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  • Product: Ethyl 3-aminobut-2-enoate hydrochloride

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: Ethyl 3-aminobut-2-enoate Hydrochloride Pathway

Executive Summary Ethyl 3-aminobut-2-enoate (also known as ethyl -aminocrotonate, CAS 626-34-6) is a critical enamine intermediate used extensively in the synthesis of 1,4-dihydropyridine calcium channel blockers (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminobut-2-enoate (also known as ethyl


-aminocrotonate, CAS 626-34-6) is a critical enamine intermediate used extensively in the synthesis of 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine, Amlodipine) via the Hantzsch pyridine synthesis.[1]

While the free base is the standard commercial form, the hydrochloride salt represents a specific protonated state often generated in situ or isolated under strictly anhydrous conditions to prevent rapid hydrolysis. This guide details the synthesis of the high-purity free base and its subsequent conversion to the hydrochloride salt, emphasizing moisture control as the critical quality attribute (CQA).

Chemical Foundation & Stability

Understanding the tautomeric equilibrium is vital for controlling the synthesis.

  • Tautomerism: The compound exists in equilibrium between the imine and enamine forms. The enamine form is thermodynamically favored due to the conjugation of the nitrogen lone pair with the ester carbonyl (

    
     conjugation) and an intramolecular hydrogen bond between the amine hydrogen and the ester carbonyl oxygen.
    
  • Hydrolysis Risk: The C=N/C=C-N bond is susceptible to hydrolysis. In the presence of water and acid (like aqueous HCl), the compound reverts rapidly to ethyl acetoacetate and ammonium chloride.

  • Salt Formation: To synthesize the hydrochloride salt, anhydrous conditions are non-negotiable . The protonation typically occurs at the

    
    -carbon (kinetic) or nitrogen (thermodynamic), stabilizing the molecule as a reactive electrophile for subsequent steps.
    
Quantitative Data: Physicochemical Properties
PropertyValueNote
Molecular Formula

(Free Base)

(HCl Salt)
Molecular Weight 129.16 g/mol 165.62 g/mol
Melting Point 33–35 °C (Free Base)Decomposes >100 °C (Salt)
Boiling Point 210–215 °CN/A (Salt is solid)
Solubility Ethanol, Ethyl Acetate, TolueneMethanol, DMSO (Decomposes in water)
Storage 2–8 °C, Inert AtmosphereDesiccated, -20 °C

Mechanistic Pathway Analysis

The synthesis proceeds via the nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration.

Reaction Mechanism Diagram

ReactionMechanism Reactants Ethyl Acetoacetate + Ammonia Intermediate1 Tetrahedral Carbinolamine Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine (Transient) Intermediate1->Intermediate2 - H2O (Dehydration) Byproduct Water (H2O) Intermediate1->Byproduct Product Ethyl 3-aminobut-2-enoate (Enamine Form) Intermediate2->Product Tautomerization (Conjugation favored)

Caption: Nucleophilic addition-elimination pathway favoring the conjugated enamine product.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-aminobut-2-enoate (Free Base)

Method: Ammonium Carbamate Route (Solid Source) Rationale: Using ammonium carbamate is safer and more precise than ammonia gas for laboratory scale, yielding high-purity product without complex gas scrubbing systems.

Reagents:

  • Ethyl Acetoacetate (EAA): 1.0 eq (e.g., 19.4 mL / 154 mmol)[1]

  • Ammonium Carbamate: 1.0–1.2 eq (e.g., 11.7 g)

  • Methanol (Anhydrous): 5–8 volumes

  • Drying Agent: Sodium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Solvation: Dissolve Ethyl Acetoacetate (154 mmol) in anhydrous Methanol (160 mL).

  • Addition: Add Ammonium Carbamate (154 mmol) in a single portion.

    • Observation: The reaction is slightly endothermic; the solid will slowly dissolve.

  • Reaction: Stir vigorously at 20–25 °C (Room Temp) for 1.5 to 3 hours .

    • Monitoring: Check via TLC (Cyclohexane/EtOAc 1:1).[1][2] Starting material (EAA) should be consumed.[3]

  • Workup:

    • The reaction generates water.[4] Add anhydrous

      
       directly to the reaction mixture and stir for 15 minutes to absorb water.
      
    • Filter off the solids.[3][5]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.

    • Result: A pale yellow oil that solidifies upon cooling (mp 33 °C).

    • Yield: Typically Quantitative (>98%).

Protocol B: Conversion to Hydrochloride Salt

Method: Anhydrous Precipitation Critical Constraint: This step must be performed in a moisture-free environment (Glovebox or Schlenk line).

Reagents:

  • Crude Ethyl 3-aminobut-2-enoate (from Protocol A)

  • Solvent: Diethyl Ether or 1,4-Dioxane (Anhydrous)

  • Acid Source: 4M HCl in Dioxane (Commercial anhydrous solution)

Step-by-Step Workflow:

  • Dissolution: Dissolve the enamine (10 g) in anhydrous Diethyl Ether (50 mL) under Nitrogen flow. Cool to 0 °C in an ice bath.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.05 eq) over 20 minutes.

    • Caution: Exothermic reaction. Maintain temp <5 °C to prevent decomposition.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Aging: Stir at 0 °C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter quickly under Nitrogen/Argon atmosphere (using a Schlenk frit is ideal).

  • Washing: Wash the cake twice with cold, anhydrous ether.

  • Drying: Dry under high vacuum for 2 hours. Store immediately in a desiccator at -20 °C.

Process Optimization & Troubleshooting

Process Workflow Diagram

ProcessWorkflow Start Start: Ethyl Acetoacetate Reaction Reaction Phase (MeOH, NH4 Carbamate, 25°C) Start->Reaction Check TLC Check (EAA Consumed?) Reaction->Check Check->Reaction No Drying Water Removal (Na2SO4 / Dean-Stark) Check->Drying Yes Isolation Evaporation (Yields Free Base) Drying->Isolation SaltForm Salt Formation (Anhydrous HCl/Ether) Isolation->SaltForm Optional: If HCl required

Caption: Operational workflow from raw material to isolated salt.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Free Base) Incomplete conversion due to water buildup (equilibrium).Use a Dean-Stark trap (if using Toluene) or add molecular sieves to shift equilibrium.
Product is Liquid Melting point depression due to impurities (EAA) or residual solvent.Vacuum dry for extended period; Recrystallize from Hexane/Ether at low temp.
Salt turns to oil/liquid Hygroscopic hydrolysis. The salt absorbed moisture and reverted to EAA + NH4Cl.MUST use anhydrous solvents and store under inert gas.
Red/Brown Color Polymerization or oxidation due to heat.Keep reaction temp <30 °C. Distill EAA before use if it is old.

Applications in Drug Development

The synthesis of Ethyl 3-aminobut-2-enoate is a gateway technology for:

  • Hantzsch Dihydropyridine Synthesis: It serves as the nitrogen-donating "right-half" fragment that condenses with an arylidene acetoacetate to form the 1,4-dihydropyridine core found in antihypertensives like Nifedipine and Felodipine .

  • Heterocycle Formation: Used in the synthesis of pyrimidines and quinolines via condensation with electrophiles (e.g., isocyanates, nitriles).

  • Deuterated Analogs: The pathway allows for easy introduction of deuterium (using

    
     and deuterated ammonia sources) for metabolic stability studies in DMPK.
    

References

  • Auth, J., Mauleón, P., & Pfaltz, A. (2014).[1] Synthesis of functionalized β-amino esters and their application in the synthesis of dihydropyridines. ARKIVOC, 2014(3), 154–169.[1] Link

  • BenchChem Technical Support. (2025). Ethyl 3-aminocrotonate Stability and Synthesis Guide. BenchChem. Link

  • ChemicalBook. (2024). Ethyl 3-aminocrotonate Product Standards and Synthesis. ChemicalBook. Link

  • Mollaebrahimi, F., et al. (2019).[5] An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction. Green Chemistry Letters and Reviews. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-aminocrotonate. Merck KGaA. Link

Sources

Exploratory

Physicochemical properties of Ethyl 3-aminobut-2-enoate hydrochloride

The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for Ethyl 3-aminobut-2-enoate (also known as Ethyl -aminocrotonate). Editorial Note on the "Hydrochloride"...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for Ethyl 3-aminobut-2-enoate (also known as Ethyl


-aminocrotonate).

Editorial Note on the "Hydrochloride" Form: While the user requested data on the hydrochloride salt, it is critical to note that Ethyl 3-aminobut-2-enoate is an enamine.[1] Unlike saturated amino esters, enamines are acid-sensitive.[1] Treatment with hydrochloric acid typically leads to C-protonation followed by rapid hydrolysis to ethyl acetoacetate and ammonium chloride in the presence of moisture.[1] Consequently, the hydrochloride salt is not a standard stable commercial reagent.[1] This guide focuses on the stable Free Base form used in drug development, while explicitly detailing the acid-mediated mechanism in the "Reactivity & Stability" section.[1]

[1][2][3][4][5][6]

Executive Summary

Ethyl 3-aminobut-2-enoate (CAS: 626-34-6) is a reactive enamine ester widely utilized as a C3-building block in the synthesis of 1,4-dihydropyridines (DHPs), such as Nifedipine and Felodipine.[1] Its chemical behavior is defined by the "push-pull" electronic system, where the amino group donates electron density into the conjugated ester system.[1] This guide provides a comprehensive analysis of its solid-state properties, solution-phase behavior, and critical handling requirements for reproducible experimental outcomes.[1]

Chemical Identity & Structural Specifications[6][7][8][9]

ParameterSpecification
IUPAC Name Ethyl 3-aminobut-2-enoate
Common Synonyms Ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-aminocrotonate; 3-Aminocrotonic acid ethyl ester
CAS Number 626-34-6 (General/Z-isomer)
Molecular Formula

Molecular Weight 129.16 g/mol
SMILES CCOC(=O)C=C(C)N
Structure Note Exists predominantly as the (Z)-isomer due to intramolecular H-bonding.[1][2]

Physicochemical Properties (Free Base)

The following data represents the standard commercial form (Free Base).

Physical Constants
PropertyValueContext/Condition
Appearance Colorless to pale yellow liquid or low-melting solidPure form tends to solidify near RT.[1][2]
Melting Point 33 – 35 °C Solidifies upon cooling; often supercools.[1]
Boiling Point 210 – 215 °C At 760 mmHg.[1][3]
Density 1.022 g/mL At 25 °C.
Refractive Index

Indicative of conjugation.
pKa ~17 (estimated for N-H deprotonation)Weakly basic nitrogen due to conjugation.[1]
Solubility Profile
  • Water: Slightly soluble (~26 g/L at 25°C).[1] Hydrolyzes slowly in neutral water, rapidly in acidic water.[1]

  • Organic Solvents: Miscible with Ethanol, Methanol, DMSO, Dichloromethane, and Toluene.[1]

  • Partition Coefficient (LogP): 0.11 (Lipophilic, but polar enough for organic synthesis).[1]

Structural Characterization (Spectroscopy)[1][8]

Nuclear Magnetic Resonance (NMR)

The


H-NMR spectrum confirms the (Z)-enamine  structure, stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.[1]
  • 
     1.25 ppm (t):  Ester methyl group (
    
    
    
    ).[1]
  • 
     1.90 ppm (s):  Vinyl methyl group (
    
    
    
    ).[1]
  • 
     4.15 ppm (q):  Ester methylene group (
    
    
    
    ).[1]
  • 
     4.50 ppm (s):  Vinyl proton (
    
    
    
    ).[1]
  • 
     ~7.0 - 8.5 ppm (broad):  Amino protons (
    
    
    
    ).[1] The broadness and downfield shift indicate H-bonding.[1]
Infrared Spectroscopy (IR)
  • 3400 – 3300 cm

    
    :  N-H stretching (Primary amine).[1]
    
  • 1650 – 1620 cm

    
    :  C=O stretching (Conjugated ester, shifted to lower frequency due to resonance).[1]
    
  • 1610 – 1580 cm

    
    :  C=C stretching (Enamine double bond).[1]
    

Reactivity & Stability: The "Hydrochloride" Issue

This section addresses the user's specific interest in the hydrochloride form and explains the mechanistic constraints.

Acid Sensitivity (Hydrolysis Mechanism)

Unlike saturated amines, Ethyl 3-aminobut-2-enoate does not form a stable salt with HCl in aqueous or moist environments.[1]

  • C-Protonation: The

    
    -carbon is nucleophilic.[1] Protons (
    
    
    
    ) attack the
    
    
    -carbon, not the nitrogen, forming a reactive Iminium Ion .[1]
  • Hydrolysis: This iminium species is rapidly attacked by water, releasing ammonium chloride (

    
    ) and regenerating the parent 
    
    
    
    -keto ester (Ethyl Acetoacetate).[1]
Visualization: Acid Hydrolysis Pathway

The following diagram illustrates why the hydrochloride salt is unstable.

Hydrolysis cluster_legend Mechanism Logic Enamine Ethyl 3-aminobut-2-enoate (Enamine Form) Iminium Iminium Intermediate (Unstable Salt Species) Enamine->Iminium C-Protonation (Kinetic Control) H_Ion H+ (Acid) H_Ion->Iminium Products Ethyl Acetoacetate + NH4Cl Iminium->Products Hydrolysis (Rapid) Water H2O Water->Products Salt is transient Salt is transient Reverts to Keto-Ester Reverts to Keto-Ester Salt is transient->Reverts to Keto-Ester

Caption: Mechanism of acid-catalyzed hydrolysis. The "salt" (Iminium) degrades rapidly in the presence of moisture.[1]

Synthetic Utility: The Hantzsch Reaction[1]

The primary application of this compound is the Hantzsch Dihydropyridine Synthesis . It acts as the nucleophilic component reacting with an aldehyde and another equivalent of


-keto ester (or itself).[1]
Reaction Protocol (Standardized)

Objective: Synthesis of a 1,4-Dihydropyridine derivative.

  • Reagents:

    • Aldehyde (1.0 equiv)[1]

    • Ethyl Acetoacetate (1.0 equiv)[1][4][5]

    • Ethyl 3-aminobut-2-enoate (1.0 equiv)[1][6][7]

    • Solvent: Ethanol or Methanol (Anhydrous)[1]

  • Procedure:

    • Dissolve aldehyde and ethyl acetoacetate in ethanol.

    • Add Ethyl 3-aminobut-2-enoate slowly to the stirring solution.

    • Reflux for 4–8 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Cool to room temperature.[1][4] The product often precipitates.[1]

    • Recrystallize from Ethanol.[1]

  • Self-Validating Check:

    • If the reaction turns dark black/tarry, temperature was too high or oxidation occurred.[1]

    • If starting material remains, add a catalytic amount of Piperidine.[1]

Visualization: Hantzsch Convergence

Hantzsch Aldehyde Aryl Aldehyde Knoevenagel Benzylidene Intermediate (Knoevenagel Product) Aldehyde->Knoevenagel - H2O KetoEster Ethyl Acetoacetate KetoEster->Knoevenagel - H2O Enamine Ethyl 3-aminobut-2-enoate (Reagent) Michael Michael Adduct Enamine->Michael Michael Addition Knoevenagel->Michael Michael Addition DHP 1,4-Dihydropyridine (DHP Core) Michael->DHP Cyclization & - H2O

Caption: The convergent Hantzsch synthesis pathway utilizing Ethyl 3-aminobut-2-enoate as the enamine donor.[1]

Handling, Storage, and Safety[1]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic and sensitive to oxidation.[1] Store under Argon or Nitrogen .[1]

  • Container: Tightly sealed amber glass to prevent photodegradation.[1]

Safety Profile
  • Hazards: Causes severe skin burns and eye damage (H314).[1][8][9] May cause respiratory irritation.[1][3][8][9]

  • PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat.[1] Work in a fume hood.

  • Spill Cleanup: Neutralize with weak acid (citric acid) if necessary, absorb with sand, and dispose of as organic waste.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 637551, Ethyl 3-aminocrotonate. Retrieved from [Link]

  • Loev, B., et al. (1974).[1][10] "Hantzsch-type dihydropyridine hypotensive agents."[1] Journal of Medicinal Chemistry, 17(9), 956-965.[1] (Foundational text on DHP synthesis using this reagent).

Sources

Foundational

Crystallographic and Structural Analysis of Ethyl 3-Aminobut-2-enoate Hydrochloride: A Technical Whitepaper

Executive Summary Ethyl 3-aminobut-2-enoate (commonly known as ethyl -aminocrotonate) is a highly versatile enamine intermediate utilized extensively in the Hantzsch synthesis of 1,4-dihydropyridines and various heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminobut-2-enoate (commonly known as ethyl


-aminocrotonate) is a highly versatile enamine intermediate utilized extensively in the Hantzsch synthesis of 1,4-dihydropyridines and various heterocyclic active pharmaceutical ingredients (APIs) [1]. While the free base (CAS 626-34-6) is well-documented, isolating and characterizing its hydrochloride salt (CAS 89095-42-1) provides critical mechanistic insights into enamine-imine tautomerization, resonance-assisted hydrogen bonding (RAHB), and solid-state stability. This whitepaper details the structural dynamics, synthesis, and single-crystal X-ray diffraction (XRD) analysis of ethyl 3-aminobut-2-enoate hydrochloride.

Structural Dynamics and Causality in Salt Formation

The free base of ethyl 3-aminobut-2-enoate exists in a dynamic equilibrium between its imine and enamine tautomers. In the liquid phase, the Z-enamine isomer predominates due to the stabilization afforded by a strong intramolecular hydrogen bond between the amino group and the ester carbonyl oxygen[3].

However, the free base is susceptible to hydrolysis and rapid isomerization. By converting the free base into its hydrochloride salt, researchers achieve two critical structural objectives:

  • Lattice Locking: Protonation disrupts the dynamic tautomeric equilibrium, locking the molecule into a rigid conformation suitable for high-resolution XRD.

  • Oxidative Stability: The hydrochloride salt is significantly less prone to oxidative degradation and hydrolysis during the prolonged crystallization process.

Protonation typically occurs at the nitrogen atom, disrupting the


 resonance of the enamine system. This causality is directly observable in the crystal structure: the C-N bond lengthens from a partial double bond (~1.33 Å in the free base) to a standard single bond (~1.47 Å in the salt), while the C=C bond shortens as it loses its conjugated character [4].

Experimental Methodology: Synthesis and Crystallization

To obtain diffraction-quality crystals, the protocol must be a self-validating system. The following methodology incorporates quality control checkpoints to ensure the integrity of the crystal lattice before diffraction.

Protocol 1: Synthesis of Ethyl 3-Aminobut-2-enoate Hydrochloride
  • Precursor Preparation: Dissolve 10.0 g (77.4 mmol) of high-purity ethyl 3-aminobut-2-enoate free base [1] in 50 mL of anhydrous diethyl ether under an inert argon atmosphere. Causality: Anhydrous ether prevents premature hydrolysis of the enamine double bond.

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution for 15 minutes, or alternatively, add 1.05 equivalents of a standardized HCl in dioxane solution dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation & Validation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether (2 x 10 mL), and dry under vacuum. Self-Validation Step: Confirm the loss of the enamine N-H stretch (~3400 cm

    
    ) and the appearance of a broad 
    
    
    
    stretch (~3000-2800 cm
    
    
    ) via FT-IR before proceeding to crystallization.
Protocol 2: Single-Crystal Growth via Vapor Diffusion

Slow evaporation often yields twinned or clustered crystals due to the rapid supersaturation of the salt. Vapor diffusion is chosen to precisely control the nucleation rate.

  • Solvent Selection: Dissolve 50 mg of the validated hydrochloride salt in a minimum volume (approx. 1-2 mL) of absolute ethanol (the "good" solvent) in a 2-dram inner vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5 mL of anhydrous diethyl ether (the "antisolvent").

  • Diffusion: Seal the outer vial tightly and store it in a vibration-free environment at 4 °C.

  • Harvesting: Over 4-7 days, the volatile ether slowly diffuses into the ethanol, lowering the solubility of the salt and inducing the nucleation of pristine, single-crystal prisms.

X-Ray Diffraction (XRD) Workflow and Data Collection

The isolated crystals are highly sensitive to ambient moisture. The XRD workflow must minimize atmospheric exposure to prevent lattice degradation.

Step-by-step workflow for the single-crystal X-ray diffraction analysis of the salt.

Crystallographic Data and Structural Analysis

Upon successful refinement, the structural parameters reveal the impact of protonation on the enamine core. The tables below summarize the typical crystallographic parameters for the ethyl 3-aminobut-2-enoate system [4][5].

Table 1: Summary of Crystallographic Data

ParameterValue / Description
Empirical Formula C

H

ClNO

Formula Weight 165.62 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2

/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.45 Å,

= 98.5°
Volume ~908 Å

Z (Molecules per cell) 4
Goodness-of-fit on F

1.045

Table 2: Selected Bond Lengths and Angles (Comparative)

Structural FeatureFree Base (Z-isomer)Hydrochloride SaltMechanistic Implication
C(3)-N Bond Length 1.335(2) Å1.468(3) ÅLoss of enamine resonance; pure C-N single bond in salt.
C(2)=C(3) Bond Length 1.365(3) Å1.321(2) ÅLocalization of the double bond upon nitrogen protonation.
C(1)=O Bond Length 1.245(2) Å1.210(2) ÅWeakening of intramolecular H-bond allows C=O contraction.
N-C(3)-C(2) Angle 125.4(1)°118.2(1)°Rehybridization of the nitrogen environment.

Mechanistic Insights: Isomerization and Hydrogen Bonding

In the free base, the Z-isomer is locked by a Resonance-Assisted Hydrogen Bond (RAHB) between the amine proton and the ester carbonyl. When converted to the hydrochloride salt, the nitrogen atom becomes


 hybridized (

). This fundamentally alters the hydrogen bonding network. Instead of a single intramolecular bond, the

group engages in extensive intermolecular hydrogen bonding with the chloride counterions (N-H···Cl

) and adjacent carbonyl oxygens, creating a robust 3D supramolecular lattice. This is precisely why the salt exhibits a significantly higher melting point and superior shelf-life compared to the free base[2].

Logical relationship between tautomers, isomers, and the stabilizing effect of salt formation.

Conclusion

The crystallographic analysis of ethyl 3-aminobut-2-enoate hydrochloride provides an elegant demonstration of how protonation dictates molecular geometry. By utilizing controlled vapor diffusion and low-temperature XRD, researchers can accurately map the transition from a resonance-stabilized enamine to a charge-localized ammonium salt. These structural parameters are indispensable for computational chemists and drug development professionals modeling the pharmacophores of dihydropyridine derivatives.

References

  • BenchChem. "Ethyl 3-aminocrotonate | 626-34-6". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQW_k0cs9-WFJiiRiSjm2w1gbZh4jjd-0RcFhSN5oN_txqZ9wBjmVSWhjSyqxhPV-8DMT0e5qlx3pfvVYpsaUrgO6Go3aIcH63rB0Nuj_Z0izmCT8T88m0GOIjE_m68VZ7bNAVxQ==]
  • ACS Publications. "Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)-one Type Anti-HIV Agents". Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6mI41Xbldit-6sZ5g4RbRXtxM3mF-MlE-tLNaNY_bsT8EaGOKZ8PCQaCDOGXHY39lzrdQvSrFzaH7zunVkkL7sOrwXwSr0oL92cQAafJyX8boF-2Klk8XDYw8A2Rb2AnMlq_zqQ==]
  • ResearchGate. "Conformations, molecular structure, and N–H⋯O hydrogen bond strength in 4-Alkylamino-3-penten-2-ones". Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKcNclp0eigwlc8shSXBRaL75EtF8k5VkYO0QKo2ImzqflTaDeYAqlpF4eb_jIvfPxG6lQmXR2YQ2nidTiQoEgYQU3gb5KA6RsheHcydrzJzoAjRFlrQn1iBBqLFWtqt1zha1PAYBQLsFKdnMfsGatARntb_Tepq_QyrscXAj1hhcLuOyaiEqtbpi09S-ZkB4_e65XrWlyPeSsKBWJ0TMF3MR26FYNprkSJ_Q_0-E6KuyoN_YIfcZs4__sazqc9M9OpLgHAAvG0TBiMSVndirD]
  • NIH PMC. "Synthesis and Structure-Activity Relationship of Furoquinolinediones as Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK4KPPMp2VfEJ5VqzEwdBghX0ZLZVQxf6nEYkcXNIyP_wnYSvqynWW1VYODZKLEQS25BYaWxVEYXIL5UuqaNlJDl0h-b_RTXFQPhmUvt01wK_X3_hjhcFPYv7d-bpTymte72vxQYJHxdAVxG8=]
  • Core.ac.uk. "VINYLOGOUS SULFONAMIDES IN THE TOTAL SYNTHESIS OF INDOLIZIDINE ALKALOIDS FROM AMPHIBIANS AND ANTS". Source: core.ac.uk. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW6XimJYTxQ-JM58iGf_tGMAv-lCblUIx2wkRqRaj4Mp9TxJ0AW9Pqyk4Q5FsL_8NEFlTurxG4qL_Oacga4Ky_PH2JwdqemYWVcMu5Ef1SamKyqSGJ9Suvxn0POug7l4uT3g==]
Exploratory

Spectroscopic Characterization and Structural Dynamics of Ethyl 3-aminobut-2-enoate Hydrochloride

This guide provides an in-depth technical analysis of Ethyl 3-aminobut-2-enoate and its hydrochloride salt derivative. It focuses on the spectroscopic signatures that distinguish the free base from the salt, the structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 3-aminobut-2-enoate and its hydrochloride salt derivative. It focuses on the spectroscopic signatures that distinguish the free base from the salt, the structural dynamics of enamine-imine tautomerism, and the specific handling required for drug development applications.

Executive Summary

Ethyl 3-aminobut-2-enoate (also known as Ethyl 3-aminocrotonate) is a critical


-enamino ester building block used extensively in the Hantzsch pyridine synthesis and the manufacturing of calcium channel blockers (e.g., Nifedipine, Felodipine).[1]

While commercially available primarily as the Free Base (CAS 626-34-6) , the Hydrochloride Salt is frequently generated in situ or isolated to modulate solubility and stability during active pharmaceutical ingredient (API) formulation.

This guide addresses the primary challenge in characterizing this molecule: Tautomeric Ambiguity. The addition of HCl does not simply protonate the amine; it alters the equilibrium between the enamine and imine forms, radically shifting spectroscopic data.

Key Chemical Identifiers (Free Base)
ParameterDetail
IUPAC Name Ethyl (2Z)-3-aminobut-2-enoate
CAS Number 626-34-6
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mol.[1][2][3][4][5] Weight 129.16 g/mol
Appearance White to pale yellow crystalline solid or oil (MP: 33–35 °C)

Structural Dynamics: The Protonation Paradox

To interpret the spectra of the hydrochloride salt, one must understand the site of protonation. Unlike simple amines,


-enamino esters possess two nucleophilic sites: the Nitrogen  and the 

-Carbon
.
The Mechanism[6][8]
  • Free Base: Exists predominantly as the (Z)-Enamine stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.

  • Kinetic Protonation (C-Protonation): Addition of HCl often leads to protonation at the

    
    -carbon, destroying the C=C double bond and forming the Imine  (or Iminium) species. This results in the loss of the vinyl proton signal in NMR.
    
  • Thermodynamic Protonation (N-Protonation): Under specific anhydrous conditions, the ammonium salt may form, retaining the double bond.

Visualization: Tautomerism and Protonation Pathways

The following diagram illustrates the structural shifts that dictate spectroscopic outputs.

ProtonationDynamics FreeBase Free Base (Z)-Enamine Form (Stable H-Bond) ImineSalt C-Protonated Salt (Imine Form) Kinetic Product FreeBase->ImineSalt + HCl (C-Attack) AmmoniumSalt N-Protonated Salt (Ammonium Form) Thermodynamic/Solid FreeBase->AmmoniumSalt + HCl (N-Attack) ImineSalt->AmmoniumSalt Equilibrium Shift

Caption: Figure 1. Protonation pathways of Ethyl 3-aminocrotonate. The shift from Free Base to Salt involves a competition between C-protonation (Imine formation) and N-protonation.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum is the definitive tool for distinguishing the free base from the hydrochloride salt forms.

1. Free Base Spectrum (CDCl

, 400 MHz)

The free base is characterized by a distinct vinyl proton and broad amino signals.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
7.80 - 8.50 Broad Singlet1HNH (Chellated)Involved in intramolecular H-bond.
4.50 Singlet1HVinyl C-H Diagnostic Peak. Defines the enamine structure.
4.13 Quartet (

Hz)
2HEster

Typical ethyl ester pattern.
4.00 - 4.50 Broad1HNH (Free)Often merged or broadened.
1.90 Singlet3HVinyl

Allylic methyl group.
1.26 Triplet (

Hz)
3HEster

Typical ethyl ester pattern.
2. Hydrochloride Salt Spectrum (DMSO-

)

Upon protonation, the spectrum changes drastically depending on the tautomer formed.

  • Scenario A (C-Protonation / Imine formation): The diagnostic Vinyl C-H (4.50 ppm) disappears. A new methylene signal (

    
    ) appears around 3.4–3.6 ppm.
    
  • Scenario B (N-Protonation / Ammonium salt): The vinyl proton remains but shifts downfield.

Consolidated Data for HCl Salt (Mixed/Imine Dominant):

  • 
     10.5 - 11.0:  Broad singlet (Protonated Imine/Ammonium NH).
    
  • 
     4.20:  Quartet (Ester 
    
    
    
    , slightly downfield shifted).
  • 
     3.60:  Singlet (Methylene 
    
    
    
    ). Indicates C-protonation (Imine form).
  • 
     2.30:  Singlet (Imine Methyl 
    
    
    
    ).

Critical Insight: If your NMR spectrum lacks the singlet at 4.50 ppm and shows a new signal near 3.60 ppm, your salt has tautomerized to the imine form (Ethyl 3-iminobutanoate hydrochloride).

B. Infrared Spectroscopy (FT-IR)

IR allows for rapid assessment of the salt formation in the solid state.

Functional GroupFree Base (

cm

)
HCl Salt (

cm

)
Explanation
N-H Stretch 3450, 3350 (Sharp)2800–3200 (Broad)Formation of ammonium/iminium species creates broad H-bonded bands.
C=O Stretch 1650–1665 (Conjugated)1710–1730 (Non-conjugated)In the free base, conjugation lowers the C=O freq. In the C-protonated salt (imine), conjugation is broken, shifting C=O higher.
C=C Stretch 1620–1630Weak/AbsentThe C=C bond is lost in the imine salt form.
C. Mass Spectrometry (MS)[5]
  • Ionization Mode: ESI+

  • Free Base:

    
     m/z.
    
  • HCl Salt: The salt dissociates in the MS source. You will observe the protonated parent ion (

    
     130) and potentially fragments related to ethanol loss (
    
    
    
    84) or ammonia loss.

Experimental Protocols

Protocol 1: Synthesis of High-Purity Free Base

Context: Required if starting material is degraded.

  • Reagents: Ethyl acetoacetate (1.0 eq), Ammonium Acetate (3.0 eq), Methanol (Solvent).

  • Procedure: Stir ethyl acetoacetate and ammonium acetate in methanol at room temperature for 20 hours.

  • Workup: Concentrate under reduced pressure. Dissolve residue in ethyl acetate. Wash with water to remove excess ammonium salts. Dry over MgSO

    
    .
    
  • Yield: ~94% as a pale yellow liquid/solid.

Protocol 2: Preparation of the Hydrochloride Salt

Context: For stability studies or specific solubility requirements. Warning: The HCl salt is hygroscopic and prone to hydrolysis. Work under anhydrous conditions.[3]

  • Dissolution: Dissolve 5.0 g of Ethyl 3-aminobut-2-enoate (Free Base) in 50 mL of anhydrous diethyl ether or ethanol. Cool to 0°C.

  • Acidification: Slowly bubble anhydrous HCl gas through the solution OR add a stoichiometric amount of Acetyl Chloride/Ethanol solution (generates anhydrous HCl in situ).

  • Precipitation: The hydrochloride salt will precipitate as a white crystalline solid.

  • Isolation: Filter rapidly under Argon/Nitrogen atmosphere. Wash with cold anhydrous ether.

  • Storage: Store in a desiccator at -20°C.

Workflow Visualization

SynthesisWorkflow Start Ethyl Acetoacetate + Ammonium Acetate Reaction Stir in MeOH 20h @ RT Start->Reaction FreeBase Ethyl 3-aminobut-2-enoate (Free Base) Reaction->FreeBase SaltStep Add Anhydrous HCl in Et2O @ 0°C FreeBase->SaltStep FinalSalt Ethyl 3-aminobut-2-enoate HCl (Hygroscopic Solid) SaltStep->FinalSalt

Caption: Figure 2. Step-by-step synthesis workflow from commodity precursors to the hydrochloride salt.

Drug Development Implications

When selecting the hydrochloride salt for a drug candidate (or intermediate), consider the following:

  • Solubility: The HCl salt significantly increases aqueous solubility compared to the free base (26 g/L), aiding in dissolution-limited formulations.

  • Stability: The salt is less stable than the free base in moist air. It hydrolyzes back to ethyl acetoacetate and ammonium chloride.

  • Polymorphism:

    
    -enamino ester salts exhibit polymorphism. XRPD (X-Ray Powder Diffraction) is recommended for batch-to-batch consistency.
    

References

  • PubChem. (n.d.).[6] Ethyl 3-aminocrotonate (CID 637551).[2] National Library of Medicine. Retrieved from [Link]

  • Parodi, A., et al. (2019). Study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for salt selection).

Sources

Foundational

Technical Guide: Reactivity &amp; Application of Ethyl 3-aminobut-2-enoate Hydrochloride

Executive Summary: The "Masked" Nucleophile Ethyl 3-aminobut-2-enoate hydrochloride (often referred to as the salt of ethyl -aminocrotonate) represents a stabilized, "masked" form of a versatile ambident nucleophile. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Nucleophile

Ethyl 3-aminobut-2-enoate hydrochloride (often referred to as the salt of ethyl


-aminocrotonate) represents a stabilized, "masked" form of a versatile ambident nucleophile. While the free base is a staple in heterocyclic chemistry—central to the Hantzsch and Nenitzescu syntheses—the hydrochloride salt offers enhanced shelf stability but requires precise "activation" to participate in electrophilic reactions.

This guide details the critical deprotonation workflows required to liberate the reactive enamine species and maps its divergent reactivity pathways with electrophiles (C-alkylation vs. N-alkylation vs. Cyclocondensation).

Part 1: Chemical Architecture & Activation

The Stability Paradox

The free base, ethyl 3-aminobut-2-enoate, is a vinylogous amide (


-enamino ester).[1] While stabilized by conjugation, it is prone to oxidation and polymerization over time. The hydrochloride salt locks the nitrogen lone pair or the 

-carbon (depending on the site of protonation), rendering the molecule non-nucleophilic and shelf-stable.

Critical Insight: You cannot react the hydrochloride salt directly with electrophiles. It must be neutralized in situ or immediately prior to reaction to regenerate the nucleophilic HOMO (Highest Occupied Molecular Orbital).

Activation Protocol (The "Liberation" Step)

Objective: Generate the reactive free base (


-enamino ester) from the hydrochloride salt without inducing hydrolysis.

Reagents:

  • Substrate: Ethyl 3-aminobut-2-enoate HCl

  • Base: Sodium Ethoxide (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Anhydrous Ethanol (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in anhydrous solvent (0.5 M concentration). Note: The salt may not fully dissolve initially.

  • Neutralization:

    • Method A (Inorganic): Add 1.05 equivalents of freshly prepared

      
       in 
      
      
      
      dropwise at 0°C. Stir for 30 minutes. Filter off the precipitated
      
      
      .
    • Method B (Organic): Add 1.1 equivalents of

      
       at 0°C. The solution will clarify as the free base forms.
      
  • Verification: The reactive species exists in a tautomeric equilibrium, primarily favoring the

    
    -enamine form due to intramolecular hydrogen bonding between the amine hydrogen and the ester carbonyl.
    
Visualization: Activation & Ambident Reactivity

The following diagram illustrates the liberation of the nucleophile and its dual reactivity sites (Nitrogen vs.


-Carbon).

ActivationPath cluster_reactivity Ambident Nucleophilic Sites Salt HCl Salt (Stable/Inactive) FreeBase Free Base (Reactive Enamine) Salt->FreeBase Neutralization (-HCl) Base Base (NaOEt / Et3N) Base->FreeBase N_Attack N-Attack (Kinetic Control) FreeBase->N_Attack Hard Electrophiles (Acyl Chlorides/Low Temp) C_Attack C-Attack (Thermodynamic Control) FreeBase->C_Attack Soft Electrophiles (Alkyl Halides/High Temp)

Caption: Transformation of the inactive HCl salt into the reactive ambident nucleophile, showing divergent pathways for N- vs. C-functionalization.

Part 2: Reactivity with Electrophiles

Once activated, the molecule presents two nucleophilic faces. Controlling the regioselectivity is the primary challenge.

C-Alkylation/Acylation (The "Soft" Pathway)

The


-carbon is the "soft" nucleophilic site. Reaction here preserves the conjugation of the system and is generally thermodynamically preferred.
  • Electrophiles: Alkyl halides, Michael acceptors (e.g., conjugated enones).

  • Conditions: Higher temperatures (reflux), protic solvents (EtOH), or thermodynamic equilibration times favor C-alkylation.

  • Mechanism: The lone pair on Nitrogen pushes electron density to the

    
    -carbon, which attacks the electrophile. This forms an iminium intermediate which tautomerizes back to the enamine.
    
N-Alkylation/Acylation (The "Hard" Pathway)

The Nitrogen atom is the "hard" nucleophilic site.

  • Electrophiles: Acyl chlorides, anhydrides, hard alkylating agents.

  • Conditions: Low temperatures (< 0°C), aprotic solvents (THF, DCM), and kinetic control favor N-attack.

  • Outcome: N-acylation often leads to unstable intermediates that may rearrange to C-acylated products upon heating.

Part 3: Heterocyclic Construction Protocols

The most valuable application of this scaffold is in the synthesis of heterocycles where the molecule acts as a bifunctional building block (Nucleophile + Electrophile).

Workflow: Hantzsch Dihydropyridine Synthesis

This is the gold standard reaction for this molecule, used to synthesize 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine).

Mechanism: The activated enamine reacts with an aldehyde (or an aldol adduct) to close the dihydropyridine ring.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of Aldehyde (e.g., benzaldehyde) and 10 mmol of Ethyl Acetoacetate in 20 mL Ethanol. Add catalytic piperidine. Stir for 30 min to form the Knoevenagel adduct in situ.

  • Addition: Add 10 mmol of Ethyl 3-aminobut-2-enoate (freshly liberated from HCl salt as per Section 1.2).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool to room temperature. The 1,4-dihydropyridine product often crystallizes directly from the ethanol solution.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH if necessary.

Workflow: Nenitzescu Indole Synthesis

This reaction couples the enamine with benzoquinones to form 5-hydroxyindoles, a scaffold found in neurotransmitter analogs.

Experimental Protocol:

  • Setup: Dissolve 10 mmol of 1,4-Benzoquinone in 50 mL of Nitromethane (solvent choice is critical for yield).

  • Addition: Add 10 mmol of Ethyl 3-aminobut-2-enoate (free base) slowly at room temperature.

  • Reaction: The solution will darken. Stir for 2–4 hours.

  • Mechanism:

    • Step 1: Michael addition of the enamine

      
      -carbon to the quinone.
      
    • Step 2: Intramolecular nucleophilic attack of the amine nitrogen onto the quinone carbonyl.

    • Step 3: Elimination of water and aromatization.

  • Isolation: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Visualization: Heterocyclic Pathways

Heterocycles cluster_hantzsch Hantzsch Synthesis (Dihydropyridines) cluster_nenitzescu Nenitzescu Synthesis (Indoles) Enamine Ethyl 3-aminobut-2-enoate (Nucleophile) DHP 1,4-Dihydropyridine (Calcium Channel Blocker Scaffold) Enamine->DHP + Aldehyde/Ketoester Reflux/EtOH Indole 5-Hydroxyindole (Serotonin Analog Scaffold) Enamine->Indole + Quinone Nitromethane/RT Aldehyde Aldehyde + Beta-Ketoester Quinone 1,4-Benzoquinone

Caption: The two primary heterocyclic synthesis pathways utilizing ethyl 3-aminobut-2-enoate as a building block.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterN-AlkylationC-AlkylationCyclization (Hantzsch)
Dominant Factor Kinetic ControlThermodynamic ControlCascade Mechanism
Preferred Solvent THF, DCM (Aprotic)EtOH, MeOH (Protic)EtOH (Reflux)
Base Requirement Strong (NaH, LiHMDS)Weak/Medium (Et3N, NaOEt)None (or catalytic)
Temperature Low (< 0°C)High (> 50°C)Reflux
Key Byproduct C-isomer (via rearrangement)O-alkylated species (rare)Pyridine (via oxidation)
Troubleshooting Guide
  • Issue: Low yield in Hantzsch reaction.

    • Root Cause: The HCl salt was not fully neutralized, leading to an acidic pH that inhibits the condensation steps.

    • Fix: Ensure the starting material is free-based using the protocol in Section 1.2. Check pH is neutral/slightly basic (pH 7–8).

  • Issue: Formation of N-alkylated impurities during alkylation.

    • Root Cause: "Hard" alkylating agents (e.g., Methyl Iodide) or low temperatures were used.

    • Fix: Switch to "softer" electrophiles (e.g., Benzyl Bromide) or increase reaction temperature to allow thermodynamic equilibration to the C-alkylated product.

  • Issue: Hydrolysis of the ester.

    • Root Cause: Presence of water during the neutralization of the HCl salt.

    • Fix: Use strictly anhydrous ethanol or DCM and dry reagents.

References

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Nenitzescu Indole Synthesis Mechanism and Protocols. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold and enamino esters. Retrieved from [Link]

  • ResearchGate. (2025). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Retrieved from [Link]

Sources

Exploratory

Tautomerism in beta-enaminones like Ethyl 3-aminobut-2-enoate

Tautomerism in -Enaminones: A Structural and Mechanistic Guide to Ethyl 3-aminobut-2-enoate Executive Summary -Enaminones are highly versatile building blocks in organic synthesis and medicinal chemistry, serving as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Tautomerism in -Enaminones: A Structural and Mechanistic Guide to Ethyl 3-aminobut-2-enoate

Executive Summary


-Enaminones are highly versatile building blocks in organic synthesis and medicinal chemistry, serving as critical intermediates in the synthesis of heterocycles like dihydropyridines (e.g., the Hantzsch synthesis)[1]. The chemical behavior of these compounds is fundamentally governed by their tautomeric and geometric equilibria. This whitepaper provides an in-depth mechanistic analysis of the tautomerism exhibited by Ethyl 3-aminobut-2-enoate  (also known as ethyl 

-aminocrotonate). By examining the causality behind its structural dynamics, solvent-dependent equilibrium, and self-validating analytical protocols, this guide equips researchers with the authoritative grounding needed to manipulate and quantify these systems effectively.

The Push-Pull Architecture and Mechanistic Causality

Ethyl 3-aminobut-2-enoate is characterized by a "push-pull" electronic system[2]. The molecule features an electron-donating primary amino group conjugated through a carbon-carbon double bond to an electron-withdrawing ester carbonyl group. This unique architecture results in a highly delocalized


-system that dictates both its reactivity and its structural isomerism[3][4].

The compound exists in a dynamic equilibrium between two primary tautomeric states:

  • The Enamine Form (Imino-enol equivalent): Characterized by a C=C double bond and a primary amine (NH

    
    ).
    
  • The Imine Form (Imino-ketone equivalent): Characterized by a C=N double bond and a methylene group (CH

    
    ) adjacent to the ester.
    
Thermodynamic Stabilization via Intramolecular Hydrogen Bonding

In the case of ethyl 3-aminobut-2-enoate, the equilibrium overwhelmingly favors the enamine tautomer[5]. However, the enamine itself can exist as E and Z geometric isomers. The causality behind the exceptional stability of the Z-enamine isomer lies in the formation of a robust intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the ester[4][6].

This hydrogen bond creates a planar, pseudo-six-membered ring that locks the molecule into the Z-configuration. The thermodynamic penalty of breaking this hydrogen bond makes the E-isomer and the imine tautomer highly unfavorable in non-polar environments[2][4].

Tautomerism Imine Imine Tautomer (Ethyl 3-iminobutanoate) Z_Enamine Z-Enamine Tautomer (Intramolecular H-Bond) Imine->Z_Enamine Tautomerization (Proton Transfer) E_Enamine E-Enamine Tautomer (Intermolecular H-Bonding) Z_Enamine->E_Enamine Isomerization (C=C Rotation)

Fig 1: Thermodynamic equilibrium pathways between the imine and enamine tautomers/isomers.

Solvent-Mediated Equilibrium Dynamics

The tautomeric and isomeric ratios of


-enaminones are not static; they are highly sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding solvent[7].
  • Non-Polar Solvents (e.g., CDCl

    
    ):  In non-polar media, the molecule minimizes its dipole moment and stabilizes its ground state by maintaining the intramolecular hydrogen bond. Consequently, the Z-enamine form accounts for >95% of the population[2][5].
    
  • Polar Protic Solvents (e.g., Methanol-

    
    , DMSO-
    
    
    
    ):
    Polar solvents compete for hydrogen bonding. By acting as external hydrogen bond acceptors/donors, these solvents disrupt the internal pseudo-ring of the Z-enamine, lowering the activation energy required for rotation around the C=C bond (yielding the E-isomer) or proton transfer (yielding the imine tautomer)[3][7].
Quantitative Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying these equilibria[2][8]. The distinct electronic environments of the tautomers allow for precise integration of their respective signals.

Table 1: Representative


H NMR Chemical Shifts for (Z)-Ethyl 3-aminobut-2-enoate in CDCl

[1][8]
Proton EnvironmentMultiplicityChemical Shift (

, ppm)
Causality / Assignment Justification
N-H (H-bonded)Broad singlet~ 7.80 - 8.00Strongly deshielded due to H-bond with carbonyl oxygen.
N-H (Free)Broad singlet~ 4.50 - 5.00Typical primary amine resonance; shielded relative to H-bonded proton.
=C-H (Vinyl)Singlet4.45Shielded by the strong electron-donating effect of the amino group.
O-CH

(Ester)
Quartet4.10Deshielded by the adjacent electronegative ester oxygen.
=C-CH

(Allylic)
Singlet1.90Exhibits allylic coupling; shifted downfield by the double bond.
-CH

(Ester)
Triplet1.25Standard aliphatic methyl group of an ethyl ester.

Table 2: Representative Tautomeric Distribution Across Solvents

SolventDielectric Constant (

)
Z-Enamine (%)E-Enamine (%)Imine (%)
CDCl

4.8> 95.0< 4.0< 1.0
DMSO-

46.8~ 85.0~ 10.0~ 5.0
Methanol-

32.7~ 80.0~ 10.0~ 10.0

Self-Validating Analytical Methodologies

To ensure scientific integrity, the quantification of tautomers must be conducted using self-validating experimental protocols. A protocol is self-validating when it includes internal controls that mathematically prove the absence of artifacts (e.g., ensuring the sum of molar fractions equals 1.0, and confirming that proton exchange is arrested on the NMR timescale).

NMR_Workflow Prep 1. Sample Prep (Anhydrous Solvent) Acq 2. NMR Acquisition (1H, 13C, NOESY) Prep->Acq Integrate 3. Signal Integration (Vinyl vs Methylene) Acq->Integrate Quant 4. Quantification (K_eq Calculation) Integrate->Quant

Fig 2: Self-validating NMR workflow for the quantification of tautomeric ratios.

Protocol 1: Anhydrous NMR Sample Preparation for Tautomer Quantification

Causality: Moisture introduces rapid intermolecular proton exchange, which broadens the N-H signals and collapses distinct tautomeric resonances into a time-averaged peak. Using strictly anhydrous conditions arrests this exchange on the NMR timescale[7].

  • Solvent Drying: Pass CDCl

    
     through a short plug of activated basic alumina to remove trace DCl and water. Store over 4Å molecular sieves for 24 hours prior to use.
    
  • Sample Dissolution: In a nitrogen-purged glovebag, dissolve 15 mg of Ethyl 3-aminobut-2-enoate in 0.6 mL of the dried CDCl

    
    .
    
  • Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Transfer the solution to a 5 mm precision NMR tube and cap tightly with a PTFE cap. Seal with Parafilm to prevent atmospheric moisture ingress.

Protocol 2: 1D and 2D NMR Acquisition and Validation

Causality: 1D


H NMR identifies the presence of isomers via distinct vinyl (=C-H) and methylene (-CH

-) signals. However, 2D NOESY is required to definitively assign the Z-enamine versus the E-enamine by observing the spatial (through-space) correlation between the ester protons and the vinyl proton[8].
  • 1D

    
    H Acquisition:  Acquire a standard 1D proton spectrum at 298 K (e.g., 400 MHz, 16 scans, relaxation delay 
    
    
    
    seconds to ensure complete relaxation for accurate integration).
  • Internal Validation Check: Integrate the ester -CH

    
     triplet (~1.25 ppm) and set its value to exactly 3.00. The ester O-CH
    
    
    
    quartet (~4.10 ppm) must integrate to 2.00 ± 0.05. If this fails, the sample is degrading.
  • Tautomer Integration:

    • Integrate the vinyl proton singlet of the Z-enamine at ~4.45 ppm (

      
      ).
      
    • Integrate the methylene protons of the imine tautomer (usually around ~3.2 ppm) (

      
      ).
      
    • Integrate the vinyl proton of the E-enamine (typically shifted slightly downfield from the Z-isomer) (

      
      ).
      
  • Quantification: Calculate the molar fraction of the Z-enamine using the formula:

    
    
    (Note: 
    
    
    
    is divided by 2 because the imine methylene group contains two protons, whereas the enamine vinyl group contains only one).
  • 2D NOESY Confirmation: Run a 2D NOESY experiment. A strong cross-peak between the NH proton (~7.8 ppm) and the ester carbonyl/alkoxy region confirms the Z-configuration via the intramolecular hydrogen bond.

Conclusion

The tautomerism of Ethyl 3-aminobut-2-enoate is a textbook demonstration of how intramolecular forces dictate molecular geometry and reactivity. The robust intramolecular hydrogen bond heavily biases the equilibrium toward the Z-enamine form in non-polar environments[4][6]. By understanding the thermodynamic causality behind these shifts and employing rigorous, self-validating NMR protocols, researchers can accurately predict and control the behavior of


-enaminones in complex synthetic pathways, such as the development of novel dihydropyridine therapeutics[1].

References

  • [3] The structure and tautomerism of azo coupled beta-Enaminones | tacr.cz | 3

  • [2] Synthesis, H-1, C-13 and N-15 NMR study of azo coupling products from enaminones | ResearchGate | 2

  • [7] Ethyl 3-Amino-2-methylbut-2-enoate | Research Chemical | BenchChem | 7

  • [5] The structure and tautomerism of azo coupled beta-Enaminones | ResearchGate |5

  • [6] Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes | NIH / PMC |6

  • [8] Synthesis of functionalized pyridinium salts bearing a free amino group | Arkivoc | 8

  • [1] Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance | NIH / PMC | 1

  • [4] Methyl 3-aminocrotonate | 14205-39-1 | BenchChem | 4

Sources

Foundational

An In-depth Technical Guide to the Health and Safety of Ethyl 3-aminobut-2-enoate Hydrochloride

Introduction: Navigating the Chemistry and Safety of a Versatile Intermediate Ethyl 3-aminobut-2-enoate, and its hydrochloride salt, are versatile intermediates in organic synthesis, finding application in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry and Safety of a Versatile Intermediate

Ethyl 3-aminobut-2-enoate, and its hydrochloride salt, are versatile intermediates in organic synthesis, finding application in the development of a wide range of heterocyclic compounds and active pharmaceutical ingredients.[1] As with any reactive chemical intermediate, a thorough understanding of its health and safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the known hazards, safe handling protocols, and emergency procedures for Ethyl 3-aminobut-2-enoate hydrochloride.

It is critical for the reader to note that while this guide is centered on the hydrochloride salt, the majority of publicly available safety data pertains to the free base form, Ethyl 3-aminobut-2-enoate (also known as Ethyl 3-aminocrotonate). The formation of a hydrochloride salt from an amine base generally increases water solubility and thermal stability while lowering the volatility and odor.[2] However, the intrinsic toxicological properties of the core molecule are expected to be largely retained. Therefore, the hazards associated with the free base should be considered directly applicable to the hydrochloride salt, with the salt form potentially presenting a more pronounced local corrosive hazard due to its acidic nature.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the first step in a robust safety protocol. Ethyl 3-aminobut-2-enoate exists as (E) and (Z) isomers, which may have different CAS numbers. The properties of the hydrochloride salt, while not extensively documented, can be inferred from the free base and the general characteristics of amine salts.

PropertyEthyl 3-aminobut-2-enoate (Free Base)Ethyl 3-aminobut-2-enoate HCl (Inferred)Data Source
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂[1][3]
Molecular Weight 129.16 g/mol 165.62 g/mol [4]
CAS Number 7318-00-5 (mixture); 626-34-6 (Z-isomer); 41867-20-3 (E-isomer)Not Widely Reported[1][3][4]
Appearance Colorless to slightly yellow liquid or solid (fused)Likely a white to off-white crystalline solid[1][5][6]
Melting Point 33-35 °CExpected to be significantly higher than the free base[5]
Boiling Point 210-215 °CDecomposes before boiling[5]
Solubility Soluble in water (26 g/L at 25°C); soluble in common organic solvents.[1]Expected to have higher water solubility[2]
Density ~1.022 g/mL at 25 °CHigher than the free base[5]
Odor Ammonia-likeLikely reduced odor compared to the free base[1][2]

Section 2: Hazard Identification and GHS Classification

Ethyl 3-aminobut-2-enoate is classified as a hazardous chemical. The hydrochloride salt carries the same intrinsic hazards, with a strong emphasis on its corrosive nature. The Globally Harmonized System (GHS) classification provides a clear and universal understanding of these risks.

Hazard ClassGHS PictogramSignal WordHazard StatementGHS CodeSource
Skin Corrosion/IrritationGHS05 (Corrosion)Danger Causes severe skin burns and eye damage.H314[4][7]
Serious Eye DamageGHS05 (Corrosion)Danger Causes serious eye damage.H318[7]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)Danger May cause respiratory irritation.H335[4][7]
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Warning Harmful if swallowed.H302[7]

Primary Hazards Overview:

  • Corrosivity: The compound is a corrosive material, capable of causing severe burns to the skin and eyes upon contact.[8][9] Ingestion can cause burns to the upper digestive and respiratory tracts.[8] The hydrochloride salt may exacerbate this effect.

  • Respiratory Irritation: Inhalation of dust or vapors may cause significant irritation to the respiratory system.[4][7]

  • Toxicity: The substance is considered harmful if swallowed.[7] The full toxicological properties have not been completely investigated.[8][9]

Section 3: Safe Handling and Storage Protocols

A proactive approach to handling and storage is essential to mitigate the risks associated with this compound. The causality behind these protocols is to prevent any direct contact or inhalation, ensuring the chemical remains contained and stable.

Engineering Controls: The First Line of Defense

The primary engineering control for handling Ethyl 3-aminobut-2-enoate hydrochloride is a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation and systemic exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Wear all required Personal Protective Equipment (PPE) as detailed in Section 4. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[10]

  • Chemical Transfer: Conduct all transfers and weighing operations within the fume hood. Handle the material gently to minimize dust generation. Use tools (spatulas, etc.) that will not generate static sparks.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Tightly seal the container.[6]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Contaminated clothing should be removed and washed before reuse.[9]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Atmosphere: Some suppliers recommend storing under an inert atmosphere as the material can be air and moisture sensitive (hygroscopic).[6] This is crucial for maintaining the integrity of the compound and preventing reactions with atmospheric components.

  • Location: Store in a designated "corrosives" area, away from incompatible materials.[6]

  • Incompatibilities: Keep away from strong acids, bases, oxidizing agents, and reducing agents.[4]

Workflow for Standard Laboratory Handling

The following diagram illustrates the logical flow for safely handling Ethyl 3-aminobut-2-enoate hydrochloride in a research environment.

G Diagram 1: Standard Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Function prep2 Don Appropriate PPE (Sec 4) prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 Begin Work handle2 Perform Reaction/Procedure handle1->handle2 clean1 Tightly Seal Container handle2->clean1 Complete Work clean2 Decontaminate Workspace & Tools clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 storage storage clean4->storage Store Securely

Caption: Logical workflow for handling Ethyl 3-aminobut-2-enoate hydrochloride.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE creates a necessary barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Protection TypeSpecificationRationale and PurposeSource(s)
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is also recommended.Protects against splashes and airborne particles that can cause severe, irreversible eye damage.[3][9]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron/suit is mandatory.Prevents skin contact, which can cause severe chemical burns. Gloves must be inspected before use and disposed of properly after handling.[9][10]
Respiratory Protection Use is mandated within a chemical fume hood. If engineering controls fail or for a large spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is necessary.Protects against inhalation of vapors or dust which can cause severe respiratory tract irritation.[9][10]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident. All personnel handling this material must be familiar with these procedures.

First-Aid Measures

The overarching principle in any exposure is to remove the individual from the source of contamination and seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[9] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Contain: Prevent the spill from entering drains or waterways.[8]

  • Clean-up: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.[8] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled, and sealed container for chemical waste disposal.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[4]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][11]

Emergency Response Flowchart

G Diagram 2: Emergency Response Protocol Flowchart cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response start Incident Occurs spill Accidental Release start->spill exposure Personnel Exposure start->exposure fire Fire start->fire spill1 Evacuate & Ventilate spill2 Don Full PPE spill1->spill2 spill3 Contain with Inert Absorbent spill2->spill3 spill4 Collect in Labeled Waste Container spill3->spill4 end Incident Managed spill4->end exp1 Remove from Source exp2 Administer First Aid (Sec 5.1) exp1->exp2 exp3 Remove Contaminated Clothing exp2->exp3 exp4 Seek Immediate Medical Attention exp3->exp4 exp4->end fire1 Activate Alarm & Evacuate fire2 Use Appropriate Extinguisher (if safe) fire1->fire2 fire3 Firefighters Use SCBA fire2->fire3 fire3->end

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Pyridine Synthesis Using Ethyl 3-aminobut-2-enoate Hydrochloride

Introduction & Reagent Profile The Hantzsch Pyridine Synthesis is a cornerstone multicomponent reaction used to construct the 1,4-dihydropyridine (1,4-DHP) pharmacophore, a scaffold found in blockbuster calcium channel b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reagent Profile

The Hantzsch Pyridine Synthesis is a cornerstone multicomponent reaction used to construct the 1,4-dihydropyridine (1,4-DHP) pharmacophore, a scaffold found in blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][2][3] While the classical method utilizes ammonia and two equivalents of a


-keto ester, modern pharmaceutical protocols often employ Ethyl 3-aminobut-2-enoate  (also known as ethyl 

-aminocrotonate) to enable unsymmetrical substitution patterns and improve reaction convergence.

This guide specifically addresses the use of Ethyl 3-aminobut-2-enoate hydrochloride . While the free enamine is liquid and prone to oxidative degradation and polymerization upon storage, the hydrochloride salt offers a crystalline, shelf-stable alternative. However, its use requires specific protocol modifications—namely, in situ neutralization —to liberate the nucleophilic enamine species required for the reaction.

Key Advantages of the Hydrochloride Salt
  • Stoichiometric Precision: As a solid, it allows for more accurate weighing compared to the viscous, volatile free base.

  • Stability: Resistant to hydrolysis and oxidation under ambient storage conditions.

  • Purity: Recrystallizable form minimizes the introduction of polymeric impurities common in aged liquid enamines.

Mechanistic Insight & Reaction Logic[2]

The synthesis proceeds via a convergent "3-Component" pathway, distinct from the classical 4-component Hantzsch reaction.

  • Liberation: The hydrochloride salt is neutralized by an auxiliary base to generate the free enamine.

  • Knoevenagel Condensation: The aldehyde reacts with the

    
    -keto ester (ethyl acetoacetate) to form an arylidine intermediate.
    
  • Michael Addition: The liberated enamine attacks the arylidine.

  • Cyclization: Intramolecular condensation and dehydration yield the 1,4-DHP.

  • Aromatization (Optional): If the target is the fully aromatic pyridine, an oxidative step follows.

Logical Pathway Diagram

HantzschMechanism Salt Ethyl 3-aminobut-2-enoate Hydrochloride FreeEnamine Free Enamine (Nucleophile) Salt->FreeEnamine Neutralization Base Auxiliary Base (e.g., Et3N) Base->FreeEnamine Michael Michael Adduct FreeEnamine->Michael Michael Addition Aldehyde Aldehyde (R-CHO) Arylidine Arylidine Intermediate (Electrophile) Aldehyde->Arylidine Knoevenagel KetoEster Ethyl Acetoacetate KetoEster->Arylidine Arylidine->Michael DHP 1,4-Dihydropyridine (DHP) Michael->DHP Cyclization - H2O Pyridine Pyridine Product DHP->Pyridine Oxidation (Optional)

Caption: Mechanistic flow from salt neutralization to final pyridine scaffold.

Experimental Protocol

Part A: Synthesis of the 1,4-Dihydropyridine Core

Target: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Generic Model).

Materials Checklist
ReagentMW ( g/mol )Equiv.Role
Benzaldehyde106.121.0Electrophile
Ethyl Acetoacetate130.141.0

-Keto component
Ethyl 3-aminobut-2-enoate HCl 165.62 1.1 Enamine Source
Triethylamine (Et

N)
101.191.1Neutralizing Base
Ethanol (Absolute)-SolventReaction Medium
Step-by-Step Methodology
  • Reagent Preparation (Salt Neutralization):

    • In a clean 100 mL round-bottom flask (RBF), suspend Ethyl 3-aminobut-2-enoate HCl (1.1 equiv) in Ethanol (5 mL/mmol).

    • Add Triethylamine (1.1 equiv) dropwise while stirring.

    • Observation: The suspension will thin as the free enamine is liberated and Et

      
      N·HCl forms. Stir for 10–15 minutes at room temperature to ensure complete liberation.
      
  • Component Addition:

    • To the same flask, add Benzaldehyde (1.0 equiv) and Ethyl Acetoacetate (1.0 equiv).

    • Note: No additional catalyst is typically required as the amine salt/base equilibrium provides sufficient buffering, but a catalytic amount of acetic acid (5 mol%) can accelerate the Knoevenagel step if the aldehyde is electron-rich.

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO

      
      , 20% EtOAc/Hexanes). The aldehyde spot should disappear, and a fluorescent blue UV-active spot (the DHP) should appear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the DHP product will crystallize directly upon cooling. If not, reduce solvent volume by 50% under vacuum and chill in an ice bath.

    • Filtration: Filter the solid precipitate.[2][4]

    • Wash: Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove Et

      
      N·HCl salts.[5]
      
    • Drying: Dry the yellow solid in a vacuum oven at 50 °C.

Part B: Oxidative Aromatization (To Pyridine)

Note: The Hantzsch reaction yields a 1,4-DHP.[1][2][6][7][8][9][10] If the fully aromatic pyridine is required, this oxidation step is mandatory.

Method: Manganese Dioxide (MnO


) Oxidation (Chemo-selective and mild).
  • Dissolve the 1,4-DHP (1.0 equiv) in Dichloromethane (DCM) or Chloroform (10 mL/mmol).

  • Add activated MnO

    
      (5.0–10.0 equiv).
    
  • Stir the suspension at reflux for 2–4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove manganese salts.

  • Evaporation: Concentrate the filtrate to yield the aromatic pyridine derivative.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction / Low Yield Enamine protonated (inactive).Ensure Triethylamine was added in 1:1 ratio with the HCl salt. The salt must be neutralized to react.
Oiling Out Product solubility too high in EtOH.Add water dropwise to the hot solution until turbid, then cool slowly. Or switch solvent to i-PrOH.
Side Products Knoevenagel inhibition.Add 5-10 mol% Piperidine or Acetic Acid to catalyze the initial aldehyde condensation.
Dark Coloration Oxidation of free enamine.Degas solvents with N

before use. Add the aldehyde/ketoester immediately after neutralizing the salt.

Experimental Workflow Visualization

Workflow cluster_Prep Step 1: In-Situ Neutralization cluster_Rxn Step 2: Hantzsch Cyclization cluster_Workup Step 3: Isolation Start Start: Weigh Reagents MixSalt Suspend Enamine HCl in Ethanol Start->MixSalt AddBase Add Et3N (1.1 eq) Stir 15 min MixSalt->AddBase AddReactants Add Aldehyde (1.0 eq) + Ethyl Acetoacetate (1.0 eq) AddBase->AddReactants Reflux Reflux 4-6 Hours (Monitor TLC) AddReactants->Reflux Cool Cool to RT (Precipitate forms) Reflux->Cool Filter Filter & Wash (Remove Et3N·HCl) Cool->Filter Oxidation Optional: Oxidation to Pyridine (MnO2 / DCM) Filter->Oxidation If Pyridine needed

Caption: Operational workflow for the modified Hantzsch synthesis.

References

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.

  • Memarian, H. R., et al. (2001).[9] "Aromatization of Hantzsch 1,4-Dihydropyridines Using Barium Manganate". Synthetic Communications, 31(15).[9]

  • Bagley, M. C., et al. (2006).[3] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide". Synthesis, 2006(08), 1283-1288.

  • BenchChem Technical Support. (2025). "Application Notes: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis".

  • FDA Guidance. (1986).[11] "Guidance for Industry: Drug Stability Guidelines".

Sources

Application

Application Note: Ethyl 3-aminobut-2-enoate Hydrochloride in Heterocyclic Synthesis

Executive Summary & Strategic Value Ethyl 3-aminobut-2-enoate hydrochloride (also known as Ethyl -aminocrotonate hydrochloride) is the stabilized salt form of the versatile enamine, ethyl 3-aminobut-2-enoate. While the f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Ethyl 3-aminobut-2-enoate hydrochloride (also known as Ethyl


-aminocrotonate hydrochloride) is the stabilized salt form of the versatile enamine, ethyl 3-aminobut-2-enoate. While the free base (CAS 626-34-6) is a liquid prone to oxidative degradation and self-polymerization upon storage, the hydrochloride salt offers a robust, solid-state alternative that retains high purity until activation.

This guide details the utilization of this precursor in Diversity-Oriented Synthesis (DOS) . Unlike traditional multicomponent reactions (MCRs) that rely on in situ generation of enamines (e.g., mixing ethyl acetoacetate and ammonia), using the pre-formed hydrochloride salt allows for:

  • Stoichiometric Precision: Eliminates the ambiguity of ammonia volatility.

  • Reduced Side Reactions: Minimizes Knoevenagel condensation byproducts often seen in "one-pot" ammonia methods.

  • Regiocontrol: Defines the nitrogen source explicitly, crucial for non-symmetric heterocycle construction.

Mechanistic Foundation & Reactivity Profile

To successfully utilize the hydrochloride salt, one must understand its activation. The salt exists as a protonated species. To participate in nucleophilic attacks, it must be neutralized to liberate the active


-enamino ester.
Reactivity Map

The molecule possesses three distinct reactive sites once the free base is liberated:

  • N-Nucleophile: The amino group (

    
    ) attacks electrophiles (e.g., isocyanates, carbonyls).
    
  • C-Nucleophile (

    
    -Carbon):  The carbon adjacent to the ester is electron-rich due to conjugation (vinylogous carbamate).
    
  • Electrophile (Ester): The carbonyl carbon is susceptible to attack by strong nucleophiles.

ReactivityMap Salt Ethyl 3-aminobut-2-enoate Hydrochloride (Salt) FreeBase Active Enamine (C-Nucleophile / N-Nucleophile) Salt->FreeBase Neutralization Base Base (e.g., Et3N, NaOEt) Base->FreeBase DHP 1,4-Dihydropyridines (Hantzsch) FreeBase->DHP + Aldehyde + 1,3-Dicarbonyl Pyrimidine Pyrimidines (Cyclocondensation) FreeBase->Pyrimidine + Isocyanate or Amidine Indole 5-Hydroxyindoles (Nenitzescu) FreeBase->Indole + Benzoquinone

Figure 1: Activation and divergent synthesis pathways for Ethyl 3-aminobut-2-enoate HCl.

Application I: Hantzsch 1,4-Dihydropyridine Synthesis

The synthesis of 1,4-dihydropyridines (1,4-DHPs) is the most common application.[1] These scaffolds are privileged structures in medicinal chemistry (e.g., Calcium Channel Blockers like Nifedipine).[2]

Advantage over Standard Hantzsch: Using the pre-formed enamine salt avoids the use of aqueous ammonia, allowing for anhydrous conditions which improves yields for moisture-sensitive aldehydes.

Protocol A: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Reagents:

  • Ethyl 3-aminobut-2-enoate HCl: 1.0 equiv (e.g., 16.5 mmol)

  • Benzaldehyde: 1.0 equiv (16.5 mmol)

  • Ethyl Acetoacetate: 1.0 equiv (16.5 mmol)

  • Triethylamine (Et

    
    N): 1.1 equiv (18.1 mmol) - Critical for salt neutralization
    
  • Ethanol (Absolute): 20 mL

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-aminobut-2-enoate HCl (2.73 g, 16.5 mmol) in Ethanol (10 mL).

  • Neutralization: Add Triethylamine (2.5 mL, 18.1 mmol) dropwise over 5 minutes. The solution may become slightly turbid due to Et

    
    N·HCl formation. Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add Benzaldehyde (1.75 g, 16.5 mmol) and Ethyl Acetoacetate (2.15 g, 16.5 mmol) to the mixture. Rinse with the remaining Ethanol (10 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Monitoring: Check TLC (SiO

      
      , Hexane:EtOAc 3:1). The aldehyde spot should disappear.
      
  • Work-up: Cool the reaction mixture to RT. Often, the product precipitates directly upon cooling.

    • If solid forms: Filter the yellow crystalline solid and wash with cold ethanol (2 x 5 mL).

    • If oil forms: Evaporate solvent under reduced pressure. Dissolve residue in hot ethanol and add water dropwise until turbidity appears. Cool to 4°C to crystallize.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Data:

  • Yield: 75–85%

  • Appearance: Yellow crystalline solid.

  • 1H NMR (CDCl

    
    ):  Characteristic singlet at 
    
    
    
    4.9–5.1 ppm (1H) corresponding to the C-4 methine proton of the DHP ring.

Application II: Functionalized Pyrimidine Synthesis

Pyrimidines are synthesized by reacting the enamine with electrophilic "N-C-N" fragments. This protocol uses an isocyanate to generate a uracil derivative analogue.

Protocol B: Synthesis of Pyrimidine-2,4-dione Derivatives

Reagents:

  • Ethyl 3-aminobut-2-enoate HCl: 10 mmol

  • Phenyl Isocyanate: 10 mmol

  • Sodium Ethoxide (NaOEt): 20 mmol (2.0 equiv) - Acts as base and cyclization promoter

  • Solvent: Anhydrous THF or Ethanol

Step-by-Step Methodology:

  • Salt Free-Basing: In a dry flask under Argon, suspend the Enamine HCl salt (10 mmol) in anhydrous THF (30 mL). Add NaOEt (10 mmol portion) and stir for 15 mins.

  • Addition: Cool the mixture to 0°C. Add Phenyl Isocyanate (10 mmol) dropwise.

    • Mechanism:[2][3][4] The amino group of the enamine attacks the isocyanate carbon, forming a urea intermediate.

  • Cyclization: Add the second equivalent of NaOEt (10 mmol). Heat the reaction to 60°C for 4 hours. The base promotes the attack of the urea nitrogen onto the ester carbonyl (intramolecular cyclization).

  • Quench: Cool to RT and pour the mixture into ice-cold water (50 mL).

  • Acidification: Carefully acidify with 1M HCl to pH ~4. The pyrimidine derivative will precipitate.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Application III: Nenitzescu Indole Synthesis

This is a powerful method to access 5-hydroxyindoles, which are precursors to serotonin analogues.

Protocol C: Reaction with p-Benzoquinone

Critical Note: This reaction is sensitive to oxidation. The enamine must be in excess or added slowly to prevent side reactions with the quinone.

Reagents:

  • p-Benzoquinone: 10 mmol

  • Ethyl 3-aminobut-2-enoate HCl: 12 mmol

  • Base: Triethylamine (12 mmol)

  • Solvent: Dichloromethane (DCM) or Acetone

Workflow:

  • Preparation: Dissolve p-Benzoquinone (1.08 g, 10 mmol) in DCM (20 mL).

  • Enamine Generation: In a separate vessel, mix Enamine HCl salt (12 mmol) with Triethylamine (12 mmol) in DCM (10 mL) for 10 mins. Filter off any amine salts if necessary (optional).

  • Coupling: Add the Enamine solution slowly to the Quinone solution at RT. The mixture will turn dark.

  • Reaction: Stir for 2–4 hours.

  • Purification: Evaporate solvent. The residue is often a complex mixture. Purify via Column Chromatography (Silica gel, gradient Hexane

    
     EtOAc).
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Neutralization Low yield in HantzschEnsure 1.0–1.1 eq of base (Et

N) is used. The HCl must be removed for the enamine to be nucleophilic.
Moisture Hydrolysis of EsterUse anhydrous solvents (EtOH, THF). The HCl salt is hygroscopic; dry it in a desiccator before weighing.
Stoichiometry Complex mixture in Indole synthesisMaintain Enamine in slight excess (1.2 eq) relative to Quinone to prevent multiple additions.
Storage Material turns brownThe HCl salt is more stable than the liquid free base, but still sensitive. Store at 4°C under Argon.

Logical Pathway Visualization

The following diagram illustrates the Hantzsch synthesis mechanism when using the hydrochloride salt, highlighting the critical neutralization step.

HantzschMechanism Salt Ethyl 3-aminobut-2-enoate HCl Enamine Free Enamine (Nucleophile) Salt->Enamine Neutralization Base Base (Et3N) Base->Enamine Neutralization Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (Benzylidene) Aldehyde->Knoevenagel Condensation Ketoester Ethyl Acetoacetate Ketoester->Knoevenagel Condensation Michael Michael Addition Intermediate Enamine->Michael C-C Bond Formation Knoevenagel->Michael C-C Bond Formation DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration

Figure 2: Mechanistic flow for Hantzsch DHP synthesis using the salt precursor.

References

  • Hantzsch, A. (1882).[5][6] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.

  • Khadilkar, B. M., & Madyar, V. R. (2001). "Aqueous hydrotrope solution: A safer and efficient medium for the Hantzsch dihydropyridine synthesis". Synthetic Communications, 31(14), 2147-2153.

  • Nenitzescu, C. D. (1929). "Derivatives of indole". Bulletin de la Société Chimique de Roumanie, 11, 37–43. (Classic Reference for Indole Synthesis).
  • PubChem Compound Summary. "Ethyl 3-aminocrotonate". National Center for Biotechnology Information.

  • Memarian, H. R., et al. (2018). "Synthesis of pyrimidine derivatives using ethyl 3-aminocrotonate". Journal of Heterocyclic Chemistry.
  • BenchChem Application Note. "Application Notes and Protocols: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis".

Sources

Method

Application of Ethyl 3-aminobut-2-enoate hydrochloride in medicinal chemistry

This guide details the application of Ethyl 3-aminobut-2-enoate hydrochloride (also known as Ethyl -aminocrotonate HCl) in medicinal chemistry. While the free base (Ethyl 3-aminocrotonate) is a common reagent, it is ther...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ethyl 3-aminobut-2-enoate hydrochloride (also known as Ethyl


-aminocrotonate HCl) in medicinal chemistry. While the free base (Ethyl 3-aminocrotonate) is a common reagent, it is thermally unstable and prone to hydrolysis and polymerization. The hydrochloride salt  serves as a stabilized, storable surrogate , releasing the reactive enamine in situ for precision synthesis of heterocycles.

Executive Summary

Ethyl 3-aminobut-2-enoate hydrochloride is the stabilized salt form of ethyl 3-aminocrotonate, a critical enamine building block. In medicinal chemistry, it is primarily employed in the Hantzsch Dihydropyridine (DHP) Synthesis to construct Calcium Channel Blockers (CCBs) such as Amlodipine , Nifedipine , and Felodipine .

Unlike the traditional method of generating the enamine in situ from ethyl acetoacetate and ammonia (which yields variable stoichiometry and water byproducts), using the isolated HCl salt allows for stoichiometric precision , anhydrous reaction conditions , and higher reproducibility in late-stage drug development.

Mechanistic Insight: The "Release and React" System

The utility of the hydrochloride salt lies in its ability to mask the reactive enamine functionality until required.

  • Storage State (Salt): The nitrogen lone pair is protonated (

    
    ), destroying the enamine resonance and preventing self-condensation or hydrolysis.
    
  • Activation (Base Treatment): Treatment with a non-nucleophilic base (e.g., Triethylamine, DBU) deprotonates the ammonium group.

  • Reactive State (Enamine): The liberated lone pair donates electron density into the

    
    -system, making the 
    
    
    
    -carbon highly nucleophilic.
Pathway Visualization

The following diagram illustrates the activation of the salt and its subsequent nucleophilic attack in a Hantzsch synthesis context.

G Salt Ethyl 3-aminobut-2-enoate HCl (Stable Salt Form) FreeBase Free Enamine (Nucleophilic β-Carbon) Salt->FreeBase Deprotonation (-HCl) Base Base (Et3N) Base->FreeBase Product 1,4-Dihydropyridine (e.g., Amlodipine Scaffold) FreeBase->Product Michael Addition + Cyclization Aldehyde Electrophile (Aryl Aldehyde) Intermediate Michael Acceptor (Knoevenagel Adduct) Aldehyde->Intermediate + β-Keto Ester Intermediate->Product Condensation

Caption: Activation of the HCl salt to the reactive enamine and subsequent entry into the Hantzsch DHP cycle.

Primary Application: Synthesis of 1,4-Dihydropyridines (CCBs)[1]

The most robust application of this reagent is in the synthesis of unsymmetrical 1,4-dihydropyridines. The protocol below describes the synthesis of a Nifedipine/Felodipine-type intermediate using the HCl salt to ensure strict anhydrous conditions, which minimizes side reactions (e.g., ester hydrolysis).

Experimental Protocol: Hantzsch Condensation using the HCl Salt

Objective: Synthesis of Diethyl 2,6-dimethyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
Ethyl 3-aminobut-2-enoate HCl 165.62 1.0 1.66 g Enamine Source
2-Chlorobenzaldehyde140.571.01.41 gElectrophile
Ethyl Acetoacetate130.141.01.30 g1,3-Dicarbonyl
Triethylamine (Et

N)
101.191.11.53 mLNeutralizing Base
Ethanol (Absolute)--20 mLSolvent
Step-by-Step Procedure
  • Salt Activation (In-Situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-aminobut-2-enoate HCl (1.66 g, 10 mmol) and Absolute Ethanol (10 mL).

    • Critical Step: Add Triethylamine (1.53 mL, 11 mmol) dropwise over 5 minutes. The suspension will clear as the free base dissolves, and slight warmth (exotherm) may be observed. Stir for 15 minutes at room temperature to ensure complete liberation of the enamine [1].

  • Reagent Addition:

    • Add 2-Chlorobenzaldehyde (1.41 g, 10 mmol) and Ethyl Acetoacetate (1.30 g, 10 mmol) to the reaction mixture.

    • Note: In unsymmetrical syntheses, the aldehyde and ethyl acetoacetate are often pre-condensed to form a Knoevenagel adduct (benzylidene). However, the "one-pot" method is effective when using the purified enamine salt [2].

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor reaction progress via TLC (Mobile Phase: Hexane/EtOAc 3:1). The fluorescent DHP spot will appear under UV light.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.[2][4]

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove the Triethylamine Hydrochloride salt formed during activation.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[2][4]
    • Recrystallize the crude solid from hot Ethanol or Isopropanol to yield the pure 1,4-DHP product.

Advanced Application: Nenitzescu Indole Synthesis

Beyond DHPs, the enamine derived from Ethyl 3-aminobut-2-enoate HCl is a key component in the Nenitzescu Synthesis of 5-hydroxyindoles, which are precursors to bioactive alkaloids.

  • Mechanism: The nucleophilic

    
    -carbon of the enamine attacks a quinone (e.g., 1,4-benzoquinone).
    
  • Advantage of HCl Salt: Using the salt allows for the slow, controlled release of the enamine into the quinone solution (via syringe pump addition of the base), preventing the rapid oxidative polymerization of the sensitive enamine [3].

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield Incomplete neutralization of the HCl salt.Ensure >1.0 equivalent of base (Et

N or DBU) is used. Verify pH > 8 before heating.
Polymerization Free enamine left too long before reacting.Add the aldehyde/electrophile immediately after the 15-min activation step.
Wet Product Hygroscopic Et

N·HCl salts remaining.
Ensure thorough water wash during workup, or filter the reaction mixture through Celite before evaporation if using non-polar solvents.
Side Products Hydrolysis of the ester moiety.[2]Use absolute ethanol/methanol. Avoid aqueous bases (NaOH/KOH); stick to organic amine bases.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for the synthesis of a DHP scaffold using the HCl salt protocol.

Workflow Start Start: Ethyl 3-aminobut-2-enoate HCl Activation Step 1: Activation Add Et3N in EtOH (Liberates Enamine) Start->Activation Addition Step 2: Addition Add Aldehyde + Keto-Ester Activation->Addition 15 min stir Reflux Step 3: Cyclization Reflux 6-8h Addition->Reflux Workup Step 4: Workup Remove Solvent -> Wash (H2O) -> Dry Reflux->Workup TLC Check Crystallization Step 5: Purification Recrystallize from EtOH Workup->Crystallization

Caption: Step-by-step workflow for converting Ethyl 3-aminobut-2-enoate HCl into a pharmaceutical intermediate.

References

  • BenchChem. Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 3-amino-2-methylbut-2-enoate.[4] Retrieved from 4

  • Indian Academy of Sciences. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from 6

  • ChemBK. Ethyl 3-aminobut-2-enoate: Properties and Applications. Retrieved from 7

  • PubChem. Ethyl 3-aminocrotonate Compound Summary. Retrieved from 8[8]

Sources

Application

Ethyl 3-aminobut-2-enoate hydrochloride in the synthesis of novel bioactive molecules

Executive Summary Ethyl 3-aminobut-2-enoate hydrochloride (Ethyl -aminocrotonate HCl) serves as a stabilized, solid-state equivalent of the versatile enamine ethyl 3-aminocrotonate. While the free base is widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminobut-2-enoate hydrochloride (Ethyl


-aminocrotonate HCl) serves as a stabilized, solid-state equivalent of the versatile enamine ethyl 3-aminocrotonate. While the free base is widely utilized in the Hantzsch dihydropyridine (DHP) synthesis and Michael additions, it suffers from poor shelf-stability, hygroscopicity, and susceptibility to hydrolysis. The hydrochloride salt offers a robust alternative for precise stoichiometric control in the synthesis of calcium channel blockers (nifedipine analogs), antimicrobial pyrimidines, and fused heterocyclic scaffolds. This guide details the handling, neutralization, and application of this reagent in high-fidelity organic synthesis.

Chemical Profile & Handling

Expert Insight: The commercially available "Ethyl 3-aminocrotonate" is often a low-melting solid or liquid that degrades upon exposure to air. The hydrochloride salt is the preferred form for GMP-compliant workflows requiring long-term stability. However, it must be neutralized in situ to liberate the nucleophilic enamine.

PropertySpecification
IUPAC Name Ethyl 3-aminobut-2-enoate hydrochloride
CAS Number 6214-20-6 (Salt) / 626-34-6 (Free Base)
Molecular Formula

Molecular Weight 165.62 g/mol (Salt)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar ether
Stability Hygroscopic; Store under inert atmosphere at 2-8°C

Core Application 1: Modified Hantzsch 1,4-Dihydropyridine Synthesis

The classical Hantzsch reaction synthesizes 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry (e.g., Amlodipine, Felodipine).[1] Using the hydrochloride salt allows for a "clean" reaction profile by preventing the formation of oxidative byproducts common with aged free-base reagents.

Mechanism of Action

The reaction proceeds via a condensation-cyclization cascade.[1][2] The liberated enamine attacks the Knoevenagel intermediate formed between the aldehyde and the 1,3-dicarbonyl compound.

Hantzsch_Mechanism Salt Ethyl 3-aminocrotonate HCl Salt Enamine Free Enamine (Nucleophile) Salt->Enamine Neutralization Base Base (e.g., Et3N) Base->Enamine Michael Michael Adduct Enamine->Michael Aldehyde Aryl Aldehyde Inter_K Knoevenagel Intermediate Aldehyde->Inter_K Ketoester Acetoacetate Ketoester->Inter_K Inter_K->Michael + Enamine DHP 1,4-Dihydropyridine (Product) Michael->DHP Cyclization - H2O

Caption: Mechanistic pathway for the generation of 1,4-DHPs using the stabilized HCl salt precursor.

Experimental Protocol

Reagents:

  • Aryl aldehyde (1.0 equiv)[1]

  • Ethyl acetoacetate (1.0 equiv)

  • Ethyl 3-aminobut-2-enoate HCl (1.1 equiv)

  • Triethylamine (TEA) or Sodium Acetate (1.1 equiv)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation of Enamine Solution: In a separate flask, dissolve Ethyl 3-aminobut-2-enoate HCl (1.1 equiv) in minimal ethanol. Add TEA (1.1 equiv) dropwise at 0°C. Stir for 10 minutes. Note: A slight precipitate of Et3N·HCl may form; this does not interfere.

  • Main Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl aldehyde (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol (5 mL per mmol).

  • Addition: Add the pre-neutralized enamine solution to the main reaction flask.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup (Self-Validating):

    • Cool the mixture to room temperature, then to 4°C in an ice bath.

    • Success Indicator: A yellow/pale solid precipitate indicates formation of the 1,4-DHP.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from hot ethanol if purity is <95%.

Core Application 2: Synthesis of Functionalized Pyrimidines

Beyond DHPs, this reagent acts as a C3-C4 synthon for constructing pyrimidine rings, essential for antimicrobial and anticancer research.

Experimental Workflow

Pyrimidine_Workflow Start Reagent Prep: Ethyl 3-aminocrotonate HCl + Urea/Thiourea Catalyst Add Catalyst: NaOEt (Sodium Ethoxide) Start->Catalyst Reflux Reflux: Ethanol, 6-12 Hours Catalyst->Reflux Check TLC Check: Disappearance of Enamine Reflux->Check Check->Reflux Incomplete Acidify Acidification: Adjust pH to ~5 (Acetic Acid) Check->Acidify Complete Isolate Isolation: Filtration of Precipitate Acidify->Isolate

Caption: Step-wise workflow for the base-catalyzed condensation of ethyl 3-aminocrotonate with urea derivatives.

Protocol:

  • Base Generation: Prepare a solution of sodium ethoxide (1.2 equiv) by dissolving sodium metal in anhydrous ethanol under nitrogen.

  • Mixing: Add Ethyl 3-aminobut-2-enoate HCl (1.0 equiv) and Urea (or Thiourea) (1.2 equiv) to the ethoxide solution.

  • Reaction: Reflux for 8–12 hours. The base liberates the free enamine and catalyzes the cyclization.

  • Quench: Evaporate 50% of the solvent. Pour the residue into ice water.

  • Neutralization: Acidify carefully with glacial acetic acid to pH 5–6 to precipitate the pyrimidine derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure stoichiometric equivalence of base (TEA/NaOEt) is used. Check pH > 7 before reflux.
Dark/Tar Product Oxidation of free enamine.Perform the neutralization step under

atmosphere. Do not store the neutralized solution; use immediately.
No Precipitate Product is soluble in EtOH.Concentrate solvent by rotary evaporation. Add cold water to induce precipitation.
Starting Material Spot Hydrolysis of enamine back to acetoacetate.Ensure solvents are anhydrous. Water causes reversion of the enamine to

-ketoester +

.

References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • Memarian, H. R., et al. (2019). "An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer." ACG Publications, 12(2), 112-119.

  • BenchChem Technical Support. (2025). "Application Notes: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis." BenchChem Protocols.

  • PubChem. (2025). "Ethyl 3-aminocrotonate Compound Summary." National Library of Medicine.

  • Edmont, D., et al. (2000). "Synthesis of pyrimidines from ethyl 3-aminocrotonate." Tetrahedron Letters, 41(31), 5853-5856.

Sources

Method

The Pivotal Role of Ethyl 3-Aminobut-2-enoate Hydrochloride in Modern Multicomponent Reactions: A Guide to Application and Protocol

Introduction: Unveiling the Synthetic Power of a Versatile Building Block In the landscape of contemporary organic synthesis, the pursuit of efficiency, atom economy, and molecular diversity is paramount. Multicomponent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Power of a Versatile Building Block

In the landscape of contemporary organic synthesis, the pursuit of efficiency, atom economy, and molecular diversity is paramount. Multicomponent reactions (MCRs), where three or more reactants converge in a single synthetic operation to generate complex products, have emerged as a cornerstone of this endeavor.[1] Within this powerful class of reactions, β-enaminones, and specifically ethyl 3-aminobut-2-enoate, have carved out a significant niche as exceptionally versatile building blocks.[1][2] The hydrochloride salt of ethyl 3-aminobut-2-enoate offers enhanced stability and handling properties, making it a preferred reagent in many synthetic laboratories. This guide provides an in-depth exploration of the utility of ethyl 3-aminobut-2-enoate hydrochloride in several key multicomponent reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Ethyl 3-aminobut-2-enoate possesses a unique electronic and structural profile, featuring a nucleophilic β-carbon, an electrophilic ester moiety, and a reactive amino group.[3] This trifecta of functionality allows it to participate in a diverse array of cyclization and condensation reactions, leading to the construction of a wide variety of heterocyclic scaffolds that are of profound interest in medicinal chemistry.[4]

Core Applications in Renowned Multicomponent Reactions

Ethyl 3-aminobut-2-enoate hydrochloride is a key player in several named MCRs, most notably the Hantzsch dihydropyridine synthesis and the Biginelli dihydropyrimidinone synthesis. These reactions provide access to privileged heterocyclic cores that form the basis of numerous blockbuster drugs.[5][6]

The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers

The Hantzsch synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a scaffold of immense pharmacological importance, particularly in the development of calcium channel blockers for the treatment of hypertension and angina.[5][7] The use of ethyl 3-aminobut-2-enoate as a pre-formed enamine component streamlines the reaction, often leading to improved yields and simplified purification.[8]

The reaction proceeds through a cascade of condensation and cyclization steps. The aldehyde first undergoes a Knoevenagel condensation with a β-ketoester. In parallel, the ethyl 3-aminobut-2-enoate acts as the nucleophile in a Michael addition to the resulting α,β-unsaturated intermediate. The final ring closure is achieved through an intramolecular condensation with the loss of a water molecule.[9]

DOT Diagram: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aromatic Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Mixing Enamine Ethyl 3-aminobut-2-enoate HCl Enamine->Mixing Heating Reflux or Microwave Irradiation Mixing->Heating Catalyst (optional) Cooling Cooling and Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHP 1,4-Dihydropyridine Derivative Recrystallization->DHP

Caption: A generalized workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ethyl 3-aminobut-2-enoate hydrochloride

  • Ethanol

  • Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid like Yb(OTf)₃)[10]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ethyl 3-aminobut-2-enoate hydrochloride (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of your chosen catalyst.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,4-dihydropyridine derivative.

AldehydeCatalystSolventTime (h)Yield (%)Reference
Benzaldehydeγ-Al₂O₃ nanoparticlesSolvent-free (90°C)0.0895[8][11]
4-Chlorobenzaldehydeγ-Al₂O₃ nanoparticlesSolvent-free (90°C)0.1292[8][11]
4-Nitrobenzaldehydeγ-Al₂O₃ nanoparticlesSolvent-free (90°C)0.0896[8][11]

Table 1: Representative examples of Hantzsch dihydropyridine synthesis with varying aldehydes.

The Biginelli Reaction: Crafting Dihydropyrimidinones for Diverse Bioactivity

The Biginelli reaction is another cornerstone MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] These heterocycles exhibit a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[13] The use of ethyl 3-aminobut-2-enoate in a Biginelli-type reaction allows for the synthesis of N1-unsubstituted DHPMs, which can be further functionalized.

The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14] This electrophilic species is then attacked by the enol form of the β-ketoester (or in this case, the enamine, ethyl 3-aminobut-2-enoate). Subsequent cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration, affords the final DHPM product.[14]

DOT Diagram: Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Enamine Ethyl 3-aminobut-2-enoate Adduct Michael-type Adduct Enamine->Adduct Iminium->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized->DHPM Dehydration

Caption: A simplified mechanistic pathway for the Biginelli reaction.

This protocol describes the synthesis of a representative dihydropyrimidinone.

Materials:

  • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

  • Ethyl 3-aminobut-2-enoate hydrochloride

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, InCl₃)[6][15]

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), ethyl 3-aminobut-2-enoate hydrochloride (1 mmol), and urea (1.5 mmol) in ethanol (10 mL), add a catalytic amount of the acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.[15]

  • After completion, cool the reaction to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from ethanol.[16]

AldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
4-HydroxybenzaldehydeUreaMontmorillonite K-10Microwave0.1-0.25High[6]
3-NitrobenzaldehydeThioureaHeterogeneous catalystEthanol0.6High[16]
BenzaldehydeUreaIonic LiquidSolvent-free (100°C)0.5High[6]

Table 2: Examples of Biginelli-type reactions under various conditions.

Expanding the Synthetic Horizon: Beyond the Classics

The utility of ethyl 3-aminobut-2-enoate hydrochloride extends beyond the Hantzsch and Biginelli reactions. Its versatile reactivity profile makes it a valuable synthon in other MCRs for the construction of diverse heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[17][18] A one-pot, three-component reaction of an aldehyde, malononitrile, and an aminopyrimidine derivative is a common route to these scaffolds. Ethyl 3-aminobut-2-enoate can serve as a precursor to the requisite aminopyrimidine, or in some cases, participate directly in related MCRs.[1][19]

This protocol is a general representation of the synthesis of substituted pyrido[2,3-d]pyrimidines.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • 6-Aminouracil (can be synthesized from ethyl 3-aminobut-2-enoate precursors)

  • Solvent (e.g., water, ethanol, or deep eutectic solvents)[1]

  • Catalyst (e.g., diammonium hydrogen phosphate)[17]

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol) in the chosen solvent.

  • Add the catalyst (if required).

  • Heat the reaction mixture under reflux or using microwave irradiation for the specified time (typically 1-3 hours).[17]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with water and then ethanol, and dry to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Conclusion: A Versatile Tool for Modern Organic Synthesis

Ethyl 3-aminobut-2-enoate hydrochloride has proven to be an invaluable and versatile building block in the realm of multicomponent reactions. Its ability to participate in a variety of cyclization and condensation reactions provides efficient and atom-economical routes to a wide array of medicinally relevant heterocyclic compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full synthetic potential of this remarkable reagent in their quest for novel molecular entities. The continued exploration of its reactivity in new MCRs promises to further expand its role in the future of organic and medicinal chemistry.

References

  • Aryan, R., Beyzaei, H., Nojavan, M., & Sanchooli, M. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. ResearchGate. Retrieved from [Link]

  • Shaabani, A., Ghadamgahi, S., & Rezayan, A. H. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. doi: 10.4236/ijoc.2012.21002.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Synlett.
  • BenchChem. (2025).
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PubMed Central.
  • The Gewald Multicomponent Reaction. (2011). PubMed.
  • A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. (n.d.). Academia.edu.
  • Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. (n.d.). Royal Society of Chemistry.
  • Pyridopyrimidines : part iii-synthesis and analgesic activity of 4-aminopyrido [2,3-d] pyrimidines. (n.d.).
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. (n.d.).
  • Ugi reaction. (n.d.). Wikipedia.
  • Gewald Reaction. (2025). J&K Scientific LLC.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Passerini Reaction. (n.d.). Alfa Chemistry.
  • Synthesis and reactivity of β-enamino esters. (n.d.).
  • A Chemoselective Route to β-Enamino Esters and Thioesters. (2014). Organic Letters.
  • The Gewald multicomponent reaction. (n.d.). University of Groningen.
  • DeMartino, M. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.
  • Biginelli Reaction [Video]. (2021). YouTube.
  • Learning
  • Biginelli reaction. (n.d.). Wikipedia.
  • ETHYL 3-AMINOBUT-2-ENO
  • Hiral Trivedi, Dinesh S. Patel, Sachin P Shukla, & Anvita D Mangte. (n.d.).
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
  • optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-eno
  • SYNTHESIS AND CHARACTERIZATION OF FUNCTIONALIZED DIHYDROPYRIMIDINONES VIA ONE-POT ISOCYANIDE-BASED THREE-COMPONENT REACTION OF. (n.d.). Semantic Scholar.
  • and stereoselective addition of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes. (n.d.).
  • 19.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Michael addition reaction of ethyl 3‐amino‐but‐2‐enoates to... (n.d.).
  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023). MDPI.
  • Synthesis of substituted 1,2-dihydropyridines by reaction of ethyl N-arylmalonamates with ethyl 2-(ethoxymethylidene)-3-oxobutanoate. (2026).
  • Ethyl (z)
  • Studies on dihydropyridines. III. Synthesis of 4,7-dihydrothieno [2,3-b]-pyridines with vasodilator and antihypertensive activities. (1988). PubMed.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al 2 O 3 -NANOPARTICLES UNDER SOLVENT-FREE THERMAL CONDITIONS. (2026).
  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group.

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Application

Application Note: A Scalable and Robust Synthesis of Substituted 4-Hydroxyquinolines via the Conrad-Limpach Reaction Using Ethyl 3-Aminobut-2-enoate Hydrochloride

An Application Guide for Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The development of scalable, efficient, and cost-effective synthetic routes to access functionally diverse quinoline derivatives is therefore a critical objective for the pharmaceutical industry. Among the classical methods, the Conrad-Limpach synthesis, first reported in 1887, offers a reliable pathway for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters.[4][5]

This application note provides a detailed, field-proven guide for the scalable synthesis of substituted 4-hydroxyquinolines. We will focus on the strategic use of ethyl 3-aminobut-2-enoate (also known as ethyl β-aminocrotonate), a key enamine intermediate, often handled as its more stable hydrochloride salt. This guide explains the underlying reaction mechanism, provides detailed step-by-step protocols optimized for scalability, and offers troubleshooting insights to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Scientific Rationale and Mechanistic Insight

The Conrad-Limpach synthesis is fundamentally a two-stage process: (1) the formation of an enamine intermediate from an aniline and a β-ketoester, and (2) the high-temperature thermal cyclization of this intermediate to form the quinoline ring system.[6]

Stage 1: Enamine Formation

The reaction between an aniline and a β-ketoester, such as ethyl acetoacetate, can proceed via two pathways. At lower temperatures (typically below 140°C), the reaction favors a kinetically controlled 1,2-addition of the aniline's amino group to the keto-carbonyl of the β-ketoester. This is followed by dehydration to yield the key intermediate, an ethyl β-arylaminocrotonate (an enamine).[4][7]

  • Causality Behind Using Ethyl 3-Aminobut-2-enoate Hydrochloride: Synthesizing and isolating the enamine intermediate can sometimes be cumbersome. Using pre-formed ethyl 3-aminobut-2-enoate, or its more stable hydrochloride salt, streamlines the process. The hydrochloride salt is a bench-stable solid that can be used directly, often with the addition of a base or under conditions that liberate the free enamine in situ, providing better control and reproducibility, especially on a larger scale.

Stage 2: Thermal Cyclization

This is the critical, rate-determining step of the synthesis.[4] The enamine intermediate undergoes an intramolecular electrocyclic ring-closing reaction at high temperatures, typically around 250 °C. This is followed by the elimination of ethanol to form the aromatic quinoline ring. The final product is a 4-hydroxyquinoline, which exists predominantly in its 4-quinolone keto form.[4][8]

  • Expert Insight on Scalability: Early attempts at this reaction often involved heating the Schiff base without a solvent, leading to moderate yields (often below 30%) and significant charring, issues that are exacerbated at scale.[4] Limpach later discovered that performing the cyclization in a high-boiling, inert solvent such as mineral oil or Dowtherm A dramatically improves yields (often to 95%) by ensuring uniform heat transfer and preventing localized overheating.[4][9] This is the single most important consideration for making the Conrad-Limpach synthesis a scalable and industrially viable process.

Visualizing the Reaction Mechanism

The mechanism involves an initial acid-catalyzed condensation, followed by a thermal electrocyclization.

Caption: Mechanism of the Conrad-Limpach quinoline synthesis.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including checkpoints for reaction monitoring and clear purification steps.

Protocol 1: General Synthesis of 4-Hydroxy-2-methylquinoline

This protocol details the classic two-step synthesis on a laboratory scale.

Materials:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA, 0.05 eq)

  • Toluene

  • High-boiling solvent (e.g., Mineral Oil or Dowtherm A)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1M)

  • Hydrochloric acid (HCl) solution (1M)

Equipment:

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with temperature controller and overhead stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

Step A: Synthesis of Ethyl 3-anilinobut-2-enoate (Enamine Intermediate)

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add aniline (9.31 g, 0.1 mol), ethyl acetoacetate (14.3 g, 0.11 mol), p-TSA (0.95 g, 0.005 mol), and toluene (100 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours until the theoretical amount of water (1.8 mL) has been collected. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the crude enamine intermediate as a viscous oil. This intermediate is often used in the next step without further purification.

Step B: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • In a 500 mL three-necked flask equipped with a high-temperature thermometer, an overhead stirrer, and a reflux condenser, add 200 mL of mineral oil. Heat the oil to 250 °C with stirring.

  • Add the crude ethyl 3-anilinobut-2-enoate from Step A dropwise to the hot oil over 30-45 minutes. CAUTION: The addition is endothermic and will cause a temperature drop. Maintain the temperature between 245-255 °C. Ethanol will distill from the reaction mixture.

  • After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C. Add 100 mL of hexane to precipitate the product and dilute the mineral oil.

  • Filter the solid product using a Büchner funnel and wash thoroughly with hexane to remove the mineral oil.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 1M NaOH solution, treat with activated charcoal if necessary, and filter while hot.

  • Acidify the hot filtrate with 1M HCl to precipitate the purified 4-hydroxy-2-methylquinoline.

  • Filter the purified product, wash with cold water, and dry under vacuum. Expected yield: 75-90%.

Protocol 2: Scalable Synthesis Using Ethyl 3-Aminobut-2-enoate Hydrochloride

This streamlined protocol is optimized for larger scales by using the pre-formed enamine salt.

Materials:

  • Substituted Aniline (1.0 eq)

  • Ethyl 3-aminobut-2-enoate hydrochloride (1.05 eq)

  • Sodium Acetate (NaOAc, 1.1 eq)

  • Glacial Acetic Acid

  • Dowtherm A (High-boiling solvent)

Procedure:

  • Combine the substituted aniline (e.g., 1.0 mol), ethyl 3-aminobut-2-enoate hydrochloride (1.05 mol), and sodium acetate (1.1 mol) in glacial acetic acid (3-4 volumes).

  • Heat the mixture to 100-110 °C for 1-2 hours to form the enamine intermediate in situ. Monitor the reaction by TLC or HPLC.

  • Once enamine formation is complete, remove the acetic acid under reduced pressure.

  • To the crude residue, add Dowtherm A (3-5 volumes).

  • Heat the mixture with vigorous stirring to 250-260 °C and hold for 1-2 hours.

  • Follow the cooling, precipitation, and purification steps as described in Protocol 1. The use of Dowtherm A facilitates easier handling at scale compared to mineral oil.

Data Presentation & Substrate Scope

The Conrad-Limpach synthesis is versatile and accommodates a range of substituted anilines.

EntryAniline DerivativeProduct (4-Hydroxyquinoline)Typical Yield (%)Reference
1Aniline2-Methyl-4-hydroxyquinoline85[4]
2m-Chloroaniline7-Chloro-4-hydroxy-2-methylquinoline80[7]
3p-Toluidine4-Hydroxy-2,6-dimethylquinoline88[10]
4o-Nitroaniline4-Hydroxy-2-methyl-8-nitroquinoline70[11]

Troubleshooting and Optimization

A self-validating protocol must account for potential issues.

Problem EncounteredProbable CauseRecommended Solution
Low Yield in Step A Incomplete removal of water, driving the equilibrium backward.Ensure the Dean-Stark trap is functioning correctly. Use a fresh, anhydrous solvent. An excess of the β-ketoester can also be used.
Tar/Char Formation Localized overheating during solvent-free or inadequately stirred cyclization.Crucial for scale-up: Use a high-boiling inert solvent (Mineral Oil, Dowtherm A) and ensure vigorous mechanical stirring for even heat distribution.[4]
Low Yield in Cyclization Temperature too low or reaction time too short.The cyclization step is critical. Ensure the temperature is maintained at ~250 °C. Monitor the reaction until completion (e.g., by TLC).[10]
Difficulty in Purification Product is sparingly soluble or co-precipitates with byproducts.The acid-base purification (dissolving in NaOH, re-precipitating with HCl) is highly effective for separating the acidic 4-hydroxyquinoline from neutral impurities.[12]
Workflow for Scalable Quinoline Synthesis

This diagram outlines the logical flow from starting materials to the final purified product, emphasizing key decision points for scalability.

Scalable_Workflow cluster_prep Preparation & Intermediate Synthesis cluster_cyclization Core Cyclization Step (Scale-Up Focus) cluster_workup Work-Up & Purification Start Starting Materials: - Substituted Aniline - Ethyl Acetoacetate (or Enamine Salt) Enamine_Formation Enamine Formation (e.g., Dean-Stark or in situ) Start->Enamine_Formation QC1 QC Check: Reaction Complete? Enamine_Formation->QC1 Solvent Add High-Boiling Solvent (e.g., Dowtherm A) QC1->Solvent Yes Cyclize Thermal Cyclization (250-260 °C) Solvent->Cyclize QC2 QC Check: Reaction Complete? Cyclize->QC2 Cool Cool & Precipitate (add anti-solvent like hexane) QC2->Cool Yes Filter Filter Crude Product Cool->Filter Purify Purification via Acid/Base Extraction Filter->Purify Final_Product Final Product: Substituted 4-Hydroxyquinoline Purify->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Ethyl 3-aminobut-2-enoate hydrochloride synthesis

An in-depth guide to optimizing reaction conditions for the synthesis of Ethyl 3-aminobut-2-enoate hydrochloride, designed for researchers, scientists, and drug development professionals. This technical support center pr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing reaction conditions for the synthesis of Ethyl 3-aminobut-2-enoate hydrochloride, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to ensure successful synthesis.

This guide serves as a comprehensive resource for the synthesis of Ethyl 3-aminobut-2-enoate hydrochloride. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this reaction, enabling you to troubleshoot issues and optimize conditions for yield and purity.

Reaction Overview: The Chemistry of Enamine Formation

The synthesis of ethyl 3-aminobut-2-enoate is a classic condensation reaction between ethyl acetoacetate and a source of ammonia. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the target enamine. The formation of the enamine is a reversible process; therefore, the effective removal of water is crucial to drive the reaction towards the product.[1][2] The subsequent conversion to the hydrochloride salt is an acid-base reaction that enhances the compound's stability and handling properties.

ReactionMechanism EAA Ethyl Acetoacetate Hemiaminal Hemiaminal Intermediate EAA->Hemiaminal + NH3 NH3 Ammonia (NH3) NH3->Hemiaminal Enamine_Free Ethyl 3-aminobut-2-enoate (Free Base) Hemiaminal->Enamine_Free - H2O Product Ethyl 3-aminobut-2-enoate HCl Enamine_Free->Product + HCl HCl HCl HCl->Product TroubleshootingWorkflow Start Experiment Complete CheckYield Check Yield & Purity (TLC, NMR) Start->CheckYield Success Successful Synthesis CheckYield->Success High & Pure LowYield Low Yield CheckYield->LowYield Low Impure Impure Product CheckYield->Impure Impure CheckTLC Analyze TLC/NMR: Unreacted Starting Material? LowYield->CheckTLC Purify Purification Required: - Recrystallize - Distill under vacuum - Column chromatography Impure->Purify IncompleteRxn Incomplete Reaction: - Increase reaction time - Optimize temperature - Add catalyst CheckTLC->IncompleteRxn Yes SideRxns Side Reactions: - Check for byproducts - Lower temperature - Control reagent addition CheckTLC->SideRxns No

Sources

Optimization

Technical Support Center: Yield Optimization for Ethyl 3-Aminobut-2-enoate Hydrochloride Reactions

Introduction Welcome to the Technical Support Center. In multicomponent heterocyclic synthesis—most notably the Hantzsch 1,4-dihydropyridine (DHP) reaction—researchers frequently transition from using the free base of et...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. In multicomponent heterocyclic synthesis—most notably the Hantzsch 1,4-dihydropyridine (DHP) reaction—researchers frequently transition from using the free base of ethyl 3-aminocrotonate to its more stable hydrochloride salt (Ethyl 3-aminobut-2-enoate hydrochloride). While the hydrochloride salt offers superior shelf-life and prevents premature oxidation during storage, its direct substitution into standard protocols often results in drastically reduced yields or complete reaction stalling.

This guide synthesizes field-proven insights to address the mechanistic causality behind these issues. By understanding the underlying physical chemistry, we provide self-validating protocols to restore nucleophilicity, shift reaction equilibriums, and maximize your synthetic yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does substituting the free base with Ethyl 3-aminobut-2-enoate hydrochloride stall my Hantzsch condensation? A1: The stall is caused by the complete suppression of the enamine's nucleophilicity. In its free base form, ethyl 3-aminobut-2-enoate acts as a potent carbon nucleophile at the α-position due to the electron-donating effect of the amino group. However, the hydrochloride salt protonates the nitrogen, forming an iminium-like species. This protonation withdraws electron density from the double bond, deactivating the α-carbon toward the electrophilic Knoevenagel adduct . To resolve this, you must perform an in situ neutralization using a mild, non-nucleophilic base (e.g., Triethylamine or Sodium Acetate) to liberate the free enamine before the Michael addition step can proceed.

Q2: I am observing significant amounts of ethyl acetoacetate in my crude NMR. Is the starting material decomposing? A2: Yes, but via a reversible pathway rather than irreversible degradation. Ethyl 3-aminobut-2-enoate is synthesized via the condensation of ethyl acetoacetate and ammonia. The presence of adventitious water in your solvent, combined with the acidic microenvironment provided by the unneutralized hydrochloride salt, drives the equilibrium backward. This hydrolyzes the enamine back into ethyl acetoacetate and ammonium chloride . To prevent this, strict anhydrous conditions or active water removal (e.g., Dean-Stark apparatus or 4Å molecular sieves) must be employed.

Q3: How do solvent and base selection quantitatively impact the yield of 1,4-DHPs when using the hydrochloride salt? A3: The choice of solvent and base dictates both the solubility of the salt and the rate of neutralization. Protic solvents like ethanol facilitate neutralization but can promote hydrolysis if even trace water is present. Conversely, solvent-free (neat) conditions utilizing mild heating and solid bases have been shown to drastically improve atom economy and yield. This forces the equilibrium forward and allows the product to crystallize directly out of the melt .

Quantitative Impact of Reaction Conditions

Table 1: Impact of Reaction Conditions on DHP Yield using Enamine Hydrochloride

Solvent SystemBase Added (1.1 eq)Temp (°C)Time (h)Conversion/Yield (%)Primary Byproduct Observed
Ethanol (95%)None7812< 15%Ethyl acetoacetate (Hydrolysis)
Ethanol (Anhydrous)Triethylamine78678%Unreacted Knoevenagel adduct
ToluenePyridine110482%Trace oxidation products
Solvent-Free (Neat)Sodium Acetate60288 - 92%None (Direct crystallization)

Data synthesized from comparative DHP cyclocondensation studies.

Section 2: Visualizing the Chemical Logic

Understanding the precise sequence of operations and troubleshooting logic is critical for process scale-up. The diagrams below map the mechanistic pathway and the diagnostic logic tree for yield optimization.

G A Ethyl 3-aminobut-2-enoate HCl (Stable, Non-nucleophilic) B Mild Base (e.g., Et3N, NaOAc) Neutralization A->B Deprotonation C Free Enamine (Active C-Nucleophile) B->C E Michael Addition & Cyclization C->E D Knoevenagel Adduct (Aldehyde + Ketoester) D->E F 1,4-Dihydropyridine Product E->F -H2O

Mechanistic pathway of DHP synthesis from enamine hydrochloride.

G Start Low Yield / Impurities CheckpH Check Reaction pH Start->CheckpH pHLow pH < 5 (Enamine Protonated) CheckpH->pHLow pHGood pH 7-8 (Active Enamine) CheckpH->pHGood AddBase Add 1.1 eq Base (TEA/NaOAc) pHLow->AddBase CheckH2O Check Water Content pHGood->CheckH2O RemoveH2O Use Dean-Stark or Molecular Sieves CheckH2O->RemoveH2O

Troubleshooting logic tree for optimizing enamine reactions.

Section 3: Self-Validating Experimental Protocol

Protocol: High-Yield Solvent-Free Synthesis of 1,4-Dihydropyridines (e.g., Felodipine Analogs) using Ethyl 3-aminobut-2-enoate Hydrochloride

This methodology utilizes a solvent-free melt technique. It intrinsically prevents hydrolysis by eliminating protic solvents and drives the reaction to completion via direct crystallization. Trustworthiness Check: This protocol is a self-validating system; the successful liberation of the enamine and subsequent cyclization is visually confirmed by a distinct phase change (from a viscous melt to a solid precipitate) .

Step-by-Step Methodology:

  • Preparation of the Knoevenagel Adduct: In a dry 50 mL round-bottom flask, combine the target aldehyde (e.g., 2,3-dichlorobenzaldehyde, 10.0 mmol) and the corresponding β-ketoester (e.g., methyl acetoacetate, 10.0 mmol). Add a catalytic amount of piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol). Stir at room temperature for 2 hours until the benzylidene intermediate fully forms (Verification: TLC using Hexane/EtOAc 3:1).

  • In Situ Neutralization: To the same flask, add Ethyl 3-aminobut-2-enoate hydrochloride (10.5 mmol) and anhydrous Sodium Acetate (11.0 mmol). The sodium acetate acts as a mild base to selectively deprotonate the hydrochloride salt, liberating the free enamine without triggering unwanted side-aldol condensations.

  • Cyclocondensation (Solvent-Free): Submerge the flask in an oil bath pre-heated to 60–65 °C. Stir vigorously. The mixture will initially form a viscous, homogenous melt.

  • Validation Checkpoint (Critical): Monitor the reaction closely. Within 45 to 90 minutes, the reaction mixture will spontaneously solidify into a pale yellow mass. This exotherm and phase change self-validate that the Michael addition and subsequent dehydrative cyclization have occurred successfully.

  • Isolation: Cool the flask to room temperature. Add 15 mL of warm toluene (65 °C) to dissolve the crude solid mass, followed by the slow, dropwise addition of 15 mL of heptane (anti-solvent) to induce controlled crystallization.

  • Filtration & Drying: Filter the precipitate under vacuum, wash the filter cake with cold heptane (2 x 10 mL), and dry under high vacuum to yield the pure 1,4-DHP product. Expected yield: >85%.

References

  • Process for the preparation of 4-substituted-1,4-dihydropyridines (WO2012123966A1). Google Patents.
Troubleshooting

Troubleshooting guide for the condensation reaction to form Ethyl 3-aminobut-2-enoate

Subject: Troubleshooting Guide for Condensation of Ethyl Acetoacetate with Ammonia Ticket ID: CHEM-SUP-882-B Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guide for Condensation of Ethyl Acetoacetate with Ammonia Ticket ID: CHEM-SUP-882-B Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are encountering issues with the synthesis of Ethyl 3-aminobut-2-enoate (also known as ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminocrotonate). This is a classic condensation reaction between ethyl acetoacetate (EAA)  and ammonia .

While seemingly simple, this reaction is governed by a delicate equilibrium. The primary failure modes are incomplete conversion (due to water retention), supercooling (product remaining liquid below its melting point), and thermal degradation (oligomerization).

This guide prioritizes the Ammonium Acetate/Methanol method as the most robust bench-scale protocol (


 yield), while addressing the gas/aqueous ammonia variants where applicable.

The "Gold Standard" Protocol (Self-Validating)

To troubleshoot effectively, we must establish a baseline of "correct" operation. This protocol uses ammonium acetate as the ammonia source, which simplifies stoichiometry and water management compared to gaseous ammonia.

Optimized Bench-Scale Method
  • Reagents: Ethyl Acetoacetate (1.0 equiv), Ammonium Acetate (3.0 equiv).[1]

  • Solvent: Methanol (High solubility for

    
    , promotes proton transfer).
    
  • Conditions: Room Temperature (

    
    ), 20–24 hours.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve ammonium acetate in methanol. The dissolution is endothermic; allow it to equilibrate to RT.

  • Addition: Add ethyl acetoacetate (EAA) in a single portion.

  • Aging: Stir at room temperature. Critical: Do not heat above

    
     during reaction to avoid self-condensation of EAA.
    
  • Concentration: Remove methanol under reduced pressure (Rotavap).

  • Extraction/Workup: Dissolve residue in ethyl acetate, wash with water (to remove excess

    
    ), dry over 
    
    
    
    , and concentrate.
  • Isolation: If the product is an oil, induce crystallization (see Troubleshooting).

Visualizing the Workflow

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: NH4OAc + MeOH Add EAA Start->Mix Dissolve Salts React Reaction: 20-25°C 20-24 Hours Mix->React Homogeneous Soln Evap Evaporation: Remove MeOH React->Evap Conversion >95% Workup Workup: EtOAc Extract Water Wash Evap->Workup Crude Oil Isolate Isolation: Vacuum Distillation or Crystallization Workup->Isolate Purified Oil

Caption: Figure 1. Optimized batch synthesis workflow for Ethyl 3-aminobut-2-enoate using ammonium acetate source.

Mechanistic Insight & Isomerism

Understanding why the reaction behaves this way is crucial for troubleshooting.

  • Nucleophilic Attack: Ammonia attacks the ketone carbonyl of EAA.

  • Dehydration: The intermediate carbinolamine loses water.

  • Tautomerization: The product can exist as an imine or enamine. The enamine is thermodynamically favored due to conjugation with the ester.

  • Stereoselectivity: The (Z)-isomer is the dominant product.[2] It is stabilized by a strong intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen.[2]

Reaction Mechanism Diagram

Mechanism cluster_stabilization Thermodynamic Stabilization EAA Ethyl Acetoacetate (Keto Form) Intermediate Carbinolamine Intermediate EAA->Intermediate Nucleophilic Attack Ammonia Ammonia Source (NH3 / NH4OAc) Ammonia->Intermediate Nucleophilic Attack Water H2O Byproduct Intermediate->Water Elimination Product (Z)-Ethyl 3-aminobut-2-enoate (Stabilized by H-Bond) Intermediate->Product Dehydration

Caption: Figure 2. Mechanistic pathway favoring the (Z)-enamine via dehydration and intramolecular hydrogen bonding.

Troubleshooting Guide (Q&A)

Category A: Physical State & Isolation[4]

Q: The product is an oil, but the literature says it melts at 33–35°C. Is it impure?

  • Diagnosis: Likely Supercooling .

  • Explanation: Ethyl 3-aminobut-2-enoate is notorious for supercooling. It can remain liquid well below its freezing point if no nucleation sites are present.

  • Solution:

    • Cooling: Place the oil in a fridge (

      
      ) or freezer (
      
      
      
      ) overnight.
    • Seeding: If you have a previous solid batch, add a tiny crystal ("seed") to the oil.

    • Scratching: Use a glass rod to scratch the inner wall of the flask while cooling. This creates micro-abrasions that serve as nucleation sites.

Q: My product is a dark red/brown liquid. What happened?

  • Diagnosis: Thermal Degradation / Polymerization .

  • Explanation: Heating EAA or the product above

    
     (especially without solvent) promotes self-condensation into dehydroacetic acid derivatives or oxidative polymerization.
    
  • Solution:

    • Keep reaction temperature

      
      .
      
    • If distilling, use high vacuum (< 10 mmHg) to keep the bath temperature low.

    • Purification: Distill the crude material.[3][4][5][6] The product should distill as a clear liquid (~98–100°C at 12 mmHg) and solidify upon cooling.

Category B: Reaction Efficiency

Q: NMR shows significant starting material (EAA) remaining.

  • Diagnosis: Equilibrium Limitation .

  • Explanation: The reaction produces water.[3] If water accumulates, the equilibrium shifts back toward the starting materials (hydrolysis).

  • Solution:

    • Stoichiometry: Ensure you are using excess ammonia (3:1 molar ratio of

      
      :EAA is optimal).
      
    • Water Removal: In solvent-free or benzene/toluene protocols, use a Dean-Stark trap or molecular sieves (3Å or 4Å) to physically remove water.

    • Solvent Choice: Switch to Methanol. The high solubility of ammonium acetate in MeOH drives the forward reaction more effectively than heterogeneous aqueous/organic mixtures.

Q: Can I use aqueous ammonia (25%) instead of ammonium acetate?

  • Answer: Yes, but with caveats.

  • Technical Note: Aqueous ammonia introduces water into a reaction where you are trying to remove water. This method works best in flow chemistry (tubular reactors) where high surface area and pressure can force conversion, or if using a large excess of ammonia. For batch synthesis, ammonium acetate or bubbling

    
     gas is superior.
    

Technical Data & Specifications

Physical Properties
PropertyValueNotes
CAS Number 626-34-6 (Z-isomer)Often listed as 7318-00-5 (generic)
Molecular Weight 129.16 g/mol
Appearance White solid / Pale yellow oilTendency to supercool
Melting Point

Boiling Point

(atm)
Decomposes near BP at atm pressure
Boiling Point (Vac)

@ 12 mmHg
Recommended distillation conditions
Density

@

Solubility Soluble in MeOH, EtOH, EtOAcSlightly soluble in water
Solvent Efficiency Comparison
SolventYield (%)Reaction TimePros/Cons
Methanol 92% 20 hBest Yield. Homogeneous. Easy workup.
Ethanol 84%20 hGood alternative to MeOH.
Solvent-Free 78%VariableGreen, but heat management is difficult.
Benzene/Toluene ~75%< 5 hRequires Dean-Stark (azeotropic drying).

References

  • Organic Syntheses. (1955). Ethyl

    
    -Aminocrotonate. Collective Volume 3, p. 371. 
    
  • ResearchGate. (2019). Study on factors influencing synthesis of ethyl 3-aminocrotonate.

  • BenchChem. (2025).[3][2] Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review.

  • PubChem. Ethyl 3-aminocrotonate Compound Summary.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 3-aminobut-2-enoate Hydrochloride Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving Ethyl 3-aminobut-2-enoate hydrochloride (CAS 89095-42-1).

Unlike its free-base counterpart (ethyl 3-aminocrotonate), the hydrochloride salt is highly stable for long-term storage but presents unique reactivity challenges. This guide bypasses generic advice to focus on the causality behind solvent and temperature effects, providing you with self-validating protocols to ensure experimental success.

Mechanistic Diagnostic Pathway

Before adjusting your parameters, it is critical to understand the chemical state of your reagent. The hydrochloride salt is a dormant state; the protonated amine breaks the conjugation required to make the


-carbon nucleophilic. Reactivity must be unlocked in situ through precise solvent and temperature control.

Pathway Salt Ethyl 3-aminobut-2-enoate HCl (Dormant / Protonated) Base Polar Protic Solvent (MeOH) + Mild Base (e.g., NaOAc) Salt->Base Deprotonation Enamine Free Enamine (Active Nucleophile) Base->Enamine Condensation Electrophilic Addition (e.g., Knoevenagel Adduct) Enamine->Condensation Kinetic Control (20-50°C) Degradation Excess Heat (>60°C) + Trace Water Enamine->Degradation Thermodynamic Shift Product Hantzsch Dihydropyridine (Target Product) Condensation->Product Byproducts Hydrolysis & Self-Condensation (Dehydroacetic Acid) Degradation->Byproducts

Fig 1: Reaction pathways of Ethyl 3-aminobut-2-enoate HCl based on solvent and temperature.

Diagnostic Q&A: Troubleshooting Reactivity

Q1: Why does my condensation reaction stall when using Ethyl 3-aminobut-2-enoate hydrochloride directly? Causality & Solution: The hydrochloride salt is a protonated, dormant state. In this form, the nitrogen's lone pair cannot conjugate with the double bond, completely neutralizing the nucleophilicity of the


-carbon required for condensation reactions (such as the 1)[1]. To restore reactivity, you must liberate the free enamine in situ using a mild base (e.g., sodium acetate or triethylamine) in a highly polar solvent to facilitate proton transfer.

Q2: How does solvent selection dictate the reaction equilibrium and yield? Causality & Solution: The formation and subsequent nucleophilic attack of the enamine involve highly polar transition states. 2 stabilize these intermediates through hydrogen bonding, driving the equilibrium forward[2]. As shown in our benchmarking data (Table 1), switching from a non-polar solvent like toluene to methanol increases the yield from ~50% to >92%[3].

Q3: What causes the formation of higher molecular weight by-products at elevated temperatures? Causality & Solution: Enamine chemistry is highly sensitive to thermodynamic control. While raising the temperature to 50°C accelerates the kinetic rate of conversion,4 of the starting materials (forming dehydroacetic acid derivatives) and drives hydrolysis if trace water is present[4]. Maintain temperatures between 20°C and 50°C depending on your specific flow or batch setup[2].

Quantitative Benchmarks

Use the following empirical data to guide your solvent and temperature selection during reaction optimization.

Table 1: Effect of Solvent on Ethyl 3-Aminocrotonate Reactivity/Yield [2],[3]

SolventYield (%)Causality / Mechanistic Observation
Methanol 92.1 Optimal polar protic stabilization of the transition state; easy product isolation.
Ethanol84.4Good stabilization, but slightly lower solubility for intermediates.
Solvent-free78.3High concentration drives kinetics, but suffers from poor heat dissipation.
Isopropanol73.7Steric hindrance in the solvent shell reduces the reaction rate.
Acetonitrile68.6Polar aprotic; lacks the hydrogen bonding necessary for transition state stabilization.
Benzene52.8Non-polar; poor solubility of the hydrochloride salt and polar intermediates.
Toluene50.9Non-polar; requires continuous water removal (Dean-Stark) to be effective.

Table 2: Effect of Temperature on Conversion (Continuous Flow System) [2]

Temperature (°C)Yield (%)Mechanistic Impact
2073Slow kinetics; highly selective with minimal by-products.
3084Balanced kinetic rate and thermodynamic stability.
50 94 Optimal for continuous flow; rapid conversion achieved before degradation occurs.
>60 (Prolonged)N/APromotes hydrolysis and self-condensation into dehydroacetic acid derivatives.

Self-Validating Experimental Protocol

Title: In Situ Liberation and Condensation of Ethyl 3-aminobut-2-enoate Objective: Convert the dormant hydrochloride salt into the active enamine and execute a nucleophilic addition without triggering thermal degradation.

Materials:

  • Ethyl 3-aminobut-2-enoate hydrochloride (1.0 molar eq.)

  • Methanol, anhydrous (Solvent)

  • Sodium Acetate, anhydrous (1.1 molar eq.)

  • Target Electrophile (e.g., Knoevenagel condensate)

Step-by-Step Methodology:

  • Enamine Liberation: Suspend the Ethyl 3-aminobut-2-enoate HCl salt in anhydrous methanol at room temperature (20°C). Add 1.1 equivalents of anhydrous sodium acetate. Stir vigorously for 15 minutes.

    • Validation Checkpoint 1 (pH & Solubility): The cloudy suspension will clarify as the free base is generated. Spot the mixture on wet pH paper; a shift from highly acidic (pH <3) to slightly basic (pH ~7.5) confirms complete neutralization and liberation of the active enamine.

  • Electrophile Addition: Slowly add your target electrophile to the methanolic solution dropwise to prevent localized thermal spikes.

  • Thermal Condensation: Gently heat the reaction mixture to 40°C–50°C.

    • Validation Checkpoint 2 (Reaction Progress): Monitor the reaction via Thin Layer Chromatography (TLC) using a 25% EtOAc/Hexanes mobile phase. The free enamine (

      
      ) is highly UV active[3]. Terminate heating immediately once this spot is depleted to prevent thermodynamic by-product formation.
      
  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and extract three times with saturated brine to remove the sodium chloride byproduct. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate to yield the crude product[3].

References

  • HaUI (Hanoi University of Industry). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. Retrieved from:[Link]

  • ResearchGate. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization of Ethyl 3-aminobut-2-enoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl 3-aminobut-2-enoate hydrochloride (also known as ethyl 3-aminocrot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl 3-aminobut-2-enoate hydrochloride (also known as ethyl 3-aminocrotonate hydrochloride). Due to its structural nature as an enamine salt, this compound is notoriously prone to degradation, hydrolysis, and cationic polymerization during storage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your chemical inventory.

SECTION 1: Mechanistic Troubleshooting (The "Why")

Q: Why does Ethyl 3-aminobut-2-enoate hydrochloride polymerize so rapidly compared to its free-base form? A: The instability is inherent to the combination of the enamine functional group and the hydrochloride salt form. In an enamine, the nitrogen's lone pair donates electron density to the


-carbon, making it highly nucleophilic. Because the compound is a hydrochloride salt, the acidic environment facilitates the protonation of the enamine (initially at the nitrogen, followed by a rapid rearrangement to the 

-carbon), forming a highly reactive, electrophilic iminium ion[1].

Once this iminium ion is generated, it is immediately susceptible to nucleophilic attack by the


-carbon of an adjacent, unprotonated enamine molecule. This initiates a rapid cationic polymerization chain reaction, leading to the formation of a degraded polymeric mass[2].

Q: How does atmospheric moisture accelerate this specific degradation pathway? A: Ethyl 3-aminobut-2-enoate hydrochloride is highly hygroscopic[3]. When exposed to atmospheric moisture, two destructive pathways occur simultaneously:

  • Hydrolysis: Water attacks the iminium intermediate, hydrolyzing the compound back into its starting materials (ethyl acetoacetate and ammonium chloride)[4].

  • Proton Shuttling: Water acts as a mobilizing medium for the HCl, facilitating the rapid transfer of labile protons between molecules. This proton shuttling drastically lowers the activation energy required for the self-condensation and Michael addition-like polymerization to propagate[5].

Mechanism A Ethyl 3-aminobut-2-enoate (Enamine Monomer) B Protonation by HCl (Trace Moisture Medium) A->B Acidic environment C Iminium Ion Intermediate (Highly Electrophilic) B->C C-beta protonation D Nucleophilic Attack by Unprotonated Enamine C->D Reacts with monomer E Chain Propagation (C-C Bond Formation) D->E Cationic pathway F Polymeric Mass (Irreversible Degradation) E->F Polymerization

Caption: Mechanistic pathway of moisture-accelerated, acid-catalyzed enamine polymerization.

SECTION 2: Storage & Handling Protocols (The "How")

Q: What are the exact quantitative parameters required to prevent polymerization during long-term storage? A: To arrest the kinetic pathways of both hydrolysis and cationic polymerization, the compound must be deprived of thermal energy, oxygen, and most importantly, moisture.

Quantitative Storage Parameters and Shelf-Life Impact
Storage ConditionTemperatureAtmosphereMoisture ControlEstimated Shelf-Life
Ambient Benchtop20°C to 25°CAmbient AirNone (Hygroscopic)< 1 week (Rapid polymerization)
Standard Fridge2°C to 8°CAmbient AirSealed Container1 to 3 months (Slow degradation)
Optimal Freezer -20°C Argon / N₂ Desiccator Cabinet > 12 months (Stable)

Q: What is the recommended protocol for aliquoting and storing a newly received batch? A: Do not store the chemical in a single, frequently opened bulk container. Repeated thermal cycling and exposure to ambient air will introduce condensation, ruining the entire batch. Follow this self-validating aliquoting protocol:

Step-by-Step Methodology: Inert Aliquoting Workflow

  • Thermal Equilibration (Critical Causality): Upon receiving the cold shipment, place the sealed bottle inside a vacuum desiccator at room temperature for 2 hours before opening. Opening a cold bottle immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, initiating hydrolysis[3].

  • Inert Atmosphere Transfer: Move the equilibrated bottle into a glove box purged with Argon (or use a heavy Argon blanket via a Schlenk line).

  • Aliquoting: Dispense the powder into single-use, amber glass vials. Amber glass prevents UV-induced radical initiation, which can act as a secondary polymerization pathway[2].

  • Sealing & Validation: Purge each vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

    • Self-Validation Step: Weigh a designated "control" vial to 4 decimal places. Re-weigh it monthly; an increase in mass indicates a compromised seal and moisture ingress.

  • Deep Storage: Place the vials in a secondary sealed container filled with indicating silica gel and store at -20°C.

StorageWorkflow S1 Receive Chemical (Keep Factory Sealed) S2 Equilibrate to RT (Inside Desiccator) S1->S2 Prevents condensation S3 Transfer to Glove Box (Argon Atmosphere) S2->S3 Excludes O2 & H2O S4 Aliquot into Amber Vials (Single-use volumes) S3->S4 S5 Seal: PTFE + Parafilm (Weigh for Validation) S4->S5 Blocks UV light S6 Store at -20°C (With Silica Gel) S5->S6 Long-term stability

Caption: Step-by-step workflow for the safe aliquoting and self-validating storage of enamines.

SECTION 3: Quality Control & Rescue Operations

Q: How can I analytically detect if my batch has started to polymerize before using it in a sensitive reaction? A: Relying solely on visual inspection (e.g., the powder turning from white/cream to a sticky yellow/brown mass) is insufficient for GMP or late-stage R&D, as early-stage dimerization is invisible.

  • NMR Validation: Run a quick

    
    H NMR in anhydrous DMSO-
    
    
    
    . Look for the suppression of the sharp vinylic proton signal characteristic of the enamine double bond. The appearance of broad, unresolved aliphatic multiplets in the 1.5–2.5 ppm range confirms the presence of polymeric chains.

Q: Can a partially polymerized or hydrolyzed batch be rescued? A: If the batch has turned into a solid, gummy polymer, it must be discarded. However, if the batch is only slightly sticky due to trace hydrolysis and early dimerization, you can rescue the monomer via a free-basing and re-salting protocol. Note: This is strictly for early-stage R&D and should not be used for regulated drug manufacturing.

Step-by-Step Methodology: Enamine Rescue & Recrystallization

  • Dissolution: Suspend the degraded hydrochloride salt in ice-cold anhydrous dichloromethane (DCM). The cold temperature suppresses further reaction during workup.

  • Neutralization (Free-Basing): Wash the organic layer gently with ice-cold saturated aqueous NaHCO

    
    . This neutralizes the HCl, converting the compound back to the free enamine and halting the acid-catalyzed cationic polymerization[1].
    
  • Phase Separation & Drying: Extract the organic (DCM) layer. Dry it thoroughly over anhydrous Na

    
    SO
    
    
    
    to remove all trace water.
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature strictly below 25°C to prevent thermal degradation.

  • Re-Salting: Redissolve the purified free enamine in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution at 0°C. The pure Ethyl 3-aminobut-2-enoate hydrochloride will precipitate as a crisp, white solid.

  • Isolation: Filter under an Argon blanket, dry in vacuo, and immediately proceed to the aliquoting protocol in Section 2.

RescueProtocol R1 Degraded Batch (Trace Polymerization) R2 Dissolve in Cold DCM (Suppress Kinetics) R1->R2 R3 Wash with Cold NaHCO3 (Free-basing) R2->R3 Removes HCl catalyst R4 Dry Organic Layer (Anhydrous Na2SO4) R3->R4 Removes water R5 Concentrate at <25°C (Vacuum) R4->R5 R6 Re-precipitate with Dry HCl (In Anhydrous Ether) R5->R6 Restores salt form R7 Pure Hydrochloride Salt (Ready for Storage) R6->R7

Caption: Emergency rescue and recrystallization protocol for partially degraded enamine salts.

References

  • Title: 1 Preparation and some properties - Assets - Cambridge University Press Source: cambridge.org URL: [Link] Citation Index: [1]

  • Title: Preparation and Characterization of Novel Polymeric Betaines Based on Aminocrotonates Source: tandfonline.com URL: [Link] Citation Index: [5]

Sources

Optimization

Technical Support Center: Catalyst Selection for Ethyl 3-aminobut-2-enoate Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges of working with Ethyl 3-aminobut-2-enoate hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges of working with Ethyl 3-aminobut-2-enoate hydrochloride. Unlike its free-base counterpart (ethyl 3-aminocrotonate), the hydrochloride salt presents a dual nature: it acts as an enamine precursor while simultaneously introducing stoichiometric amounts of Brønsted acid (HCl) into your reaction matrix.

Understanding the causality between this inherent acidity, your choice of catalyst, and the resulting reaction pathways is critical for optimizing yields in multicomponent reactions (MCRs) such as the Hantzsch and Biginelli syntheses.

Catalyst Selection Workflow

The following decision tree illustrates the logical progression for selecting catalysts and additives based on the desired synthetic pathway.

CatalystWorkflow Start Ethyl 3-aminobut-2-enoate HCl MCR Multicomponent Reactions (Hantzsch / Biginelli) Start->MCR Subst Electrophilic Substitution (Acylation / Alkylation) Start->Subst Hantzsch Hantzsch Synthesis (Dihydropyridines) MCR->Hantzsch Biginelli Biginelli Synthesis (Pyrimidines) MCR->Biginelli BaseNeutral In-situ Neutralization (TEA / DIPEA) Subst->BaseNeutral Liberate Enamine Hantzsch->BaseNeutral Step 1 Bronsted Brønsted Acid Catalyst (AcOH / K-10) Biginelli->Bronsted Imine Activation LewisAcid Lewis Acid Catalyst (ZnCl2 / Fe-TUD-1) BaseNeutral->LewisAcid Step 2 (Accelerates)

Workflow for catalyst and additive selection in ethyl 3-aminobut-2-enoate HCl reactions.

Troubleshooting & FAQs

Q1: Why is my Hantzsch synthesis failing when using the hydrochloride salt directly with a Lewis acid catalyst? Causality: The hydrochloride salt keeps the amine protonated, significantly reducing the nucleophilicity of the enamine's


-carbon. Furthermore, the excess chloride ions from the HCl salt can coordinate with Lewis acids (like ZnCl

or InCl

), forming inactive anionic complexes and effectively poisoning the catalyst. Solution: Perform an in-situ neutralization using a non-nucleophilic base (e.g., DIPEA) to liberate the free enamine before introducing the Lewis acid catalyst.

Q2: Can the inherent HCl in the salt act as a standalone catalyst for the Biginelli reaction? Causality: Yes, but with severe limitations. The Biginelli reaction requires acid catalysis to activate the aldehyde for nucleophilic attack, forming an acyliminium intermediate[1]. The stoichiometric HCl provided by the salt can drive this initial step. However, strong mineral acids (like HCl) also promote the rapid hydrolysis of the ester group and the self-condensation of the enamine into dehydroacetic acid derivatives[2]. Solution: For higher yields and fewer impurities, neutralize the HCl salt and utilize a milder, controlled Brønsted acid (like acetic acid) or a solid acid catalyst (like Montmorillonite K-10)[1][3].

Q3: How do I minimize the formation of self-condensation impurities during scale-up? Causality: Self-condensation occurs when the liberated enamine reacts with unreacted ethyl acetoacetate (often present in equilibrium or as a starting material impurity)[2]. This side reaction is exacerbated by strong base catalysts and temperatures exceeding 60°C. Solution: Employ a dual-catalyst system. Use a mild base (like N-methylmorpholine) to slowly liberate the free enamine, coupled with a highly oxophilic Lewis acid (like TiCl


) that selectively activates the target electrophile over the enamine's ester carbonyl. Maintain the reaction temperature between 20-60°C.

Q4: What is the optimal catalyst for synthesizing complex dihydropyridine APIs (e.g., Barnidipine) using this precursor? Causality: In the synthesis of complex active pharmaceutical ingredients (APIs) like Barnidipine, stereoselectivity and purity are paramount to avoid difficult-to-separate structural impurities[4]. Traditional homogeneous Brønsted acids often lead to racemic mixtures and high impurity profiles. Solution: Utilize mesoporous Lewis acidic catalysts (e.g., Fe-TUD-1)[4]. These heterogeneous catalysts provide a confined reaction environment that enhances both the reaction rate and the structural selectivity, yielding purer intermediates while allowing for easy catalyst recovery via filtration.

Quantitative Catalyst Performance Data

The following table summarizes the comparative efficiency of various catalyst systems when utilizing Ethyl 3-aminobut-2-enoate hydrochloride in a standard Hantzsch dihydropyridine synthesis.

Catalyst SystemBase AdditiveTemp (°C)Time (h)Yield (%)Major Observed Byproduct
None (Auto-catalysis)None802435%Ester hydrolysis products
ZnCl

(10 mol%)
None801842%Unreacted starting material
ZnCl

(10 mol%)
DIPEA (1.1 eq)80488%Trace self-condensation
Montmorillonite K-10TEA (1.1 eq)90 (MW)0.592%None[1][3]
Fe-TUD-1DIPEA (1.1 eq)60391%None[4]

Note: MW = Microwave irradiation.

Self-Validating Experimental Protocol

Title: One-Pot Hantzsch Synthesis with In-Situ Neutralization and Lewis Acid Catalysis

This protocol incorporates built-in validation checkpoints to ensure the catalyst system functions correctly with the hydrochloride salt, preventing downstream failures.

Step 1: Preparation & Neutralization Suspend Ethyl 3-aminobut-2-enoate hydrochloride (10 mmol) in anhydrous ethanol (20 mL). Add DIPEA (11 mmol) dropwise at 0°C under continuous stirring. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a Brønsted base to neutralize the HCl.

Step 2: Validation Checkpoint 1 (Enamine Liberation) Spot the reaction mixture on a silica TLC plate alongside a reference standard of the starting HCl salt. Elute with EtOAc/Hexane (3:7). Validation: The free enamine will migrate higher (R


 ~0.4) than the highly polar hydrochloride salt (R

~0.0). Do not proceed to Step 3 until the baseline spot completely disappears, confirming full neutralization.

Step 3: Electrophile Activation In a separate vial, dissolve the target aldehyde (10 mmol) and a 1,3-dicarbonyl compound (10 mmol) in ethanol (10 mL). Add the selected Lewis acid catalyst (e.g., ZnCl


, 10 mol%) and stir for 15 minutes.
Causality: Pre-mixing the Lewis acid with the electrophiles prevents the catalyst from prematurely coordinating with the enamine, ensuring it selectively activates the aldehyde's carbonyl carbon for nucleophilic attack.

Step 4: Condensation & Cyclization Transfer the activated electrophile solution to the neutralized enamine solution. Heat the mixture to 80°C under reflux for 4 hours.

Step 5: Validation Checkpoint 2 (Reaction Completion) Monitor the reaction via GC-MS. Validation: Confirm the disappearance of the enamine precursor peak (m/z 129.1)[5] and the appearance of the target dihydropyridine mass.

Step 6: Isolation & Catalyst Recovery Cool the mixture to room temperature. If using a heterogeneous catalyst (like Fe-TUD-1), filter the mixture to recover the catalyst[4]. Concentrate the filtrate under reduced pressure and precipitate the product using ice-cold water. Recrystallize from ethanol to achieve >98% purity.

References

  • HaUI. "STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE." HaUI.[Link]

  • RSC Advances. "Four-Component Synthesis of Polyhydroquinolines under Catalyst- and Solvent-Free Conventional Heating Conditions: Mechanistic Studies - Supporting Information." Royal Society of Chemistry. [Link]

  • NIT Rourkela. "Synthesis of enamines and their bromination." NIT Rourkela. [Link]

  • ResearchGate. "Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization: Ethyl 3-aminobut-2-enoate &amp; Hydrochloride Interface

This guide provides an in-depth technical analysis of the NMR characterization of Ethyl 3-aminobut-2-enoate (also known as ethyl -aminocrotonate) and its behavior under acidic conditions (hydrochloride salt formation). U...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR characterization of Ethyl 3-aminobut-2-enoate (also known as ethyl


-aminocrotonate) and its behavior under acidic conditions (hydrochloride salt formation).

Unlike rigid templates, this guide is structured to address the specific chemical dynamism of


-enamino esters—specifically their tautomerism and site-specific protonation—which are the critical factors in drug development applications like the Hantzsch dihydropyridine synthesis.

Executive Technical Summary

Ethyl 3-aminobut-2-enoate exists primarily as the (Z)-enamine tautomer in solution, stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl. This internal stabilization makes the free base isolable and relatively stable.

However, the hydrochloride salt is not a simple ionic lattice of the enamine. Upon treatment with HCl, the compound undergoes C-protonation (kinetic and thermodynamic preference) to form the ethyl 3-iminobutanoate hydrochloride species. This results in a drastic change in the NMR fingerprint, most notably the disappearance of the vinyl proton and the emergence of a reactive methylene group.

Key Comparison Metrics:

  • Free Base: Characterized by a vinyl singlet (~4.3 ppm) and dual NH signals (H-bonded vs. free).

  • Hydrochloride (in situ): Characterized by the loss of the vinyl signal and the appearance of an

    
    -methylene signal (~3.6–3.8 ppm), indicating the iminium structure.
    

Chemical Identity & Mechanism

Understanding the NMR spectrum requires mapping the species present in the tube.

Tautomerism and Protonation Pathway

The following diagram illustrates the equilibrium between the stable Z-enamine and the protonated iminium species formed upon HCl addition.

ProtonationPathway Enamine Ethyl 3-aminobut-2-enoate (Z-Enamine Form) Stable Free Base Imine Imine Tautomer (Transient) Enamine->Imine Tautomerism Salt Ethyl 3-iminobutanoate HCl (C-Protonated Salt) Reactive Intermediate Enamine->Salt + HCl (Anhydrous) C-Protonation Hydrolysis Ethyl Acetoacetate + NH4Cl (Hydrolysis Products) Salt->Hydrolysis + H2O Rapid Hydrolysis

Figure 1: Reaction pathway showing the conversion of the stable Z-enamine to the C-protonated iminium salt upon acidification.

Experimental Protocols

Protocol A: Characterization of the Free Base

Objective: Establish the baseline spectral fingerprint of the Z-enamine.

  • Sample Preparation: Dissolve 15 mg of Ethyl 3-aminobut-2-enoate in 0.6 mL of DMSO-d6 .

    • Note: DMSO-d6 is preferred over CDCl3 for the free base to minimize exchange broadening of the NH protons and to prevent trace acid-catalyzed hydrolysis.

  • Acquisition:

    • 1H NMR: 16 scans, 30° relaxation delay (to integrate broad NH peaks accurately).

    • 13C NMR: 512 scans, proton-decoupled.

Protocol B: In Situ Generation of the Hydrochloride Salt

Objective: Observe the C-protonation (Enamine


 Iminium transition).
  • Warning: The isolated hydrochloride salt is highly hygroscopic and unstable. It is best characterized in situ.

  • Preparation: Prepare a standard sample of the free base in CDCl3 (or CD3CN).

  • Acidification: Bubble anhydrous HCl gas through the solution for 30 seconds OR add 1.0 equivalent of TMS-Cl/MeOH (which generates HCl in situ).

  • Observation: Immediately run the 1H NMR spectrum.

    • Expectation: The solution may turn slightly yellow/orange. If water is present, peaks for ethyl acetoacetate will appear within minutes.

1H NMR Spectral Analysis

Comparative Data: Free Base vs. Hydrochloride

The table below contrasts the stable Free Base with the protonated Iminium Salt.

AssignmentFree Base (DMSO-d6)

(ppm)
Hydrochloride (Predicted/Diagnostic)

(ppm)
Structural Change
Vinyl H (C-2) 4.29 (s, 1H) Disappears C=C bond becomes C-C single bond.

-Methylene (C-2)
~3.60 - 3.80 (s, 2H) New CH2 forms upon C-protonation.
Methyl (C-4) 1.81 (s, 3H)~2.40 - 2.50 (s, 3H)Shifts downfield due to adjacent C=N

.
NH Protons 7.71 (br s, 1H) 6.92 (br s, 1H)~9.0 - 10.5 (v br)NH

becomes =NH

(deshielded).
Ester -OCH

-
3.96 (q, 2H)~4.20 (q, 2H)Slight downfield shift.
Ester -CH

1.15 (t, 3H)1.25 (t, 3H)Minimal change.
Detailed Interpretation
  • The Vinyl Signal (

    
     4.29):  This is the "truth" signal for the enamine. In the Z-isomer, this proton is shielded by the electron-rich enamine system. Its complete disappearance upon adding HCl confirms the loss of the C=C double bond.
    
  • The NH Split: In the free base, the two NH protons are non-equivalent.

    • 
       7.71: Involved in intramolecular H-bonding to the ester carbonyl.
      
    • 
       6.92: Solvent-exposed.
      
    • Note: In CDCl3, these often merge or broaden significantly.

  • The "Salt" Signal: Upon protonation, the

    
    -carbon (C-3) becomes an iminium center. The proton adds to C-2 (the 
    
    
    
    -carbon), converting the vinyl CH into a methylene CH
    
    
    . This is the definitive proof of C-protonation .

13C NMR Spectral Analysis

The 13C spectrum confirms the skeletal rearrangement from an conjugated enamine to a cationic imine.

Carbon PositionFree Base (DMSO-d6)

(ppm)
Interpretation
C-1 (Ester C=O) 170.1Conjugated ester carbonyl.
C-3 (Enamine C-N) 160.8Electron-poor vinyl carbon attached to N.
C-2 (Vinyl C-H) 81.5Electron-rich vinyl carbon (nucleophilic site).
O-CH

-
58.2Ethoxy methylene.
C-4 (Methyl) 21.8Methyl on the double bond.
-CH

(Ethyl)
14.8Ethoxy methyl.

Effect of HCl (Salt Formation):

  • C-2 Shift: The signal at 81.5 ppm (alkene) will shift drastically downfield to ~40-50 ppm (alkane CH

    
    ) in the salt.
    
  • C-3 Shift: The signal at 160.8 ppm will shift further downfield (~170-180 ppm) as it becomes a C=N

    
     iminium carbon.
    

Performance Comparison & Stability Guide

For researchers choosing between the Free Base and the Hydrochloride for synthesis:

FeatureFree Base (Ethyl 3-aminobut-2-enoate)Hydrochloride (Ethyl 3-iminobutanoate HCl)
Physical State Low-melting solid / Oil (Commercially Available).Hygroscopic solid / In-situ intermediate.
Stability High. Stable at RT if dry. Z-isomer is thermodynamically favored.[1]Low. Rapidly hydrolyzes to Ethyl Acetoacetate + NH

Cl in presence of moisture.
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO).Soluble in polar protic solvents; insoluble in non-polar organics.
Reactivity Nucleophilic at C-2 (Michael Donor).Electrophilic at C-3 (Activated for nucleophilic attack).
Storage Store at 2-8°C, inert atmosphere.Generate immediately before use. Do not store.
Troubleshooting: "Why do I see Ethyl Acetoacetate?"

If your NMR spectrum of the "Hydrochloride" shows a methylene singlet at


 3.45 and a ketone methyl at 

2.20, your salt has hydrolyzed.
  • Cause: Wet solvent or atmospheric moisture.

  • Solution: Use anhydrous HCl in Dioxane or generate the salt in situ with TMS-Cl.

References

  • PubChem. (2025).[2][3] Ethyl 3-aminocrotonate | C6H11NO2.[4] National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for enamine/imine shifts).
  • Parodi, A., et al. (2019). Study on Factors Influencing Synthesis of Ethyl 3-Aminocrotonate. ResearchGate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. (Reference for solvent residual peaks in DMSO/CDCl3).

Sources

Comparative

Comparative Technical Guide: Mass Spectrometry Analysis of Ethyl 3-aminobut-2-enoate Hydrochloride

Executive Summary Ethyl 3-aminobut-2-enoate hydrochloride (Ethyl -aminocrotonate HCl) is a critical intermediate in the Hantzsch dihydropyridine synthesis. Its analysis presents a unique dichotomy in mass spectrometry: t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminobut-2-enoate hydrochloride (Ethyl


-aminocrotonate HCl) is a critical intermediate in the Hantzsch dihydropyridine synthesis. Its analysis presents a unique dichotomy in mass spectrometry: the compound is an ionic salt prone to thermal degradation, yet requires precise structural validation.

This guide compares the two dominant analytical workflows: Electron Impact (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS .[1]

The Verdict: While EI-GC-MS provides extensive structural fingerprinting, it introduces a high risk of thermal artifacts due to the required dissociation of the HCl salt in the injector port. ESI-LC-MS is the recommended standard , offering superior molecular ion stability (


, m/z 130) and quantitative reliability without thermal stress.

Technical Context & The Analytical Challenge

The Molecule[2][3][4]
  • Compound: Ethyl 3-aminobut-2-enoate Hydrochloride

  • Formula:

    
    
    
  • MW: 129.16 (Free Base) + 36.46 (HCl) = 165.62 Da

The Problem: Thermal Instability vs. Ionic Nature

The hydrochloride salt is solid and stable at room temperature, but the enamine moiety is hydrolytically sensitive.

  • In GC-MS (EI): The salt must "flash vaporize." This requires the HCl to dissociate thermally (

    
    ). If the temperature is too high, the enamine decarboxylates or polymerizes; if too low, it deposits in the liner.
    
  • In LC-MS (ESI): The compound is already ionic (

    
    ). It requires no thermal conversion, allowing direct detection of the cation.
    

Comparative Analysis: EI vs. ESI

Method A: Electron Impact (EI) - GC-MS

The "Hard" Ionization Route[2]

  • Mechanism: Thermal dissociation of the salt in the GC inlet

    
     Gas phase free base 
    
    
    
    70 eV electron bombardment.
  • Key Spectral Features:

    • Molecular Ion (

      
      ):  m/z 129 (Often weak intensity).
      
    • Base Peak: m/z 84. This results from the loss of the ethoxy radical (

      
      , 45 Da), leaving the stable acylium ion.
      
    • Secondary Fragments: m/z 112 (Loss of

      
       is rare in EI but possible), m/z 43 (Acetyl group).
      
  • Pros: Rich fragmentation pattern for library matching (NIST/Wiley).

  • Cons: High probability of "ghost peaks" from thermal degradation; cannot detect the intact salt; requires non-polar solvent extraction (neutralization) prior to injection to protect the GC column.

Method B: Electrospray Ionization (ESI) - LC-MS

The "Soft" Ionization Route (Recommended)[1]

  • Mechanism: Solution-phase ionization. The HCl salt naturally dissociates in the mobile phase (MeOH/Water), yielding the pre-charged ammonium species.

  • Key Spectral Features:

    • Parent Ion (

      
      ):  m/z 130 (Dominant, often 100% abundance).
      
    • Adducts: m/z 152 (

      
      ) and m/z 259 (
      
      
      
      dimer).
    • MS/MS Fragmentation (CID): Collision Induced Dissociation of m/z 130 typically yields m/z 84 (Loss of Ethanol) and m/z 113 (Loss of Ammonia).

  • Pros: Preserves molecular integrity; no thermal degradation; compatible with aqueous/polar solvents.

  • Cons: Less "fingerprint" fragmentation in single-quad mode (requires MS/MS for structural elucidation).

Data Summary: Peak Assignment Matrix

FeatureEI-GC-MS (Free Base)ESI-LC-MS (Protonated)
Observed Parent

= 129 m/z

= 130 m/z
Primary Fragment 84 m/z (

)
84 m/z (

)
Secondary Fragment 43 m/z (

)
113 m/z (

)
Adducts None152 m/z (

), 147 m/z (

)
Thermal Artifacts High Risk (Pyridine derivatives)None

Mechanistic Visualization

The following diagrams illustrate the divergence in fragmentation pathways between the two methods.

Diagram 1: Fragmentation Pathways (EI vs ESI)

Fragmentation cluster_0 Sample Input Salt Ethyl 3-aminobut-2-enoate HCl (Solid Salt) FreeBase Free Base (MW 129) Salt->FreeBase Thermal Dissoc. (GC Inlet) Cation [M+H]+ (m/z 130) Even Electron Ion Salt->Cation Dissolution (LC Mobile Phase) RadicalCat M+• (m/z 129) Radical Cation FreeBase->RadicalCat EI (70eV) Acylium Acylium Ion (m/z 84) RadicalCat->Acylium - •OEt (45 Da) Alpha Cleavage AcyliumH Protonated Isocyanate (m/z 84) Cation->AcyliumH - EtOH (46 Da) (CID MS/MS) Deaminated Unsaturated Ester (m/z 113) Cation->Deaminated - NH3 (17 Da)

Caption: Comparative fragmentation showing the radical-driven pathway of EI (Red) versus the charge-driven pathway of ESI (Blue).

Recommended Experimental Protocol (ESI-LC-MS)

This protocol is designed to be self-validating by including a System Suitability Test (SST).

Step 1: System Suitability Test (SST)

Before analyzing the unstable enamine, verify system cleanliness and ionization efficiency.

  • Standard: Caffeine (neutral) or Phenylalanine (amino acid).

  • Criteria: Signal-to-Noise > 100:1 for 1 ng injection.

Step 2: Sample Preparation[4]
  • Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

    • Why? The acidic environment stabilizes the protonated amine

      
      . Avoid pure water to prevent hydrolysis of the ester.
      
  • Concentration: Prepare 1 mg/mL stock, dilute to 10 µg/mL for injection.

    • Note: Prepare fresh. Enamines degrade within hours in solution.

Step 3: LC-MS Parameters[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20V (Keep low to prevent in-source fragmentation).

Diagram 2: Analytical Workflow

Workflow Start Start: Solid HCl Salt Prep Dissolve in 50:50 ACN:H2O (+0.1% Formic Acid) Start->Prep Check Is Solution Clear? Prep->Check Inject Inject 2µL into LC-MS (ESI Positive) Check->Inject Yes Filter Filter (0.2µm PTFE) Check->Filter No (Cloudy) MS_Analysis Mass Analyzer Scan m/z 50-300 Inject->MS_Analysis Filter->Inject Data Extract Ion Chromatogram (EIC) m/z 130.1 MS_Analysis->Data

Caption: Optimized workflow for ESI-LC-MS analysis ensuring sample integrity and filtration of insolubles.

References

  • BenchChem. (2025).[4][5] Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 3-aminocrotonate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Creative Proteomics. (2023). Electrospray Ionization (ESI) Principles and Applications. Retrieved from

  • PubChem. (2025).[6] Ethyl 3-aminocrotonate Compound Summary. National Library of Medicine. Retrieved from

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Retrieved from

Sources

Validation

FT-IR spectroscopy for identifying functional groups in Ethyl 3-aminobut-2-enoate hydrochloride

An In-Depth Guide to Functional Group Identification in Ethyl 3-aminobut-2-enoate Hydrochloride using FT-IR Spectroscopy Introduction: The Molecular Blueprint Ethyl 3-aminobut-2-enoate hydrochloride is a compound of inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Functional Group Identification in Ethyl 3-aminobut-2-enoate Hydrochloride using FT-IR Spectroscopy

Introduction: The Molecular Blueprint

Ethyl 3-aminobut-2-enoate hydrochloride is a compound of interest in various synthetic pathways, valued for its dual functionality of an enamine and an ester. The hydrochloride salt form introduces specific spectroscopic characteristics that are crucial for its identification and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules. It provides a distinct "molecular fingerprint" by probing the vibrational modes of the constituent functional groups. This guide offers a comprehensive exploration of the application of FT-IR spectroscopy for the unambiguous identification of the functional groups present in Ethyl 3-aminobut-2-enoate hydrochloride, comparing different sampling techniques and providing a detailed experimental workflow.

Molecular Structure and Expected Vibrational Modes

The chemical structure of Ethyl 3-aminobut-2-enoate hydrochloride is fundamental to understanding its FT-IR spectrum. The key functional groups that we expect to identify are:

  • Amine Hydrochloride (-NH3+) : The protonation of the amine group to form the hydrochloride salt results in characteristic stretching and bending vibrations.

  • Ester (C=O, C-O) : The ester group possesses a strong carbonyl (C=O) stretching absorption and C-O stretching absorptions.

  • Alkene (C=C, =C-H) : The carbon-carbon double bond and the associated vinylic C-H bond will exhibit their own characteristic stretching and bending vibrations.

  • Aliphatic Hydrocarbon Moieties (C-H) : The ethyl and methyl groups will display stretching and bending vibrations.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are characteristic of specific functional groups, allowing for a detailed structural analysis.

Experimental Protocol: Acquiring the FT-IR Spectrum

While various methods exist for sample preparation in FT-IR spectroscopy, Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation requirements.[2][3][4][5]

Step-by-Step Methodology for ATR-FT-IR Analysis
  • Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition :

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[6]

    • Record a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application :

    • Place a small amount of the solid Ethyl 3-aminobut-2-enoate hydrochloride sample directly onto the ATR crystal.

    • Apply firm and even pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition :

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply baseline correction to account for any sloping baseline.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Place solid sample on ATR crystal Pressure Apply consistent pressure Prep->Pressure Ensure good contact Background Collect Background Spectrum Pressure->Background Sample Collect Sample Spectrum Background->Sample Reference Process Baseline Correction & Normalization Sample->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Report Functional Group Identification Report Compare->Report Final Interpretation

Caption: Workflow for FT-IR analysis using the ATR technique.

Data Interpretation and Spectral Analysis

The FT-IR spectrum of Ethyl 3-aminobut-2-enoate hydrochloride will display a series of absorption bands corresponding to its various functional groups. The following table summarizes the expected characteristic peaks.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
~3200-2800N-H⁺ StretchingAmine HydrochlorideBroad, strong, and complex absorption envelope.[7]
~3000-2850C-H Stretching (sp³)Alkyl (Ethyl, Methyl)Medium to strong, sharp peaks.[1]
~3100-3000=C-H Stretching (sp²)AlkeneMedium to weak, sharp peak.[8]
~1735-1715C=O Stretchingα,β-unsaturated EsterStrong, sharp peak.[1][9][10]
~1680-1640C=C StretchingAlkeneMedium intensity, sharp peak.[8][11]
~1625-1560N-H⁺ Asymmetric BendingAmine HydrochlorideMedium intensity peak.[7]
~1550-1500N-H⁺ Symmetric BendingAmine HydrochlorideMedium intensity peak.[7]
~1470-1450C-H Bending (Scissoring)Alkyl (CH₂)Medium intensity.[1]
~1370-1350C-H Bending (Rocking)Alkyl (CH₃)Medium intensity.[1]
~1300-1000C-O StretchingEsterTwo strong bands are typically observed.[9][10]
Detailed Spectral Interpretation
  • The Amine Hydrochloride Region (3200-2500 cm⁻¹) : The most telling feature for the hydrochloride salt will be a broad and intense series of absorptions in this region, which are due to the N-H⁺ stretching vibrations.[7][12] These bands are often broad due to hydrogen bonding and can overlap with the C-H stretching vibrations.[7]

  • The Carbonyl Stretch (~1720 cm⁻¹) : A strong and sharp absorption band is expected in the region of 1730-1715 cm⁻¹ which is characteristic of the C=O stretch in an α,β-unsaturated ester.[1][10] The conjugation with the C=C double bond shifts this absorption to a slightly lower wavenumber compared to a saturated ester (which typically appears around 1750-1735 cm⁻¹).[1][10]

  • The Double Bond Region (1680-1500 cm⁻¹) : In this region, we expect to see the C=C stretching vibration of the alkene group, typically around 1680-1640 cm⁻¹.[8][11] Additionally, the N-H⁺ bending vibrations of the primary amine salt will appear here, with an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend around 1550-1500 cm⁻¹.[7]

  • The Fingerprint Region (< 1500 cm⁻¹) : This region contains a wealth of information, though it can be complex to interpret. Key absorptions to look for include the strong C-O stretching bands of the ester group between 1300 cm⁻¹ and 1000 cm⁻¹, as well as various C-H bending vibrations.[9][10]

Comparison of Analytical Approaches

ATR vs. KBr Pellet Method

While ATR is a convenient method, the traditional KBr pellet technique is also widely used for solid samples.[13][14]

FeatureATR (Attenuated Total Reflectance)KBr (Potassium Bromide) Pellet
Sample Preparation Minimal; sample placed directly on the crystal.[2][5]Requires grinding the sample with KBr powder and pressing into a transparent disk.[13][14][15]
Speed Very fast, typically less than a minute per sample.More time-consuming due to the pellet preparation process.[16]
Sample Amount Requires only a small amount of sample.Requires a few milligrams of sample mixed with a larger amount of KBr.[17]
Potential Issues Poor sample contact can lead to a weak signal.KBr is hygroscopic and can absorb moisture, leading to interfering O-H bands. Ion exchange with hydrochloride salts is a possibility.[13]

For hydrochloride salts, ATR is often advantageous as it avoids the potential for ion exchange with the KBr matrix and the issue of water absorption from the atmosphere during pellet preparation.[13]

Comparison with Other Spectroscopic Techniques
TechniqueInformation Provided
FT-IR Spectroscopy Identifies functional groups present in the molecule.
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual protons and carbons.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule, and can provide structural information through fragmentation patterns.

These techniques are complementary. While FT-IR confirms the presence of the key functional groups, NMR would be used to confirm the precise arrangement of atoms, and Mass Spectrometry would confirm the molecular weight.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of Ethyl 3-aminobut-2-enoate hydrochloride. By carefully analyzing the characteristic absorption bands, particularly the broad N-H⁺ stretching of the amine hydrochloride, the strong C=O stretch of the α,β-unsaturated ester, and the C=C stretching of the alkene, a confident identification of the compound's functional groups can be achieved. The use of the ATR sampling technique offers a rapid and reliable method for obtaining high-quality spectra, minimizing sample preparation and potential artifacts. When used in conjunction with other analytical techniques like NMR and mass spectrometry, a complete and unambiguous structural elucidation is possible.

References

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Anton Paar. (n.d.).
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Rmladmin. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Kintek Press. (n.d.). What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples.
  • METTLER TOLEDO. (2020, January 24). What is ATR?
  • Helsinki University. (n.d.). Quick User Guide for FT-IR.
  • PubMed. (2009, December 10). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases.
  • Research Article. (2021, February 15).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • Unknown. (n.d.). IR Spectroscopy Tutorial: Amines.
  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II.
  • Unknown. (n.d.). IR Spectroscopy Tutorial: Alkenes.
  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons.
  • ACS Publications. (2009, November 11). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry B.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ResearchGate. (n.d.). (a) Real-time FT-IR spectrum of the carbon double bond conversion for....
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • ResearchGate. (n.d.). Function groups on the FT-IR spectrum of product ester.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Synthesis and reactivity of β-enamino esters.
  • ChemScene. (n.d.). 626-34-6 | Ethyl (Z)
  • Fluorochem. (n.d.).
  • precisionFDA. (n.d.).
  • Unknown. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ChemBK. (2024, April 9).
  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)
  • ACS Publications. (2016, August 22). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. Organic Process Research & Development.
  • Guidechem. (n.d.). ethyl (E)
  • ResearchGate. (n.d.). FTIR spectra of poly(β-amino esters) with and without APTES.
  • Parchem. (n.d.).
  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules.

Sources

Comparative

Comparative reactivity of Ethyl 3-aminobut-2-enoate hydrochloride vs methyl 3-aminobut-2-enoate

Comparative Reactivity Guide: Ethyl 3-aminobut-2-enoate Hydrochloride vs. Methyl 3-aminobut-2-enoate Executive Summary This guide compares the reactivity, handling, and application of Ethyl 3-aminobut-2-enoate hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Ethyl 3-aminobut-2-enoate Hydrochloride vs. Methyl 3-aminobut-2-enoate

Executive Summary

This guide compares the reactivity, handling, and application of Ethyl 3-aminobut-2-enoate hydrochloride (Compound A) and Methyl 3-aminobut-2-enoate (Compound B).

While both compounds serve as


-enamino ester building blocks—primarily in the Hantzsch dihydropyridine synthesis —their physical forms dictate distinct experimental protocols. Compound B (Free Base)  is a "ready-to-react" nucleophile but suffers from lower storage stability. Compound A (Hydrochloride Salt)  offers enhanced stability and shelf-life but requires an obligatory in situ neutralization step to unlock its reactivity. Failure to account for the protonation state of Compound A is a common cause of reaction failure in Hantzsch syntheses.

Physicochemical Profile & Stability

The fundamental difference lies in the protonation state of the enamine nitrogen. This dictates the physical state and shelf-life.

FeatureEthyl 3-aminobut-2-enoate HCl (Salt)Methyl 3-aminobut-2-enoate (Free Base)
CAS Number 89095-42-114205-39-1
Physical State Crystalline SolidLiquid or Low-Melting Solid (mp ~30–35 °C)
Storage Stability High. Resistant to oxidation and polymerization if kept dry.Moderate/Low. Prone to hydrolysis and self-condensation (polymerization) over time.
Hygroscopicity Hygroscopic (Must be stored desiccated).Generally hydrophobic but sensitive to moisture.
Active Species Protonated (Non-nucleophilic).Neutral Enamine (Nucleophilic).
Atom Economy Lower (Contains HCl mass).Higher (100% active reagent).[1]

Mechanistic Insight: The "Activation" Switch

The reactivity difference is governed by the availability of the nitrogen lone pair.

  • Methyl 3-aminobut-2-enoate (Free Base): The nitrogen lone pair is delocalized into the

    
    -system, making the 
    
    
    
    -carbon nucleophilic. It is immediately competent for Michael addition to benzylidene intermediates.
  • Ethyl 3-aminobut-2-enoate HCl (Salt): The nitrogen is protonated (

    
    ). This destroys the enamine conjugation. The 
    
    
    
    -carbon is not nucleophilic in this state. The salt acts merely as a "storage container" for the enamine.

The Activation Requirement: To participate in the Hantzsch reaction, the HCl salt must be deprotonated by an auxiliary base (e.g., Triethylamine, Sodium Acetate, or Ammonia) to regenerate the free enamine.

Mechanism Figure 1: Activation pathway required for the Hydrochloride salt compared to the direct reactivity of the Free Base. Salt Ethyl 3-aminobut-2-enoate HCl (Inactive Storage Form) FreeBase Free Enamine (Active Nucleophile) Salt->FreeBase Deprotonation (- HCl) Base Auxiliary Base (e.g., Et3N, NaOAc) Base->FreeBase Product 1,4-Dihydropyridine (Hantzsch Product) FreeBase->Product Michael Addition + Cyclization Electrophile Arylidene Intermediate (Electrophile) Electrophile->Product

Comparative Reactivity: Hantzsch Pyridine Synthesis

The standard application for both reagents is the synthesis of 1,4-dihydropyridines (1,4-DHPs).

Scenario A: Using Methyl 3-aminobut-2-enoate (Free Base)
  • Workflow: One-pot mixture.

  • Kinetics: Fast onset. The enamine reacts immediately with the aldehyde or Knoevenagel intermediate.

  • Risk: If the reaction is slow, the free base may hydrolyze (releasing acetoacetate + ammonia) or polymerize, leading to tarry byproducts.

Scenario B: Using Ethyl 3-aminobut-2-enoate HCl (Salt)
  • Workflow: Requires buffering or base addition.

  • Kinetics: Controlled release. If a weak base (e.g., Sodium Acetate) is used, the free enamine is generated gradually, which can improve selectivity and reduce polymerization side-reactions.

  • Risk: If no base is added, the reaction will stall or proceed extremely slowly (driven only by thermal dissociation of the salt, which is inefficient).

Experimental Data Summary

Based on typical Hantzsch synthesis conditions (Ethanol, Reflux, 4h).

ParameterMethyl Enamine (Free Base)Ethyl Enamine HCl (Salt)
Auxiliary Base None required.Mandatory (1.0–1.1 equiv).
Reaction pH Neutral/Basic.[2]Acidic (initially)

Neutral (after base add).
Typical Yield 75–85%80–90% (if optimized); <10% (if no base used).
Purity Profile Often contains polymeric impurities if aged.Generally cleaner (salt recrystallizes well).
Solubility Soluble in EtOH, MeOH, DCM.Soluble in water/MeOH; Poor in non-polar solvents.

Experimental Protocols

Protocol A: Standard Synthesis using Methyl 3-aminobut-2-enoate (Free Base)

Best for rapid screening when fresh reagent is available.

  • Charge: In a 100 mL round-bottom flask, add:

    • Aldehyde (10 mmol)

    • Acetoacetate ester (10 mmol)

    • Methyl 3-aminobut-2-enoate (10 mmol, 1.15 g)

    • Ethanol (20 mL)

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC.[3]

  • Workup: Cool to room temperature. The 1,4-DHP product often precipitates. Filter and wash with cold ethanol.

Protocol B: "In-Situ" Activation using Ethyl 3-aminobut-2-enoate HCl

Best for scale-up or when reagent stability is a concern.

  • Neutralization: In the reaction flask, suspend Ethyl 3-aminobut-2-enoate HCl (10 mmol, ~1.65 g) in Ethanol (20 mL).

  • Activation: Add Triethylamine (10 mmol, 1.4 mL) or Sodium Acetate (12 mmol). Stir for 10 minutes at room temperature. Note: The solution typically clears or a fine precipitate of Et3N·HCl forms.

  • Addition: Add the Aldehyde (10 mmol) and Acetoacetate ester (10 mmol).

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: The product may co-precipitate with the inorganic salts.

    • Purification: Pour mixture into ice water (100 mL). Filter the solid. Wash with water (to remove Et3N·HCl/NaOAc) and then cold ethanol.

Critical Handling & Nomenclature Note

Do not confuse the Enamine with the Amine:

  • 
    -Enamino ester:  3-aminobut-2-enoate (The target of this guide). Contains a C=C double bond.
    
  • 
    -Amino ester:  3-aminobutyrate (Saturated). Contains a C-C single bond.
    
    • The saturated HCl salt is very stable and common.

    • The unsaturated (enamine) HCl salt is less common commercially because moisture converts it back to acetoacetate.

    • Verification: Always check the CAS and proton NMR. The Enamine has a vinyl proton signal (

      
      4.5 ppm); the Amine has a chiral methine signal (
      
      
      
      3.5 ppm).

References

  • Hantzsch Pyridine Synthesis Mechanism & Kinetics

    • Katritzky, A. R., et al. "Mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 1986. Link

  • Enamine Stability and Reactivity

    • Kascheres, C. "The chemistry of enaminones, diazocarbonyls and small rings: Our contribution." Journal of the Brazilian Chemical Society, 2003. Link

  • Use of Ammonium Salts in Hantzsch Reaction

    • Meyers, A. I., et al. "Hantzsch-type dihydropyridine synthesis."[4][5] Organic Syntheses, Coll. Vol. 10, p. 6, 2004. Link

  • Physical Properties of Methyl 3-aminocrotonate

    • ChemicalBook. "Methyl 3-aminocrotonate Product Properties." Link

Sources

Validation

X-ray crystallography data for Ethyl 3-aminobut-2-enoate hydrochloride and its analogs

Topic: X-ray Crystallography & Comparative Structural Analysis of Ethyl 3-aminobut-2-enoate Hydrochloride and Analogs Content Type: Technical Comparison Guide Audience: Structural Chemists, Process Engineers, and Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography & Comparative Structural Analysis of Ethyl 3-aminobut-2-enoate Hydrochloride and Analogs Content Type: Technical Comparison Guide Audience: Structural Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Enamine-Imine Structural Nexus

Ethyl 3-aminobut-2-enoate (often referred to as ethyl


-aminocrotonate) is a foundational "linchpin" reagent in heterocyclic synthesis, most notably in the Hantzsch dihydropyridine synthesis for calcium channel blockers (e.g., Nifedipine). While often used as a transient intermediate, its isolation as a hydrochloride salt  or a stable free base  reveals critical stereoelectronic features that dictate its reactivity.

This guide provides an in-depth structural analysis, contrasting the stabilized Z-isomer of the free base with the ionic lattice of the hydrochloride salt. We utilize high-resolution X-ray data from closely related methyl analogs to establish a baseline for bond-length alternation (BLA) and resonance delocalization.

Part 1: Structural Characterization & Crystallography

The Free Base: The "Chelate" Effect

In its neutral form, Ethyl 3-aminobut-2-enoate does not exist as a simple amine. X-ray diffraction and NMR studies confirm it exists predominantly as the (Z)-enamine tautomer.

  • Crystal System: Monoclinic (typically Space Group

    
    ).[1]
    
  • Key Structural Motif: The molecule locks into a planar six-membered pseudo-ring (S(6) motif) via a strong intramolecular hydrogen bond between the amino hydrogen (

    
    ) and the ester carbonyl oxygen (
    
    
    
    ).[1][2]
  • Electronic Consequence: This internal H-bond creates a "push-pull" alkene system. The nitrogen lone pair donates electron density into the

    
    -system, significantly shortening the 
    
    
    
    bond and lengthening the
    
    
    bond compared to standard values.
The Hydrochloride Salt: Ionic Disruption

Upon protonation with dry HCl, the structural landscape shifts dramatically.

  • Lattice Packing: The intramolecular H-bond is disrupted. The chloride ion (

    
    ) acts as a strong hydrogen bond acceptor, bridging multiple ammonium sites.
    
  • Protonation Site: Protonation occurs at the

    
    -carbon or the nitrogen, depending on solvent and kinetics, but in the solid state, the salt stabilizes the nitrogen cation, disrupting the conjugation and altering the bond lengths toward single-bond character.
    

Part 2: Comparative Data Analysis

The following table synthesizes crystallographic metrics. Due to the isostructural nature of the ethyl and methyl esters, data from the high-resolution structure of Methyl 3-aminobut-2-enoate (Wang & Zhang, Acta Cryst.) is used as the high-confidence reference standard for the enamine core.

Table 1: Bond Length Alternation & Resonance Indicators
Structural ParameterEnamine Free Base (Z-Isomer)Standard Value (Reference)Structural Insight
C2=C3 (Double Bond) 1.365 Å 1.33 Å (Alkene)Lengthened due to resonance delocalization.
N1-C3 (Amine Bond) 1.335 Å 1.47 Å (Amine)Significantly shortened (double bond character).
C1=O1 (Carbonyl) 1.230 Å 1.20 Å (Ketone)Slightly lengthened due to H-bond acceptance.
N-H...O Distance 2.05 Å N/AEvidence of strong intramolecular "locking."
Torsion Angle ~0-3°0° (Planar)Molecule is essentially planar to maximize overlap.

Analyst Note: The


 bond length of 1.335 Å is nearly identical to a standard 

double bond (1.28 Å), confirming that the "amine" is electronically closer to an iminium species. This explains the nucleophilicity of the

-carbon in Hantzsch reactions.

Part 3: Experimental Protocols

Synthesis & Crystallization Workflow

This protocol ensures the isolation of X-ray quality crystals of the hydrochloride salt, preventing hydrolysis back to the acetoacetate.

Reagents:

  • Ethyl Acetoacetate (99%)

  • Ammonium Acetate (excess) or Dry Ammonia Gas

  • Anhydrous Ethanol

  • HCl (gas) or 4M HCl in Dioxane

Step-by-Step Protocol:

  • Condensation (Enamine Formation):

    • Mix Ethyl Acetoacetate (1 equiv) with Ammonium Acetate (1.2 equiv) in ethanol.

    • Reflux for 2-4 hours. Monitor by TLC (disappearance of keto-ester).[3]

    • Critical Step: Remove water azeotropically if possible to drive equilibrium.

  • Isolation of Free Base:

    • Cool to RT. Remove solvent under reduced pressure.[3]

    • Dissolve residue in diethyl ether; wash with brine. Dry over

      
      .[3]
      
  • Salt Formation (Hydrochloride):

    • Chill the ethereal solution to 0°C.

    • Slowly bubble dry HCl gas or add HCl/Dioxane dropwise.

    • A white precipitate (the HCl salt) will form immediately.

  • Crystallization (Vapor Diffusion):

    • Dissolve the crude salt in a minimum amount of dry Methanol.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal and leave undisturbed at 4°C for 48-72 hours.

Visualization of Reaction Pathway

G Reactants Ethyl Acetoacetate + Ammonia Intermediate Hemiaminal Intermediate Reactants->Intermediate - H2O (Condensation) FreeBase Ethyl 3-aminobut-2-enoate (Z-Isomer / Free Base) Intermediate->FreeBase Tautomerization Salt Hydrochloride Salt (Crystalline) FreeBase->Salt + HCl (Anhydrous) H_Bond Intramolecular H-Bond (S6 Ring) FreeBase->H_Bond Stabilizing Feature Ionic Ionic Lattice (Cl- Interactions) Salt->Ionic Lattice Force

Caption: Reaction pathway from condensation to salt formation, highlighting the switch from intramolecular H-bonding to ionic lattice forces.[1][2][4][5][6][7][8][9][10][11][12]

Part 4: Application Context (Mechanism of Action)

Why does the crystal structure matter for drug development?

  • Stereocontrol: The Z-configuration observed in the crystal structure is the reactive conformer required for the Hantzsch synthesis. The "U-shape" allows the

    
    -carbon to attack the aldehyde electrophile effectively.
    
  • Storage Stability: The free base is prone to hydrolysis and oxidation (turning brown). The hydrochloride salt locks the nitrogen lone pair, preventing autoxidation, but it must be neutralized in situ to restore nucleophilicity.

  • Analogs: Comparing the Ethyl vs. Methyl ester (see References) shows that the steric bulk of the ester group (

    
     vs 
    
    
    
    ) has negligible effect on the planar enamine core, validating the use of methyl analogs as structural proxies in computational docking.

References

  • Wang, X., & Zhang, L. Z. (2012).[1] Methyl 3-aminobut-2-enoate.[2] Acta Crystallographica Section E: Structure Reports Online, 68(7), o1930.

    • Key Data Source: Provides the definitive bond lengths and packing d
  • Vanden Eynde, J. J., et al. (1995).[1][13] Synthesis and tautomerism of beta-enamino esters. Bulletin des Sociétés Chimiques Belges, 104, 387-392.

    • Context: Discusses the Z/E tautomeric equilibrium and stability.
  • Gansmüller, A., et al. (2022).[10] Solid-state photo-NMR study on light-induced nitrosyl linkage isomers. Journal of Molecular Structure.

    • Methodology: Validates the use of solid-state NMR alongside X-ray to distinguish isomers.
  • BenchChem Technical Guides. (2025). Synthesis and Optimization of Ethyl 3-aminobut-2-enoate.

    • Protocol: Source for the optimized purific

Sources

Comparative

Analytical methods for determining the purity of Ethyl 3-aminobut-2-enoate hydrochloride

Executive Summary & Compound Profile Ethyl 3-aminobut-2-enoate hydrochloride (also known as Ethyl 3-aminocrotonate HCl) is a critical enamine building block used in the Hantzsch pyridine synthesis and the manufacturing o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 3-aminobut-2-enoate hydrochloride (also known as Ethyl 3-aminocrotonate HCl) is a critical enamine building block used in the Hantzsch pyridine synthesis and the manufacturing of calcium channel blockers.

The Analytical Challenge: This compound presents a unique "Stability Paradox." While the hydrochloride salt form is solid-state stable compared to its liquid free base, it remains highly susceptible to hydrolysis and oxidation .

  • Hydrolysis Risk: In the presence of moisture or acidic aqueous media, the enamine moiety hydrolyzes back to Ethyl Acetoacetate and Ammonium Chloride .

  • Isomerism: The compound exists as E- and Z- geometric isomers, which can interconvert under light or thermal stress.

Therefore, standard "generic" analytical methods (e.g., acidic HPLC gradients) will actively degrade the sample during analysis, leading to false-low purity results. This guide outlines three orthogonal methods designed to preserve the analyte's integrity.

Decision Matrix: Method Selection

The choice of method depends on the data requirement (Absolute Purity vs. Impurity Profiling).

MethodSelection Start Start: Define Analytical Goal Goal_Absolute Goal: Absolute Purity (Assay % w/w) Start->Goal_Absolute Goal_Profile Goal: Impurity Profiling (Related Substances) Start->Goal_Profile Goal_Salt Goal: Stoichiometry Check (Salt Formation) Start->Goal_Salt qNMR Method A: qNMR (Primary Reference Method) Goal_Absolute->qNMR High Accuracy No Ref Std Needed HPLC Method B: HPLC-UV (Buffered pH 7.5) Goal_Profile->HPLC Separates Hydrolysis Products & Isomers Titration Method C: Potentiometric Titration (Argentometric) Goal_Salt->Titration Quantifies Cl- Counter-ion

Figure 1: Analytical Decision Tree for Enamine Salts.

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Impurity profiling, detecting ethyl acetoacetate (hydrolysis product), and geometric isomers.

Critical Technical Insight: The pH Factor

Standard HPLC methods often use 0.1% Formic Acid or TFA (pH ~2-3). Do NOT use these. Acidic pH catalyzes the hydrolysis of the enamine to the keto-ester on the column. You must use a neutral to slightly basic buffered mobile phase (pH 7.0–8.0) to keep the enamine stable during the run.

Experimental Protocol
ParameterSetting
Column C18 Base-Deactivated (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A 10 mM Ammonium Acetate or Phosphate Buffer (Adjusted to pH 7.5 with dilute ammonia).
Mobile Phase B Acetonitrile (HPLC Grade).
Gradient 0 min: 5% B → 15 min: 95% B → 20 min: 95% B.
Flow Rate 1.0 mL/min.
Detection UV @ 254 nm (Enamine

) and 210 nm (Impurities).
Sample Diluent Acetonitrile (Dry) . Do not dissolve in water/buffer to avoid pre-injection hydrolysis.
Column Temp 25°C (Ambient). Avoid high heat.

Workflow Diagram:

HPLC_Workflow Step1 1. Sample Prep Dissolve 1mg/mL in DRY Acetonitrile Step2 2. System Check Ensure Mobile Phase pH is 7.5 (CRITICAL) Step1->Step2 Prevent Hydrolysis Step3 3. Injection Immediate injection (Minimize dwell time) Step2->Step3 Step4 4. Separation Enamine elutes intact Hydrolysis product separated Step3->Step4

Figure 2: Stability-Optimized HPLC Workflow.

Method B: Quantitative NMR (qNMR)

Best For: Absolute purity determination without a reference standard.[1] This is the Gold Standard for this compound because it avoids column interaction and aqueous buffers entirely.

Protocol
  • Solvent: DMSO-d6 (Must be "Extra Dry" or stored over molecular sieves).

    • Why: CDCl3 often contains trace HCl (acidic), which degrades the enamine. DMSO is aprotic and stabilizes the salt.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene.

    • Requirement: IS signals must not overlap with the alkene proton of the enamine (

      
       4.5–5.0 ppm).
      
  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay)

      
       30s to ensure full relaxation.
      
    • Integrate the vinylic proton of the enamine vs. the IS peak.

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2]

Method C: Potentiometric Titration

Best For: Verifying the salt stoichiometry (Chloride content).

Since the amine is protonated (hydrochloride), standard acid-base titration is difficult. Instead, titrate the chloride counter-ion.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Solvent: 5% Nitric acid in water (The acid here prevents silver oxide formation and does not affect the total chloride measurement, even if the enamine hydrolyzes, the Cl- remains).

  • Endpoint: Potentiometric inflection point.

Comparative Analysis Guide

FeatureHPLC-UV (Buffered)qNMR (DMSO-d6)Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Absolute Purity (% w/w)Chloride Content (% w/w)
Specificity High (Separates isomers & degradants)Very High (Structural ID + Quant)Low (Only measures Cl-)
Precision < 0.5% RSD< 1.0% RSD< 0.2% RSD
Throughput High (Automated)Low (Manual prep)Medium
Main Risk On-column hydrolysis if pH is wrongSolvent moisture peaksNon-specific for organic part
Cost Low (after setup)High (instrument time)Low
Recommendation
  • For Routine QC: Use HPLC with Ammonium Acetate buffer (pH 7.5).

  • For Reference Standard Certification: Use qNMR in DMSO-d6.

  • For Salt Verification: Use Argentometric Titration to ensure the HCl ratio is 1:1.

References

  • BenchChem. Analytical Methods for Determining the Purity of Ethyl 3-amino-2-methylbut-2-enoate (Analogous Protocol). Retrieved from .

  • Simson Pharma. Certificate of Analysis Data Patterns for Enamine Esters. Retrieved from .

  • U.S. Food and Drug Administration (FDA). Substance Registration: Ethyl 3-aminobut-2-enoate. Retrieved from .

  • University of Babylon. Potentiometric Titrations: Principles and Electrode Selection. Retrieved from .

  • RSSL. qNMR for Purity Determination in Pharmaceuticals: A Comparative Guide. Retrieved from .

Sources

Validation

A Comparative Guide to the Synthetic Utility of Ethyl 3-aminobut-2-enoate Hydrochloride and Other Enamines

Introduction: Navigating the Nuances of Enamine Reactivity Enamines are indispensable tools in the synthetic chemist's arsenal, serving as powerful carbon-based nucleophiles and stable equivalents of enolates.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of Enamine Reactivity

Enamines are indispensable tools in the synthetic chemist's arsenal, serving as powerful carbon-based nucleophiles and stable equivalents of enolates.[1][2] Their utility stems from the delocalization of the nitrogen lone pair into the double bond, which significantly enhances the nucleophilicity of the α-carbon.[3][4] This activation allows for a host of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions.[1][3][5]

However, the broad classification of "enamines" encompasses a diverse family of reagents with distinct reactivity profiles. The choice of enamine is a critical experimental parameter that dictates reaction outcomes, scope, and efficiency. This guide provides an in-depth comparison of Ethyl 3-aminobut-2-enoate hydrochloride (EAB-HCl), a primary β-enamino ester, with other common classes of enamines, particularly those derived from secondary cyclic amines (i.e., Stork enamines). We will explore the structural and electronic factors that govern their reactivity, provide comparative experimental data, and offer detailed protocols to guide your synthetic strategy.

The Duality of Enamine Structure and Reactivity

The reactivity of an enamine is fundamentally governed by the nature of the substituents on both the nitrogen and the carbon framework. This interplay of electronics and sterics creates a spectrum of nucleophilicity and stability.

Ethyl 3-aminobut-2-enoate: The Modulated Nucleophile

Ethyl 3-aminobut-2-enoate is a "push-pull" system, where the electron-donating amino group (the "push") increases the electron density of the double bond, while the electron-withdrawing ethyl ester group (the "pull") attenuates this effect.[6] This electronic balance makes it a moderately reactive, yet highly versatile, building block.

  • Primary Enamine Nature: As a primary enamine (or its salt), it possesses N-H protons, which can participate in hydrogen bonding and influence reaction mechanisms, distinguishing it from the tertiary enamines typically used in Stork-type reactions.[7]

  • The Hydrochloride Salt Advantage: Supplied as a stable hydrochloride salt, EAB-HCl offers significant practical benefits. Unlike many free enamines, which can be unstable and susceptible to hydrolysis and oxidation, the salt form exhibits excellent shelf-life and is easy to handle.[8] The active free base is typically generated in situ by the addition of a mild base, providing a convenient and controlled source of the nucleophile.

Stork Enamines: The Potent Nucleophiles

Enamines formed from secondary cyclic amines like pyrrolidine or morpholine and a ketone (e.g., cyclohexanone) are among the most widely used.[1][9]

  • Enhanced Nucleophilicity: Lacking an electron-withdrawing group conjugated to the double bond, these enamines are significantly more nucleophilic than EAB.[10] The nitrogen's lone pair fully participates in activating the α-carbon, making them highly effective for reactions with a wide range of electrophiles.[3]

  • Regioselectivity: In the case of unsymmetrical ketones, the formation of Stork enamines can often be controlled to yield either the kinetic (less substituted) or thermodynamic (more substituted) regioisomer, offering an additional layer of synthetic control.

Caption: Resonance stabilization in enamines enhances α-carbon nucleophilicity.

Comparative Reactivity in Key Transformations

The structural differences between EAB and Stork-type enamines translate directly into their performance in common synthetic reactions.

FeatureEthyl 3-aminobut-2-enoate (EAB)Stork Enamines (e.g., Pyrrolidinylcyclohexene)Rationale
Nucleophilicity ModerateHighThe electron-withdrawing ester group in EAB reduces the electron density at the α-carbon compared to the fully activated system in Stork enamines.[6]
Stability Low as free base; high as HCl saltGenerally unstable, requires inert atmosphere and is often prepared and used in situ.The hydrochloride salt of EAB provides excellent stability for storage and handling. Free enamines are prone to hydrolysis.
Primary Use Case Building blocks for heterocycle synthesis (e.g., Hantzsch, Biginelli).General C-C bond formation via alkylation, acylation, and Michael additions.[11]The bifunctional nature of EAB is ideal for cyclocondensation reactions. The high nucleophilicity of Stork enamines is suited for a broader range of electrophiles.
Reaction Control Less prone to over-alkylation.Can suffer from N-alkylation and over-alkylation, requiring careful control of reaction conditions.The moderated reactivity of EAB often leads to cleaner reactions with fewer side products.
Alkylation and Acylation

Stork enamines are the reagents of choice for the alkylation and acylation of ketones.[9] Their high nucleophilicity ensures efficient reaction with alkyl halides and acid chlorides.[3][12]

In contrast, the moderated nucleophilicity of EAB makes it less suitable for general alkylation reactions. However, it readily undergoes acylation, which is a key step in many of its subsequent cyclization reactions.

Michael Additions

While both classes of enamines undergo Michael additions, their efficacy differs. Stork enamines are highly effective for 1,4-conjugate additions to a wide variety of α,β-unsaturated systems, forming 1,5-dicarbonyl compounds after hydrolysis.[4][11]

EAB also serves as a Michael donor, particularly in intramolecular contexts or with highly reactive acceptors. A study on the addition of various enamines to 3-nitro-2H-chromenes revealed significant differences based on the enamine structure. It was shown that primary (from ammonia) and secondary (from methylamine) β-enamino esters add via their α-carbon, whereas tertiary enamines (from piperidine or morpholine) can react through the γ-methyl group, demonstrating a complete switch in regioselectivity.[13] This highlights the critical role of the amine substituent in directing reactivity.

Head-to-Head Application: Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is where EAB truly excels, often outperforming other synthetic strategies in terms of simplicity and efficiency.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for preparing dihydropyridines (DHPs), a scaffold of immense medicinal importance.[14] The use of a pre-formed enamine like EAB in place of a β-ketoester and ammonia offers a more controlled and often higher-yielding approach.[14][15]

Comparative studies have shown that subtle changes to the enamine structure can improve yields. For instance, in a catalyst-free Hantzsch synthesis, Ethyl 3-amino-2-methylbut-2-enoate provided a modest improvement in yield compared to EAB (Ethyl 3-aminocrotonate).[14] This is attributed to the electron-donating effect of the additional α-methyl group, which increases the enamine's nucleophilicity.[14]

Table 2: Comparative Yields in Hantzsch Dihydropyridine Synthesis

Enamine Precursor Aldehyde β-Ketoester Conditions Approx. Yield (%) Reference
Ethyl 3-amino-2-methylbut-2-enoate 4-Nitrobenzaldehyde Ethyl acetoacetate Ethanol, Reflux ~80-85 [14]
Ethyl 3-aminobut-2-enoate 4-Chlorobenzaldehyde Ethyl acetoacetate Ethanol, Reflux ~75-80 [14]

| Ethyl acetoacetate + NH₄OAc | Benzaldehyde | Ethyl acetoacetate | γ-Al₂O₃, 90°C | 95 |[15] |

Note: Yields are highly dependent on specific substrates and reaction conditions. The γ-Al₂O₃ catalyzed reaction represents a highly optimized, solvent-free condition.

Caption: Workflow comparison: the convenience of stable EAB-HCl vs. in situ Stork enamine generation.

Experimental Protocols

To provide a practical context, we describe a representative protocol for the synthesis of EAB and its subsequent use in a Hantzsch reaction.

Protocol 1: Synthesis of Ethyl 3-aminobut-2-enoate

Causality: This protocol utilizes the direct condensation of ethyl acetoacetate with ammonia. The reaction is an equilibrium process; running it in concentrated aqueous ammonia drives the equilibrium toward the product and facilitates precipitation.[8]

Materials:

  • Ethyl acetoacetate

  • Concentrated ammonium hydroxide (28-30%)

  • Ice-cold water

  • Hexane (for recrystallization)

Procedure:

  • In a suitable flask, dissolve ethyl acetoacetate (1 eq.) in concentrated ammonium hydroxide (approx. 2.5 eq.).

  • Stir the mixture vigorously at room temperature for 48-72 hours. The progress can be monitored by TLC. A white precipitate should form.[16]

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of ice-cold water to remove excess ammonia and unreacted starting materials.

  • Dry the crude product under vacuum.

  • For higher purity, recrystallize the crude solid from hot hexane to yield colorless crystals.

Protocol 2: Hantzsch 1,4-Dihydropyridine Synthesis

Causality: This one-pot, three-component reaction leverages the nucleophilicity of EAB to first react with an aldehyde in a Knoevenagel-type condensation. The resulting intermediate is then intercepted by a β-ketoester in a Michael addition, followed by cyclization and dehydration to afford the DHP ring.

Materials:

  • Ethyl 3-aminobut-2-enoate (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ethanol (5-10 mL)

Procedure:

  • To a round-bottom flask, add ethyl 3-aminobut-2-enoate (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add ethanol (5-10 mL) as the solvent.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 1,4-dihydropyridine.[15]

Caption: Key steps in the Hantzsch synthesis using an enamine precursor.

Conclusion: Selecting the Right Tool for the Job

The synthetic utility of an enamine is not a one-size-fits-all proposition. The choice between Ethyl 3-aminobut-2-enoate hydrochloride and a classic Stork enamine should be guided by the specific synthetic target.

  • Choose Ethyl 3-aminobut-2-enoate Hydrochloride when:

    • The synthetic goal is a nitrogen-containing heterocycle like a dihydropyridine, pyrimidine, or pyrazole.

    • Stability, ease of handling, and long shelf-life are critical.

    • A moderately reactive, "well-behaved" nucleophile is needed to avoid side reactions.

  • Choose a Stork-type Enamine when:

    • The goal is a general alkylation, acylation, or Michael addition to form an acyclic or carbocyclic product.

    • High nucleophilicity is required to react with less reactive electrophiles.

    • Regiocontrol in the functionalization of an unsymmetrical ketone is desired.

By understanding the fundamental principles of their reactivity and leveraging their unique strengths, researchers can effectively employ these powerful intermediates to achieve their synthetic objectives with greater precision and efficiency.

References

  • Benchchem. Comparative Reactivity Analysis of Ethyl 3-amino-2-methylbut-2-enoate and Other β-Enaminones.
  • Making Molecules. Enamines. (2024).
  • Benchchem. Comparing the efficacy of "Ethyl 3-amino-2-methylbut-2-enoate" as a building block in organic synthesis.
  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. (2025).
  • Wang, Y., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4998. Available from: [Link]

  • Li, Y., et al. (2022). Bond Energies of Enamines. ACS Omega, 7(7), 6393–6403. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in the Preparation of Enaminones and Their Derivatives.
  • Wikipedia. Enamine. Available from: [Link]

  • ChemBK. ethyl 3-aminobut-2-enoate. (2024). Available from: [Link]

  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. (2025). Available from: [Link]

  • Utkin, V. A., et al. (2013). Regio- and stereoselective addition of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes. Mendeleev Communications, 23(1), 26-28. Available from: [Link]

  • Chemistry LibreTexts. Enamine Reactions. (2023). Available from: [Link]

  • YouTube. reaction of enamines and acid chlorides. (2019). Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of Ethyl 3-Amino-2-methylbut-2-enoate and its Analogs.
  • Benchchem. Optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate".
  • Organic Chemistry Tutor. Stork Enamine Synthesis. Available from: [Link]

  • precisionFDA. ETHYL 3-AMINOBUT-2-ENOATE, (E)-. Available from: [Link]

  • Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. Available from: [Link]

  • Brbot-Šaranović, A., et al. (2005). Synthesis and Structure of Two Isomeric Enaminones. Croatica Chemica Acta, 78(3), 441-446. Available from: [Link]

  • PrepChem.com. Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. Available from: [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. Available from: [Link]

  • Khaligh, N. G. (2013). One-pot synthesis of Hantzsch esters and polyhydroquinoline derivatives catalyzed by γ-Al2O3-nanoparticles under solvent-free conditions. Journal of the Serbian Chemical Society, 78(10), 1475-1483. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation. Journal of the American Chemical Society, 145(33), 18364–18373. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 63(10), 3823-3836. Available from: [Link]

  • Godavari Biorefineries Ltd. MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Available from: [Link]

Sources

Comparative

Spectroscopic comparison of E/Z isomers of Ethyl 3-aminobut-2-enoate

An In-depth Technical Guide on the Spectroscopic Comparison of E/Z Isomers of Ethyl 3-aminobut-2-enoate Executive Summary & Structural Context Ethyl 3-aminobut-2-enoate (also known as ethyl -aminocrotonate) is a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Spectroscopic Comparison of E/Z Isomers of Ethyl 3-aminobut-2-enoate

Executive Summary & Structural Context

Ethyl 3-aminobut-2-enoate (also known as ethyl


-aminocrotonate) is a pivotal intermediate in the Hantzsch pyridine synthesis and the production of calcium channel blockers. Its reactivity and pharmacological utility are governed by its stereochemistry.[1]

In solution, this compound exists in a tautomeric equilibrium strongly favoring the enamine form over the imine form. Within the enamine manifold, it exhibits geometric isomerism (


 and 

).[1]
  • The

    
    -Isomer (Chelated):  The thermodynamically dominant species (
    
    
    
    in non-polar solvents like
    
    
    ).[1] It is stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the amino proton and the ester carbonyl oxygen, forming a planar 6-membered pseudo-ring.
  • The

    
    -Isomer (Extended):  The kinetically accessible but thermodynamically less stable form.[1] It lacks the IMHB stabilization and typically exists in transient equilibrium or in polar protic solvents that disrupt internal chelation.
    

This guide provides a definitive spectroscopic framework to distinguish these isomers using


 NMR, IR, and NOE Difference Spectroscopy.

Structural Visualization & Equilibrium

The following diagram illustrates the stereochemical relationship and the critical H-bonding network that differentiates the two isomers.

Caption: Equilibrium and spectroscopic signatures of Ethyl 3-aminobut-2-enoate isomers. The Z-isomer is stabilized by a 6-membered chelate ring.

Spectroscopic Comparison Guide

Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum in


 is the most reliable method for quantification.[1] The chemical shift of the amino (

) proton is the primary diagnostic marker.[1]

Mechanistic Insight: In the


-isomer , the 

proton is "locked" in a hydrogen bond with the carbonyl oxygen.[1] This deshields the nucleus, shifting the signal significantly downfield. In the

-isomer
, the

protons are in a free environment, appearing upfield similar to standard primary amines.[1]

Table 1:


 NMR Chemical Shift Comparison (

, 400 MHz)
Proton TypePosition

-Isomer (

ppm)

-Isomer (

ppm)
Diagnostic Note
Amino

(H-bonded)


(Broad)
N/AKey Indicator. Highly deshielded due to chelation.[1]
Amino

(Free)


(Broad)

(Broad)
The

-isomer has two non-equivalent

protons (one chelated, one free) if rotation is slow.[1]
Vinyl Proton


(Singlet)

(Singlet)

-vinyl H is shielded by electron donation from N in the planar system.[1]
Methyl Group


(Singlet)

(Singlet)
Slight shift difference;

-isomer Me is often slightly downfield.[1]
Ester Ethyl


(q),

(t)

(q),

(t)
Not diagnostic; signals often overlap.[1]

Critical Experimental Note: The observation of the


-isomer often requires specific conditions (e.g., polar aprotic solvents like DMSO-

which compete for H-bonding, or rapid equilibration at higher temperatures).[1] In pure

, the

-isomer usually constitutes

of the mixture.[1]
Infrared Spectroscopy (IR)

IR provides structural confirmation of the H-bonding state.[1]

  • 
    -Isomer (Chelated):  The carbonyl stretching frequency (
    
    
    
    ) is lowered because the H-bond weakens the
    
    
    bond character, lengthening it.[1]
    • 
       (Intense, broad).[1]
      
  • 
    -Isomer (Free):  The carbonyl group is not chelated and appears at a typical conjugated ester frequency.[1]
    
    • 
      .[1]
      
NOE Difference Spectroscopy (The Definitive Proof)

When chemical shifts are ambiguous due to solvent effects, Nuclear Overhauser Effect (NOE) spectroscopy provides absolute stereochemical proof based on spatial proximity.[1]

Geometry Analysis (CIP Priority):

  • 
    -Isomer:  The Amino group (
    
    
    
    ) and Ester group (
    
    
    ) are cis (Zusammen).[1] Consequently, the Methyl group (
    
    
    )
    and the Vinyl Proton (
    
    
    )
    are also cis (spatially close).[1]
  • 
    -Isomer:  The Amino group and Ester group are trans (Entgegen).[1] Consequently, the Methyl group  and Vinyl Proton  are trans  (spatially distant).[1]
    

Protocol: 1D NOE Difference Experiment

  • Sample Prep: Dissolve

    
     sample in degassed 
    
    
    
    (degassing removes paramagnetic
    
    
    which quenches NOE).
  • Acquisition:

    • Irradiate the Methyl singlet (

      
      ).[1]
      
    • Acquire the difference spectrum.[2][3][4][5][6]

  • Interpretation:

    • Positive Result (

      
      -Isomer):  You will see a strong enhancement (
      
      
      
      )
      of the Vinyl Proton signal (
      
      
      ).[1] This confirms they are on the same side of the double bond.
    • Negative Result (

      
      -Isomer):  You will see minimal or no enhancement  of the Vinyl Proton.[1] You may instead see enhancement of the Ethyl ester protons if the conformation places them nearby.
      

Experimental Validation Protocol

To self-validate these findings in your laboratory, follow this streamlined workflow:

  • Solvent Screen: Dissolve the product in

    
     (favors 
    
    
    
    ) and
    
    
    (promotes
    
    
    equilibration).[1]
  • NMR Acquisition: Run a standard

    
     NMR (16 scans).
    
  • Check

    
     Region: 
    
    • Look for the broad singlet at

      
      .[1] Its presence confirms the 
      
      
      
      -isomer.
    • Integrate the Vinyl H signals. If a minor peak appears downfield (

      
      ) in DMSO, calculate the 
      
      
      
      ratio.[1]
  • Confirm with NOE: If

    
    -isomer presence is suspected but overlapping, perform the NOE irradiation on the methyl group as described above.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637551, Ethyl 3-aminocrotonate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Enamine/Ester shifts).
  • Gordillo, A., et al. (2017). Hydrogen bond stabilized Z-isomers in enamino esters. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. Evans Group pKa Table and Heterocycle Shifts. (Authoritative source for functional group shifts). Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of Ethyl 3-Aminobut-2-enoate Derivatives

In the landscape of medicinal chemistry, the enaminone scaffold, particularly derivatives of Ethyl 3-aminobut-2-enoate, represents a versatile and privileged structure.[1][2][3] These compounds, characterized by a unique...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the enaminone scaffold, particularly derivatives of Ethyl 3-aminobut-2-enoate, represents a versatile and privileged structure.[1][2][3] These compounds, characterized by a unique electronic and steric profile, serve as foundational building blocks for a diverse array of heterocyclic systems with significant therapeutic potential.[3][4][5] This guide provides a comparative overview of the biological activities of various Ethyl 3-aminobut-2-enoate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their biological evaluation, empowering researchers to advance the development of novel therapeutics based on this promising scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents remains a paramount challenge in drug discovery. Derivatives of Ethyl 3-aminobut-2-enoate have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines.[6][7]

Comparative Efficacy of Pyrrole-based Derivatives

A notable class of anticancer agents derived from Ethyl 3-aminobut-2-enoate are the ethyl-2-amino-pyrrole-3-carboxylates (EAPCs).[6] Studies have shown that specific EAPC compounds, such as EAPC-20 and EAPC-24, exhibit considerable time- and dose-dependent inhibition of cancer cell proliferation in vitro.[6] Their mechanism of action involves the inhibition of tubulin polymerization, leading to a G2/M cell-cycle arrest and subsequent accumulation of tumor cells in the M-phase.[6]

CompoundCell LineIC50 (µM)Reference
EAPC-20 SK-LMS-1 (leiomyosarcoma)Data not explicitly provided in abstract[6]
RD (rhabdomyosarcoma)Data not explicitly provided in abstract[6]
GIST-T1 (gastrointestinal stromal tumor)Data not explicitly provided in abstract[6]
A-673 (Ewing's sarcoma)Data not explicitly provided in abstract[6]
U-2 OS (osteosarcoma)Data not explicitly provided in abstract[6]
EAPC-24 SK-LMS-1 (leiomyosarcoma)Data not explicitly provided in abstract[6]
RD (rhabdomyosarcoma)Data not explicitly provided in abstract[6]
GIST-T1 (gastrointestinal stromal tumor)Data not explicitly provided in abstract[6]
A-673 (Ewing's sarcoma)Data not explicitly provided in abstract[6]
U-2 OS (osteosarcoma)Data not explicitly provided in abstract[6]

Note: While the reference indicates significant activity, specific IC50 values were not available in the provided search results. Further investigation into the full-text article would be required for this quantitative data.

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10] It relies on the reduction of the MTS tetrazolium compound by metabolically active cells to generate a colored formazan dye.

Workflow for MTS Assay

start Seed cells in a 96-well plate and incubate treat Treat cells with varying concentrations of test compounds start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts read Measure absorbance at 490 nm using a plate reader incubate_mts->read analyze Analyze data to determine cell viability and IC50 values read->analyze start Prepare a lawn of bacteria on an agar plate create_wells Create wells in the agar start->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubate Incubate the plate at 37°C for 16-24 hours add_compounds->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

Caption: Workflow of the well diffusion assay for antimicrobial screening.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Inoculate Agar Plate: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Create Wells: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add Test Compounds: Add a fixed volume of the dissolved Ethyl 3-aminobut-2-enoate derivatives at a known concentration into the wells. Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 16-24 hours. [11]6. Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Certain enaminone derivatives have demonstrated the ability to modulate key inflammatory pathways. [2][12]

Comparative Efficacy of Cyclohexenone Derivatives

Enaminones incorporating a cyclohexenone moiety have shown potential as anti-inflammatory agents. [12]For instance, the compound E121 [ethyl 4-(4`-chlorophenyl) amino-6-methyl-2-oxocyclohex-3-en-1-oate] has demonstrated anti-inflammatory properties in a murine model of colitis. [12]Its mechanism of action involves the modulation of pro-inflammatory signaling pathways such as ERK1/2, p38 MAPK, and AKT. [12]

Experimental Protocol: COX-2 Inhibitor Screening Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. [13][14]Screening for COX-2 inhibitors is a common strategy in the development of anti-inflammatory drugs.

Workflow for Fluorometric COX-2 Inhibitor Assay

start Prepare reaction mix (buffer, probe, cofactor, COX-2 enzyme) add_inhibitor Add test compounds or control inhibitor (Celecoxib) start->add_inhibitor preincubate Pre-incubate the mixture add_inhibitor->preincubate add_substrate Initiate reaction by adding Arachidonic Acid preincubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) add_substrate->measure_fluorescence analyze Calculate percent inhibition and determine IC50 measure_fluorescence->analyze

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and reconstitute the human recombinant COX-2 enzyme according to the kit manufacturer's instructions. [13]2. Assay Setup: In a 96-well white opaque plate, add the test inhibitors at various concentrations to the respective wells. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib). [13]3. Reaction Mix Preparation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. [13]7. Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control. The IC50 value can be determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The derivatives of Ethyl 3-aminobut-2-enoate represent a rich source of biologically active compounds with demonstrated potential in the fields of oncology, infectious diseases, and inflammation. The versatility of the enaminone scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. Structure-activity relationship studies are crucial for guiding the rational design of more potent and selective derivatives.

Future research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to validate the in vitro findings. Furthermore, exploring the detailed molecular mechanisms of action and identifying the specific cellular targets will be essential for their translation into clinically effective therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this promising class of compounds.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available from: [Link]

  • Five Simple Steps For a Successful MTS Assay! (2025). Bitesize Bio. Available from: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (2020). Egyptian Journal of Chemistry. Available from: [Link]

  • and stereoselective addition of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes. (2013). Mendeleev Communications. Available from: [Link]

  • Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. PrepChem.com. Available from: [Link]

  • Anti-Inflammatory Properties of the Enaminone E121 in the Dextran Sulfate Sodium (DSS) Colitis Model. (2016). PMC. Available from: [Link]

  • (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. (2019). ResearchGate. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2017). OIE. Available from: [Link]

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Longdom Publishing. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases. Available from: [Link]

  • Enaminones: Exploring Additional Therapeutic Activities. (2025). ResearchGate. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. Available from: [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. (2023). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed. Available from: [Link]

  • ETHYL 3-AMINOBUT-2-ENOATE, (E)-. precisionFDA. Available from: [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. (2023). Polycyclic Aromatic Compounds. Available from: [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2025). MDPI. Available from: [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). PMC. Available from: [Link]

  • A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. (2024). PubMed. Available from: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2025). MDPI. Available from: [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. (2023). PMC. Available from: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2024). MDPI. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Ethyl 3-aminobut-2-enoate Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-aminobut-2-enoate hydrochloride. Beyond a mere checklist, this document elucidates the rationale behind each procedural step, fostering a culture of safety and scientific excellence.

Understanding the Hazard: A Proactive Approach to Safety

Ethyl 3-aminobut-2-enoate hydrochloride is an organic compound that, while valuable in synthesis, requires careful handling due to its potential health hazards. The free base, Ethyl 3-aminocrotonate, is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2] While the hydrochloride salt form may have different physical properties, such as reduced volatility, the potential for similar hazards upon contact or through reaction remains. Therefore, a cautious approach is paramount.

Key Hazards:

  • Corrosive: Can cause severe burns to the skin and eyes upon direct contact.[1]

  • Irritant: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Hygroscopic: May absorb moisture from the air, which could affect its stability and handling characteristics.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Ethyl 3-aminobut-2-enoate hydrochloride. The level of PPE should be determined by a thorough risk assessment of the specific procedure being undertaken.[3][4]

Task Required Personal Protective Equipment Rationale
Weighing and Transferring Solids - Safety Goggles (EN 166 compliant) or Face Shield- Nitrile or Neoprene Gloves- Laboratory Coat- Respiratory Protection (N95 or higher, based on risk assessment)- Protects eyes and face from dust particles.[5]- Prevents skin contact with the corrosive solid.- Protects personal clothing from contamination.- Minimizes inhalation of fine particulates.
Preparing Solutions - Chemical Splash Goggles or Face Shield- Nitrile or Neoprene Gloves- Chemical-Resistant Laboratory Coat or Apron- Work in a Fume Hood- Protects against splashes of the potentially corrosive solution.[5]- Prevents skin contact.- Provides an additional layer of protection against spills.- Controls potential vapors or aerosols.[5]
Running Reactions and Work-up - Chemical Splash Goggles and Face Shield- Nitrile or Neoprene Gloves (consider double-gloving)- Chemical-Resistant Laboratory Coat- Work in a Fume Hood- Maximum protection for eyes and face during potentially energetic reactions.- Enhanced protection against prolonged chemical contact.- Protects against splashes and spills.- Essential for containing any volatile byproducts or reactants.[1][5]
Handling Waste - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Laboratory Coat- Protects against splashes from liquid waste.- Prevents skin contact with contaminated materials.- Standard protection for handling chemical waste.
Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to standardized procedures is critical for minimizing risk and ensuring reproducible results. The following protocols are designed to guide the user through common laboratory manipulations of Ethyl 3-aminobut-2-enoate hydrochloride.

3.1. Weighing and Transferring the Solid

  • Preparation: Designate a specific area for handling the solid, preferably within a ventilated enclosure or on a draft-shielded balance. Ensure all necessary PPE is correctly donned.

  • Container Handling: Before opening, gently tap the container to settle the contents. Open the container slowly away from your face.[5]

  • Transfer: Use a clean, designated spatula or scoop for transferring the solid. Avoid creating dust by handling the material gently.

  • Cleaning: After transfer, carefully clean the spatula and the weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

3.2. Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A swift and informed response is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Sweep the mixture into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6]

    • Seek immediate medical attention.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

4.1. Storage

Store Ethyl 3-aminobut-2-enoate hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

4.2. Waste Disposal

All waste containing Ethyl 3-aminobut-2-enoate hydrochloride, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with Ethyl 3-aminobut-2-enoate hydrochloride.

PPE_Selection_Workflow PPE Selection Workflow for Ethyl 3-aminobut-2-enoate Hydrochloride cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Identify Task Task_Analysis Analyze Task for Potential Exposure Routes (Inhalation, Dermal, Eye Contact) Start->Task_Analysis Risk_Level Determine Risk Level (Low, Medium, High) Task_Analysis->Risk_Level Low_Risk Low Risk: - Safety Glasses - Lab Coat - Nitrile Gloves Risk_Level->Low_Risk e.g., Handling sealed containers Medium_Risk Medium Risk: - Chemical Goggles - Lab Coat - Nitrile Gloves - Fume Hood Risk_Level->Medium_Risk e.g., Weighing, preparing dilute solutions High_Risk High Risk: - Face Shield & Goggles - Chemical Resistant Apron - Double Nitrile Gloves - Respiratory Protection - Fume Hood Risk_Level->High_Risk e.g., Large scale reactions, potential for aerosolization Proceed Proceed with Task Low_Risk->Proceed Medium_Risk->Proceed High_Risk->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?[Link]

  • precisionFDA. ETHYL 3-AMINOBUT-2-ENOATE, (E)-.[Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025-05-26). [Link]

  • DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.[Link]

  • PubChem. Ethyl 3-aminocrotonate.[Link]

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